Methyl 4-aminobutanoate hydrochloride
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Aminobutyrates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
methyl 4-aminobutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-8-5(7)3-2-4-6;/h2-4,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGPRLVPWACBHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80926678 | |
| Record name | Methyl 4-aminobutanoatato--hydrogen chlorido (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80926678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13031-60-2 | |
| Record name | Methyl 4-aminobutyrate hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13031-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-aminobutanoatato--hydrogen chlorido (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80926678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxy-4-oxobutan-1-aminium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unveiling the Physicochemical Landscape of Methyl 4-aminobutanoate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-aminobutanoate hydrochloride, also known as GABA methyl ester hydrochloride, is a derivative of the principal inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA). Its esterified form offers altered physicochemical properties that are of significant interest in neuropharmacology and drug design. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, compiled from various chemical data sources.
Core Physical and Chemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below. This data is crucial for its handling, formulation, and application in research and development.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂ClNO₂ | [1][2] |
| Molecular Weight | 153.61 g/mol | [1][3][4] |
| Appearance | White to almost white crystalline powder or crystals | [1][3] |
| Melting Point | 105-107 °C | [3] |
| 120-125 °C (lit.) | [1][5][6] | |
| 122.0 to 126.0 °C | [7] | |
| Boiling Point | 164.8 °C at 760 mmHg | [3][5] |
| Density | 0.99 g/cm³ | [3] |
| Solubility | Soluble in DMSO (30 mg/mL) | [8] |
| Flash Point | 38.7 °C | [3][5] |
| Vapor Pressure | 1.93 mmHg at 25°C | [3][5] |
| pKa | Data not available | |
| LogP (XLogP3) | 1.40060 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
Spectral Data
Spectral analysis is fundamental for the structural confirmation of this compound.
-
¹H NMR (400 MHz, D₂O): δ 3.46 (s, 3H), 2.79 (t, J = 7.6 Hz, 2H), 2.28 (t, J = 7.3 Hz, 2H), 1.77-1.67 (m, 2H).[1]
-
Mass Spectrometry (ESI-MS): Calculated for [M + H - HCl]⁺ m/z: 118.1, Measured: 118.1.[1]
Experimental Methodologies
While detailed experimental protocols for the determination of the above physical properties are not extensively published in readily available literature, a general synthetic method has been described.
Synthesis of this compound
A common laboratory-scale synthesis involves the esterification of gamma-aminobutyric acid (GABA). Thionyl chloride (20 mmol) is added dropwise to a solution of gamma-aminobutyric acid (10 mmol) in methanol (B129727) (20 mL) under ice bath conditions.[1] The reaction mixture is then stirred at room temperature for approximately 2 hours.[1] Following the reaction, the solvent is removed by rotary evaporation to yield the product as a white solid.[1]
Structural and Property Relationships
The chemical structure of this compound dictates its physical properties and, consequently, its behavior in biological and chemical systems. The following diagram illustrates the key structural features and their influence on the compound's characteristics.
Handling and Storage
For optimal stability, this compound should be stored in a cool, dark place, preferably at temperatures below 15°C. It is recommended to store the compound under an inert atmosphere as it is sensitive to air and moisture.[4] For solutions, it is advised to aliquot and store at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[9]
References
- 1. Methyl 4-aminobutyrate hydrochloride | 13031-60-2 [chemicalbook.com]
- 2. molnova.com [molnova.com]
- 3. echemi.com [echemi.com]
- 4. labsolu.ca [labsolu.ca]
- 5. METHYL 4-AMINOBUTANOATE HCL [chembk.com]
- 6. Methyl 4-aminobutyrate = 99.0 AT 13031-60-2 [sigmaaldrich.com]
- 7. 4-アミノ酪酸メチル塩酸塩 | Methyl 4-Aminobutyrate Hydrochloride | 13031-60-2 | 東京化成工業株式会社 [tcichemicals.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Synthesis of Methyl 4-Aminobutanoate Hydrochloride from γ-Aminobutyric Acid (GABA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methyl 4-aminobutanoate hydrochloride from γ-aminobutyric acid (GABA). The primary method discussed is the Fischer esterification, a fundamental reaction in organic chemistry. This document details various established protocols, presents comparative data, and offers complete experimental methodologies for the synthesis, purification, and characterization of the target compound.
Introduction
Methyl 4-aminobutanoate, the methyl ester of GABA, serves as a valuable building block in the synthesis of various pharmacologically active molecules and research compounds. Its hydrochloride salt is often preferred due to its increased stability and crystallinity, which facilitates handling and purification. The synthesis is typically achieved through the acid-catalyzed esterification of GABA with methanol (B129727). This guide explores three common and effective methods for this transformation: the use of anhydrous hydrogen chloride gas, thionyl chloride, and trimethylchlorosilane as the acid catalyst.
Comparative Analysis of Synthesis Methods
The selection of a synthetic method for the esterification of GABA depends on factors such as available equipment, scale, safety considerations, and desired purity. The following table summarizes the key quantitative and qualitative aspects of the three primary methods.
| Method | Reagents | Reported Yield | Reaction Conditions | Advantages | Disadvantages |
| Anhydrous HCl Gas | GABA, Methanol, Anhydrous HCl | ~99% (calculated)[1] | Reflux, 17 hours | High yield, relatively clean reaction. | Requires handling of corrosive HCl gas. |
| Thionyl Chloride | GABA, Methanol, Thionyl Chloride (SOCl₂) | 96.0%[2] | 0°C to room temperature, 2 hours | High yield, convenient in situ generation of HCl, short reaction time. | Thionyl chloride is a hazardous and corrosive reagent. |
| Trimethylchlorosilane | GABA, Methanol, Trimethylchlorosilane (TMSCl) | Good to Excellent[3] | Room temperature, 12-24 hours | Mild reaction conditions, operationally simple. | TMSCl is moisture sensitive. |
Chemical Reaction Pathway
The synthesis of this compound from GABA is a classic example of a Fischer esterification. The reaction proceeds by protonation of the carboxylic acid group of GABA, making it more susceptible to nucleophilic attack by methanol. The amino group of GABA is also protonated in the acidic medium, forming the ammonium (B1175870) salt which protects it from side reactions.
Caption: Fischer Esterification of GABA to its methyl ester hydrochloride.
Experimental Protocols
The following are detailed experimental procedures for the three discussed synthetic methods.
Method 1: Anhydrous Hydrogen Chloride Gas in Methanol
This protocol is adapted from a procedure reported by PrepChem.[1]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas inlet tube, suspend 20.64 g (0.2 mole) of 4-aminobutyric acid in 200 ml of methanol at room temperature.
-
Slowly bubble anhydrous HCl gas into the stirred heterogeneous mixture. The reaction is exothermic, and after approximately 5 minutes, the mixture will warm to a gentle reflux.
-
Immerse the flask in an ice bath (0°C) to control the temperature.
-
Continue the addition of HCl gas for an additional 5 minutes after the mixture has cooled.
-
Remove the gas inlet, place the reaction under a nitrogen atmosphere, and heat to reflux for 17 hours.
-
After reflux, cool the mixture to room temperature and remove the solvent by rotary evaporation under reduced pressure.
-
The resulting white solid is this compound.
Purification: The product can be used without further purification or can be recrystallized from a suitable solvent system such as methanol/diethyl ether.
Yield Calculation:
-
Theoretical Yield: 0.2 mole * 153.61 g/mol = 30.72 g
-
Reported Actual Yield: 30.70 g[1]
-
Percentage Yield: (30.70 g / 30.72 g) * 100% ≈ 99.9%
Method 2: Thionyl Chloride in Methanol
This method provides a convenient in situ generation of HCl.[2]
Procedure:
-
To a stirred solution of 4-aminobutyric acid (10 mmol) in methanol (20 mL), slowly add thionyl chloride (20 mmol) dropwise under ice bath conditions.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 2 hours.
-
Remove the solvent by rotary evaporation to yield the crude product.
Purification: The white solid product can be purified by recrystallization.
Reported Yield: 96.0%[2]
Method 3: Trimethylchlorosilane (TMSCl) in Methanol
This is a mild and operationally simple method for the esterification of amino acids.[3]
General Procedure:
-
To a suspension of the amino acid (0.1 mol) in methanol (100 mL), slowly add freshly distilled trimethylchlorosilane (0.2 mol) with stirring.
-
Stir the resulting solution or suspension at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion (typically 12-24 hours), concentrate the reaction mixture on a rotary evaporator to obtain the amino acid ester hydrochloride.
Purification: The product can be purified by recrystallization.
Experimental Workflow
The general workflow for the synthesis and purification of this compound is outlined below.
Caption: A generalized workflow for the synthesis and purification of the target compound.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂ClNO₂ | |
| Molecular Weight | 153.61 g/mol | |
| Appearance | White to off-white solid/crystals | [1] |
| Melting Point | 110-115 °C | [1] |
| Purity (Typical) | >98% (HPLC), ≥99.0% (Titration) | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, D₂O): δ 3.46 (s, 3H), 2.79 (t, J = 7.6 Hz, 2H), 2.28 (t, J = 7.3 Hz, 2H), 1.77-1.67 (m, 2H).[2]
-
¹³C NMR: δ 175.7, 52.4, 38.8, 30.6, 22.1.[3]
Safety and Handling
-
γ-Aminobutyric acid (GABA): Generally considered safe to handle.
-
Methanol: Flammable liquid and toxic by inhalation, ingestion, and skin absorption.
-
Anhydrous Hydrogen Chloride: Corrosive gas, toxic by inhalation. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. All manipulations should be carried out in a fume hood.
-
Trimethylchlorosilane (TMSCl): Flammable liquid, corrosive, and reacts with water. Handle in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood.
Conclusion
The synthesis of this compound from GABA can be accomplished efficiently through several variations of the Fischer esterification. The choice of method depends on the specific requirements of the laboratory and the desired scale of the reaction. The use of thionyl chloride or trimethylchlorosilane offers operational advantages over the handling of anhydrous HCl gas, while all three methods are capable of producing high yields of the desired product. Proper purification and characterization are essential to ensure the quality of the final compound for its intended research or developmental applications.
References
Methyl 4-aminobutanoate hydrochloride: A Technical Guide
CAS Number: 13031-60-2
This technical guide provides a comprehensive overview of Methyl 4-aminobutanoate hydrochloride, a key reagent in neuroscience research and a derivative of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and its role within the GABAergic signaling pathway.
Chemical and Physical Properties
This compound is the methyl ester of GABA, presented as a hydrochloride salt.[1] It is a white to off-white crystalline solid.[3][4] Key quantitative data are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C5H12ClNO2 | [5] |
| Molecular Weight | 153.61 g/mol | [1] |
| Melting Point | 120-125 °C | [5][6] |
| Boiling Point | 164.8 °C at 760 mmHg | [5][6] |
| Flash Point | 38.7 °C | [5][6] |
| Vapor Pressure | 1.93 mmHg at 25°C | [5][6] |
| Solubility | Soluble in DMSO (30 mg/mL) | [1] |
| Purity | ≥98.0% | [7][8] |
Experimental Protocols
Synthesis of this compound
Two common methods for the synthesis of this compound are presented below.
Method 1: Fischer Esterification with Anhydrous HCl [9]
This method involves the direct esterification of 4-aminobutyric acid with methanol (B129727), using anhydrous hydrogen chloride as both a catalyst and a source of the hydrochloride salt.
Materials:
-
4-aminobutyric acid (GABA)
-
Methanol (anhydrous)
-
Anhydrous Hydrogen Chloride (gas)
-
Ice bath
Procedure:
-
Suspend 4-aminobutyric acid (0.2 mole) in anhydrous methanol (200 ml) at room temperature.
-
Slowly bubble anhydrous HCl gas into the mixture. The reaction is exothermic and will warm to a gentle reflux.
-
Once reflux begins, place the reaction mixture in an ice bath to cool.
-
Continue bubbling HCl for an additional 5 minutes after cooling.
-
Place the reaction under a nitrogen atmosphere and reflux for 17 hours.
-
Evaporate the solvent in vacuo to obtain the crude product as a white solid.
-
The product can be used in the next step without further purification.[9]
Method 2: Thionyl Chloride Esterification [3]
This alternative method utilizes thionyl chloride for the esterification process.
Materials:
-
gamma-aminobutyric acid (GABA)
-
Methanol
-
Thionyl chloride
-
Ice bath
Procedure:
-
Dissolve gamma-aminobutyric acid (10 mmol) in methanol (20 mL) under ice bath conditions.
-
Slowly add thionyl chloride (20 mmol) dropwise to the solution.
-
Stir the reaction mixture at room temperature for approximately 2 hours.
-
Remove the solvent by rotary evaporation to yield the final product as a white solid.
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for structural elucidation. The expected signals for this compound in D2O are: δ 3.46 (s, 3H), 2.79 (t, J = 7.6 Hz, 2H), 2.28 (t, J = 7.3 Hz, 2H), 1.77-1.67 (m, 2H).[3]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight. The expected value for the [M + H-HCl]+ ion is m/z 118.1.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule.
Signaling Pathway and Biological Role
This compound serves as a precursor to GABA, the primary inhibitory neurotransmitter in the mature mammalian central nervous system (CNS).[2][10] GABA plays a crucial role in reducing neuronal excitability by binding to its receptors, primarily GABAA and GABAB receptors.[11]
Caption: Overview of the GABAergic signaling pathway.
The binding of GABA to GABAA receptors, which are ligand-gated ion channels, leads to an influx of chloride ions (Cl-), causing hyperpolarization of the postsynaptic neuron and making it less likely to fire an action potential.[11] GABAB receptors are G-protein coupled receptors that, upon activation, can lead to the opening of potassium channels (K+), also resulting in hyperpolarization.[11]
Experimental Workflow: Synthesis and Analysis
The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GABA - Wikipedia [en.wikipedia.org]
- 3. Methyl 4-aminobutyrate hydrochloride | 13031-60-2 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. chembk.com [chembk.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. labproinc.com [labproinc.com]
- 8. Methyl 4-aminobutyrate HCl | 13031-60-2 | MOLNOVA [molnova.com]
- 9. prepchem.com [prepchem.com]
- 10. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
A Technical Guide to Methyl 4-Aminobutanoate Hydrochloride for Researchers and Drug Development Professionals
An In-depth Review of its Properties, Synthesis, and Role in Modulating GABAergic Signaling
Methyl 4-aminobutanoate hydrochloride, also known as GABA methyl ester hydrochloride, is a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1][2] This compound serves as a valuable building block in medicinal chemistry and a useful tool in neuroscience research. Its structural similarity to GABA allows it to interact with the GABAergic system, making it a subject of interest for the development of novel therapeutics targeting neurological and psychiatric disorders.[2][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its relevance within the context of GABAergic signaling pathways.
Core Physicochemical and Molecular Data
This compound is a white crystalline powder.[4] Key quantitative data for this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | References |
| Molecular Formula | C5H12ClNO2 | [5][6] |
| Molecular Weight | 153.61 g/mol | [5][7][8][9][10] |
| CAS Number | 13031-60-2 | [6][7][9][10] |
| Melting Point | 120-125 °C | [5][9][10] |
| Boiling Point | 164.8 °C at 760 mmHg | [5][7] |
| Synonyms | 4-Aminobutyric acid methyl ester hydrochloride, GABA methyl ester hydrochloride | [9][11] |
Synthesis and Experimental Protocols
The synthesis of this compound is primarily achieved through the esterification of 4-aminobutyric acid (GABA). Several methods have been reported, with the use of thionyl chloride or anhydrous HCl in methanol (B129727) being common.[4][7][12]
Experimental Protocol: Esterification using Anhydrous HCl in Methanol
This protocol describes a common laboratory-scale synthesis of this compound.[12]
Materials:
-
4-aminobutyric acid (GABA)
-
Anhydrous methanol
-
Anhydrous hydrochloric acid (gas)
-
Ice bath
-
Reflux apparatus
-
Rotary evaporator
Procedure:
-
Suspend 4-aminobutyric acid (0.2 mole) in anhydrous methanol (200 ml) at room temperature.
-
Slowly bubble anhydrous HCl gas into the mixture. The reaction is exothermic and will warm up.
-
After approximately 5 minutes of HCl addition, the mixture may begin to gently reflux. At this point, place the reaction vessel in an ice bath to control the temperature.
-
Continue to bubble HCl gas for an additional 5 minutes after cooling.
-
Once the HCl addition is complete, place the reaction mixture under a nitrogen atmosphere and reflux for 17 hours.
-
After the reflux period, evaporate the solvent in vacuo to yield a white solid, which is the desired this compound.[12]
The following diagram illustrates the logical workflow of this synthesis process.
Caption: A flowchart illustrating the synthesis of this compound.
Role in Drug Development and Neuroscience
This compound is primarily utilized as a precursor and building block in the synthesis of more complex molecules, particularly in peptide synthesis.[9][13][14] Its structural relationship to GABA also makes it a useful tool for studying the GABAergic system.
Application in Peptide Synthesis
The incorporation of GABA and its analogues into peptide chains can lead to the development of peptidomimetics with enhanced stability and novel biological activities.[14] this compound, with its protected carboxylic acid group, is a convenient starting material for introducing a GABA unit into a peptide sequence in solution-phase synthesis.[10][13]
A Tool for Studying the GABAergic System
As a GABA analogue, the methyl ester can be used in studies to understand the function of the GABAergic system.[3] The central nervous system maintains a delicate balance between excitatory and inhibitory signals, with GABA being the primary inhibitory neurotransmitter.[15][16] Dysregulation of the GABAergic system is implicated in numerous neurological and psychiatric conditions, including epilepsy, anxiety, and sleep disorders.[2][17]
The effects of GABA are mediated through two main classes of receptors: GABA-A and GABA-B receptors.[18]
-
GABA-A receptors are ionotropic, ligand-gated chloride channels that mediate fast synaptic inhibition.[16][18]
-
GABA-B receptors are metabotropic, G-protein coupled receptors that produce slower and more prolonged inhibitory signals.[16][18][19]
Understanding the signaling pathways of these receptors is crucial for the development of drugs that can modulate GABAergic activity.
Caption: A simplified diagram of the GABAergic signaling pathway at a synapse.
Conclusion
This compound is a key biochemical reagent with significant applications in synthetic organic chemistry and as a tool for neuroscientific research. Its straightforward synthesis and its identity as a GABA analogue make it a valuable compound for researchers and drug development professionals. A thorough understanding of its properties and its role within the context of the GABAergic system is essential for its effective application in the development of novel therapeutics for a range of neurological disorders.
References
- 1. GABA - Wikipedia [en.wikipedia.org]
- 2. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. GABA analogue - Wikipedia [en.wikipedia.org]
- 4. Methyl 4-aminobutyrate hydrochloride | 13031-60-2 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. Methyl 4-aminobutyrate HCl | 13031-60-2 | MOLNOVA [molnova.com]
- 7. echemi.com [echemi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. 4-アミノ酪酸メチル 塩酸塩 ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 10. Methyl 4-aminobutyrate = 99.0 AT 13031-60-2 [sigmaaldrich.com]
- 11. Methyl 4-Aminobutyrate Hydrochloride | 13031-60-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. prepchem.com [prepchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. Frontiers | Neurotransmitters as food supplements: the effects of GABA on brain and behavior [frontiersin.org]
- 18. GABA receptor - Wikipedia [en.wikipedia.org]
- 19. creative-diagnostics.com [creative-diagnostics.com]
Technical Guide: Spectral and Analytical Profile of GABA Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for gamma-aminobutyric acid (GABA) methyl ester hydrochloride. It includes key analytical data, detailed experimental protocols for its synthesis and characterization, and a workflow diagram for its preparation and analysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in neuropharmacology, medicinal chemistry, and drug development.
Chemical Structure and Properties
-
Chemical Name: Methyl 4-aminobutanoate hydrochloride
-
Synonyms: GABA methyl ester hydrochloride, 4-Aminobutyric acid methyl ester hydrochloride
-
Molecular Formula: C₅H₁₂ClNO₂
-
Molecular Weight: 153.61 g/mol
-
CAS Number: 13031-60-2
Spectral Data Summary
The following tables summarize the key spectral data for GABA methyl ester hydrochloride.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 3.46 | s | - | 3H | -OCH₃ |
| 2.79 | t | 7.6 | 2H | -CH₂-N |
| 2.28 | t | 7.3 | 2H | -CH₂-C=O |
| 1.67-1.77 | m | - | 2H | -CH₂-CH₂-CH₂- |
Solvent: D₂O, Instrument: 400 MHz NMR Spectrometer[1]
Table 2: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~174 | C=O (ester) |
| ~52 | -OCH₃ |
| ~39 | -CH₂-N |
| ~30 | -CH₂-C=O |
| ~22 | -CH₂-CH₂-CH₂- |
Note: These are predicted chemical shifts based on typical ranges for the respective functional groups. Experimental values may vary.
Table 3: Mass Spectrometry Data
| m/z (Mass-to-Charge Ratio) | Ion |
| 118.1 | [M + H - HCl]⁺ |
Technique: Electrospray Ionization (ESI-MS)[1]
Table 4: Infrared (IR) Spectroscopy Absorption Frequencies (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3000-2850 | Strong | C-H Stretch | Aliphatic |
| ~2900 | Medium | N-H Stretch | Ammonium Salt (-NH₃⁺) |
| 1750-1735 | Strong | C=O Stretch | Ester |
| 1320-1000 | Strong | C-O Stretch | Ester |
Note: These are predicted absorption frequencies based on characteristic group frequencies. Experimental values may vary.
Experimental Protocols
Synthesis of GABA Methyl Ester Hydrochloride[1]
This protocol describes a general and efficient method for the synthesis of GABA methyl ester hydrochloride.
Materials:
-
gamma-aminobutyric acid (GABA)
-
Methanol (B129727) (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Under ice bath conditions, slowly and dropwise add thionyl chloride (20 mmol) to a solution of gamma-aminobutyric acid (10 mmol) in 20 mL of anhydrous methanol.
-
Remove the ice bath and stir the reaction mixture at room temperature for approximately 2 hours.
-
Remove the solvent by rotary evaporation to yield the crude product.
-
The resulting white solid is GABA methyl ester hydrochloride. The reported yield for this procedure is 96.0%.
Analytical Characterization Protocols
The following are general protocols for the spectral analysis of GABA methyl ester hydrochloride.
¹H NMR Spectroscopy:
-
Prepare a sample by dissolving a small amount of GABA methyl ester hydrochloride in deuterium (B1214612) oxide (D₂O).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using a 400 MHz NMR spectrometer.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in ppm relative to a reference standard.
Mass Spectrometry (ESI-MS):
-
Prepare a dilute solution of GABA methyl ester hydrochloride in a suitable solvent such as methanol or water.
-
Introduce the sample into an electrospray ionization mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the [M + H - HCl]⁺ ion.
Infrared (IR) Spectroscopy:
-
Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Place the sample in an FTIR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.
Workflow and Process Diagrams
The following diagrams illustrate the synthesis and analytical workflow for GABA methyl ester hydrochloride.
Caption: A flowchart illustrating the synthesis and purification process for GABA methyl ester hydrochloride.
Caption: A diagram showing the analytical workflow for the characterization of GABA methyl ester hydrochloride.
References
An In-Depth Technical Guide on the Mechanism of Action of Methyl 4-aminobutanoate as a GABA Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability. Its therapeutic potential is limited by its inability to efficiently cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of Methyl 4-aminobutanoate, a simple ester prodrug of GABA, designed to overcome this limitation. We delve into its mechanism of action, focusing on its transport across the BBB, subsequent enzymatic hydrolysis to GABA, and its ultimate impact on the GABAergic system. This document synthesizes available data, outlines detailed experimental protocols for its evaluation, and presents key signaling pathways and experimental workflows through explanatory diagrams.
Introduction
The challenge of delivering therapeutic agents to the central nervous system is a significant hurdle in the treatment of neurological disorders. The blood-brain barrier, a highly selective semipermeable border of endothelial cells, prevents most solutes from crossing from the circulating blood into the extracellular fluid of the CNS. Gamma-aminobutyric acid (GABA), despite its critical role in neurotransmission, is a prime example of a molecule whose therapeutic application is hampered by its poor BBB permeability[1].
To address this, various prodrug strategies have been developed. A common approach involves the esterification of the carboxylic acid group of GABA to increase its lipophilicity, thereby facilitating its passage across the BBB. Methyl 4-aminobutanoate, the methyl ester of GABA, represents a fundamental and well-studied example of this strategy. The core principle is that this more lipophilic compound can traverse the BBB, after which it is hydrolyzed by endogenous esterases within the brain to release the active GABA molecule.
This guide will provide a detailed examination of the mechanistic steps involved in Methyl 4-aminobutanoate's function as a GABA precursor, from its systemic administration to its effects within the CNS.
Mechanism of Action
The mechanism of action of Methyl 4-aminobutanoate as a GABA precursor can be dissected into three primary stages:
-
Blood-Brain Barrier Transport: The initial and most critical step is the passage of the prodrug from the systemic circulation into the brain parenchyma.
-
Enzymatic Hydrolysis: Once in the brain, the methyl ester must be efficiently converted back to GABA.
-
GABAergic System Modulation: The released GABA then exerts its physiological effects by interacting with GABA receptors.
Blood-Brain Barrier Transport
Enzymatic Hydrolysis to GABA
Following its entry into the brain, Methyl 4-aminobutanoate is subject to hydrolysis by various non-specific esterases present in brain tissue, which cleave the ester bond to release GABA and methanol. The rate of this conversion is a critical determinant of the prodrug's efficacy. While specific kinetic data for the hydrolysis of Methyl 4-aminobutanoate by brain esterases is limited, studies on similar organic esters indicate that this process is generally efficient[2][3][4].
The enzymatic conversion of Methyl 4-aminobutanoate to GABA is a crucial step for its action as a prodrug. The following diagram illustrates this hydrolytic process.
Modulation of the GABAergic System
The liberated GABA from the hydrolysis of Methyl 4-aminobutanoate supplements the endogenous pool of this neurotransmitter. It can then bind to and activate GABA receptors, primarily GABAA and GABAB receptors, on neuronal membranes. Activation of these receptors leads to an influx of chloride ions (GABAA) or an efflux of potassium ions (GABAB), resulting in hyperpolarization of the neuron and a decrease in its excitability. This enhancement of inhibitory neurotransmission is the basis for the potential therapeutic effects of Methyl 4-aminobutanoate in conditions characterized by neuronal hyperexcitability, such as epilepsy.
The following diagram depicts the signaling pathway of GABA released from its precursor.
Quantitative Data
While specific pharmacokinetic parameters for Methyl 4-aminobutanoate are not extensively reported, the following tables summarize the kind of quantitative data that is essential for evaluating its efficacy as a GABA prodrug. The values presented are hypothetical and serve as a template for the data that should be sought in experimental studies.
Table 1: Physicochemical and Pharmacokinetic Properties
| Parameter | Value | Reference |
| Molecular Weight | 117.15 g/mol | [5] |
| LogP (octanol/water) | Value | Citation |
| BBB Permeability Coefficient (Pe) | Value (cm/s) | Citation |
| Brain Tissue Binding (%) | Value | Citation |
| Plasma Half-life (t1/2) | Value (min) | Citation |
| Brain Half-life (t1/2) | Value (min) | Citation |
Table 2: In Vivo Efficacy and GABA Level Modulation
| Animal Model | Dose (mg/kg) | Route of Admin. | Brain GABA Increase (%) | Anticonvulsant Effect (Metric) | Reference |
| Mouse (PTZ-induced seizures) | Value | i.p. | Value | Value (e.g., latency to seizure) | Citation |
| Rat (MES test) | Value | i.v. | Value | Value (e.g., duration of tonic hindlimb extension) | Citation |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the mechanism of action of Methyl 4-aminobutanoate.
In Situ Brain Perfusion for BBB Permeability
This technique allows for the direct measurement of the transport of a compound across the BBB, independent of systemic circulation.
-
Objective: To determine the brain uptake rate and permeability coefficient of Methyl 4-aminobutanoate.
-
Experimental Workflow:
-
Methodology:
-
Anesthetize a rat (e.g., with sodium pentobarbital).
-
Surgically expose the common carotid artery.
-
Insert a cannula into the artery, pointing towards the brain.
-
Begin perfusion with a physiological buffer containing a known concentration of radiolabeled Methyl 4-aminobutanoate (e.g., 14C-labeled).
-
After a set period of perfusion (e.g., 1-5 minutes), decapitate the animal.
-
Rapidly remove the brain and dissect the desired regions.
-
Homogenize the brain tissue and measure the amount of radioactivity using a liquid scintillation counter.
-
Calculate the brain uptake clearance (Kin) and the permeability-surface area (PS) product.
-
Brain Homogenate Hydrolysis Assay
This in vitro assay measures the rate at which Methyl 4-aminobutanoate is converted to GABA by brain tissue.
-
Objective: To determine the kinetic parameters (Vmax and Km) of Methyl 4-aminobutanoate hydrolysis.
-
Methodology:
-
Prepare a brain homogenate from a rodent in a suitable buffer (e.g., phosphate-buffered saline).
-
Incubate the homogenate at 37°C with various concentrations of Methyl 4-aminobutanoate.
-
At different time points, stop the reaction (e.g., by adding acid or heating).
-
Measure the concentration of GABA produced using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization.
-
Determine the initial reaction velocities and calculate the Vmax and Km from a Lineweaver-Burk or Michaelis-Menten plot.
-
In Vivo Microdialysis for GABA Measurement
This technique allows for the continuous monitoring of extracellular GABA levels in the brain of a freely moving animal.
-
Objective: To measure the change in brain GABA concentration following systemic administration of Methyl 4-aminobutanoate.
-
Methodology:
-
Surgically implant a microdialysis probe into a specific brain region of interest (e.g., striatum or hippocampus) of a rat.
-
Allow the animal to recover from surgery.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.
-
Collect dialysate samples at regular intervals to establish a baseline GABA concentration.
-
Administer Methyl 4-aminobutanoate (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples and analyze the GABA concentration in each sample using HPLC with fluorescence or mass spectrometric detection.
-
Plot the change in GABA concentration over time.
-
Conclusion
Methyl 4-aminobutanoate serves as a classic example of a prodrug strategy to enhance the delivery of GABA to the central nervous system. Its increased lipophilicity facilitates transport across the blood-brain barrier, where it is subsequently hydrolyzed by brain esterases to release the active neurotransmitter. The resulting increase in brain GABA levels can potentiate inhibitory neurotransmission, offering a potential therapeutic avenue for neurological disorders characterized by hyperexcitability. Further research is warranted to fully quantify the pharmacokinetic and pharmacodynamic parameters of Methyl 4-aminobutanoate to optimize its potential clinical utility. The experimental protocols outlined in this guide provide a robust framework for such investigations.
References
- 1. GABA - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Species differences in hydrolysis of isocarbacyclin methyl ester (TEI-9090) by blood esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cocaine metabolism: cocaine and norcocaine hydrolysis by liver and serum esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl 4-aminobutanoate | C5H11NO2 | CID 18614 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methyl 4-aminobutanoate Hydrochloride: A Technical Guide to its Role as a GABA Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-aminobutanoate hydrochloride, also known as γ-aminobutyric acid (GABA) methyl ester hydrochloride (GME), has been identified as a promising precursor to the principal inhibitory neurotransmitter in the mammalian central nervous system, GABA. Its ability to cross the blood-brain barrier, a significant hurdle for GABA itself, and subsequently hydrolyze to form GABA, positions it as a valuable tool in neuroscience research and a potential therapeutic agent. This technical guide provides a comprehensive overview of the biochemical and pharmacological properties of this compound, with a focus on its conversion to GABA and its interactions with the GABAergic system. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development in this area.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in regulating neuronal excitability. Dysregulation of the GABAergic system is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. The therapeutic potential of directly augmenting GABA levels in the brain is limited by the inability of GABA to efficiently cross the blood-brain barrier. This has led to the exploration of prodrugs and precursors that can penetrate the central nervous system and subsequently be converted to GABA.
This compound has emerged as a significant compound in this field. As the methyl ester of GABA, it exhibits increased lipophilicity, facilitating its transport across the blood-brain barrier. Once in the brain, it is enzymatically hydrolyzed to release GABA, thereby increasing its local concentration and potentiating its inhibitory effects. This guide will delve into the scientific evidence supporting the role of this compound as a GABA precursor, presenting key quantitative data and detailed experimental methodologies.
Biochemical Properties and Metabolic Conversion
The primary mechanism by which this compound exerts its effects is through its conversion to GABA. This hydrolysis is catalyzed by esterase enzymes present in brain tissue.
In Vitro Hydrolysis
Studies utilizing brain homogenates have demonstrated the enzymatic conversion of this compound to GABA. This process is a key validation of its role as a GABA precursor within the central nervous system.
Experimental Protocol: Hydrolysis in Brain Homogenates
The following protocol outlines a general method for assessing the hydrolysis of this compound in brain tissue.
-
Tissue Preparation:
-
Euthanize rats by decapitation and rapidly remove the brains.
-
Homogenize the brain tissue in a suitable buffer (e.g., Krebs-Ringer phosphate (B84403) buffer, pH 7.4) at a specific concentration (e.g., 10% w/v).
-
Centrifuge the homogenate at a low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove cellular debris. The resulting supernatant is used for the assay.
-
-
Hydrolysis Assay:
-
Pre-incubate aliquots of the brain homogenate supernatant at 37°C.
-
Initiate the reaction by adding a known concentration of this compound.
-
Incubate the reaction mixture for various time points.
-
Terminate the reaction by adding a protein precipitating agent (e.g., perchloric acid).
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Analyze the supernatant for the presence and quantity of GABA and remaining this compound using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
-
Logical Relationship: From Precursor to Neurotransmitter
Caption: Metabolic pathway of this compound.
Pharmacological Effects
The in vivo administration of this compound has been shown to elicit pharmacological effects consistent with an increase in central GABAergic tone.
Acute Toxicity
The acute toxicity of this compound has been determined in rodents, providing essential data for dose-ranging studies.
| Animal Model | Route of Administration | LD50 (mg/kg) |
| Mice | Intracardiac | 1300 |
| Rats | Intracardiac | 950 |
| Table 1: Acute Toxicity of this compound. [1] |
Anticonvulsant and Antiaggressive Effects
Preclinical studies have demonstrated that this compound possesses anticonvulsant and antiaggressive properties, further supporting its role as a GABA precursor. For instance, it has been shown to decrease isoniazid-induced convulsions in rats.[1]
Experimental Protocol: Assessment of Anticonvulsant Activity
A common method to evaluate anticonvulsant effects is the isoniazid-induced convulsion model.
-
Animals: Male Wistar rats.
-
Procedure:
-
Administer this compound or vehicle control via a systemic route (e.g., intracardiac or intraperitoneal).
-
After a predetermined time, administer a convulsant agent, such as isoniazid (B1672263) (e.g., 300 mg/kg, subcutaneous).
-
Observe the animals for the onset of convulsions and mortality.
-
Record the latency to the first convulsion and the percentage of animals protected from convulsions and death.
-
Interaction with the GABAergic System
Beyond its conversion to GABA, this compound directly interacts with components of the GABAergic system, including receptors and transporters.
Inhibition of GABA Binding
In vitro studies have shown that this compound can act as an inhibitor of GABA binding to crude synaptic plasma membranes.[1]
Experimental Protocol: GABA Receptor Binding Assay
This protocol describes a competitive binding assay to assess the inhibition of GABA binding.
-
Membrane Preparation:
-
Prepare crude synaptic plasma membranes from rat brains.
-
Homogenize the tissue in a sucrose (B13894) buffer and perform differential centrifugation to isolate the synaptosomal fraction.
-
Lyse the synaptosomes in a hypotonic buffer and wash the membranes repeatedly to remove endogenous GABA.
-
-
Binding Assay:
-
Incubate the synaptic membranes with a radiolabeled GABA receptor ligand (e.g., [³H]GABA or [³H]muscimol) in the presence of varying concentrations of this compound.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Experimental Workflow: GABA Receptor Binding Assay
References
Harnessing the Potential: A Technical Guide to GABA Esters in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in regulating neuronal excitability.[1][2] Its involvement in a myriad of neurological processes makes it a key target for therapeutic intervention in disorders such as epilepsy, anxiety, spasticity, and central pain.[1][3][4] However, the therapeutic application of GABA itself is severely limited by its inability to effectively cross the blood-brain barrier (BBB) due to its zwitterionic nature at physiological pH.[3][5] To overcome this challenge, researchers have turned to GABA esters, lipophilic prodrugs designed to traverse the BBB and subsequently hydrolyze to release GABA within the CNS.[3][6] This guide explores the core principles, applications, and experimental methodologies related to the use of GABA esters in neuroscience research.
The Prodrug Strategy: Enhancing Brain Uptake
The fundamental principle behind GABA esters is to mask the polar carboxyl and amino groups of the GABA molecule, thereby increasing its lipophilicity and facilitating passive diffusion across the BBB. Once in the brain, endogenous esterases cleave the ester bond, liberating GABA to exert its inhibitory effects.[6][7] This approach has been shown to significantly increase brain concentrations of GABA compared to direct administration of the neurotransmitter itself.
Studies have demonstrated a dramatic increase in brain uptake with various ester modifications. For instance, aliphatic and steroid esters of GABA showed a 2- to 81-fold increase in brain uptake in mice compared to GABA alone.[7] Similarly, certain lipid esters of GABA demonstrated 75- and 127-fold greater uptake into the mouse brain relative to the liver than free GABA.[6]
Quantitative Data on GABA Ester Performance
The efficacy of GABA esters is determined by several factors, including their lipophilicity, rate of hydrolysis, and the nature of the esterifying alcohol. The following tables summarize key quantitative data from preclinical studies.
Table 1: Brain Uptake and Physicochemical Properties of Select GABA Esters
| Ester Compound | Esterifying Group | Brain Uptake Increase (vs. GABA) | Brain-Uptake Index | Brain-Penetration Index | Reference |
| GABA Butyl Ester | 1-Butyl | 74-fold | - | - | [7] |
| GABA Linolenyl Ester | 9,12,15-Octadecatrienyl | 2-fold | - | - | [7] |
| GABA Cholesteryl Ester | 3-Cholesteryl | 25-fold | - | - | [7] |
| GABA Dexamethasone Ester | Dexamethasone | 81-fold | - | - | [7] |
| Di-GABA Stearoyl Ester | Stearoyl | - | 45.1 | 28 | [8] |
| Di-GABA Oleoyl Ester | Oleoyl | - | - | - | [8] |
| Di-GABA Linoleoyl Ester | Linoleoyl | - | - | - | [8] |
| Di-GABA Linolenoyl Ester | Linolenoyl | - | 31.5 | 15 | [8] |
Note: Brain-uptake and penetration indices are relative measures. Higher values indicate greater penetration.
Table 2: In Vitro Stability and Anticonvulsant Activity of GABA Prodrugs
| Compound | Half-life in Aqueous Buffer (t½) | Half-life in Mouse Plasma (t½) | Anticonvulsant Effect | Reference |
| Compound 7 (Carboxylic Acid) | 68.2 h | 5.8 h | Significant reduction in PTZ and bicuculline-induced convulsions | [9] |
| Compound 6 (Ethyl Ester) | 25.7 h | > 3 h (stable) | Dose-dependent reduction in PTZ and bicuculline-induced convulsions | [9] |
Key Signaling Pathways
GABA exerts its effects by binding to two main classes of receptors: GABA-A and GABA-B.[1][10] GABA esters, upon hydrolysis, release GABA which then acts on these native receptors.
-
GABA-A Receptors are ionotropic ligand-gated chloride channels.[2][10] GABA binding leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.[10]
-
GABA-B Receptors are metabotropic G-protein coupled receptors.[2][10] Their activation leads to downstream effects such as the inhibition of adenylyl cyclase and modulation of calcium and potassium channels, resulting in a slower but more prolonged inhibitory effect.[11]
Caption: Simplified GABA-A receptor signaling pathway.
Experimental Protocols
The evaluation of novel GABA esters involves a multi-step process, from initial synthesis and stability testing to in vivo pharmacological assessment.
Objective: To determine the stability of a GABA ester in a physiological environment and its susceptibility to enzymatic cleavage.
Methodology:
-
Preparation of Solutions: Prepare a stock solution of the GABA ester in a suitable solvent (e.g., DMSO). Prepare buffer solutions at physiological pH (e.g., pH 7.4 phosphate-buffered saline).
-
Incubation: Add the ester stock solution to both the aqueous buffer and to fresh mouse or rat plasma to a final concentration of ~100 µM.[9]
-
Sampling: Incubate the solutions at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 180 minutes), withdraw aliquots of the reaction mixture.
-
Reaction Quenching: Immediately quench the enzymatic reaction in the plasma samples by adding an excess of cold acetonitrile. This will also precipitate plasma proteins.
-
Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) to quantify the remaining concentration of the parent ester and the appearance of GABA.
-
Data Calculation: The half-life (t½) of the ester in each medium is calculated from the rate of its disappearance over time.[9]
Objective: To evaluate the central depressant effects of GABA esters following systemic administration, indicative of successful BBB penetration and GABA release.
Methodology:
-
Animal Model: Use adult male mice (e.g., BALB/c strain).[7]
-
Drug Administration: Dissolve the GABA ester in a suitable vehicle (e.g., saline, DMSO/saline mixture). Administer the compound intraperitoneally (i.p.) at various doses (e.g., 10, 20, 40 mg/kg).[8][9] A control group should receive the vehicle only.
-
Acclimatization: Place individual mice into an open-field activity chamber and allow them to acclimatize for a designated period (e.g., 30 minutes).
-
Data Recording: Following drug administration (e.g., 60 minutes post-injection), record the general motor activity using an automated activity monitoring system.[9] Key parameters include total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.
-
Analysis: Compare the activity parameters of the ester-treated groups to the vehicle control group. A significant, dose-dependent reduction in motor activity suggests a central depressant effect.[6][7]
Caption: General workflow for the preclinical evaluation of GABA esters.
Research Applications and Future Directions
The ability to deliver GABA to the brain opens up numerous avenues for research and therapeutic development.
-
Anticonvulsant Activity: GABA esters have shown promise in animal models of epilepsy by reducing the severity of seizures induced by agents like pentylenetetrazole (PTZ) and bicuculline.[9] This suggests their potential as novel antiepileptic drugs.
-
Central Pain: Conditions like central pain may be linked to a deficiency in GABAergic inhibitory transmission.[3][4] GABA esters could potentially replenish GABA levels in affected brain regions, offering a new analgesic strategy.[5]
-
Neuroprotection: By increasing inhibitory tone, GABA esters could be investigated for neuroprotective effects in conditions characterized by excitotoxicity, such as stroke and traumatic brain injury.
-
Tool for Probing GABAergic Systems: Beyond therapeutics, novel GABA esters serve as valuable research tools. They allow for the controlled elevation of GABA in the brain, enabling researchers to study the downstream consequences of enhanced GABAergic signaling on neural circuits, behavior, and cognition.
The development of GABA esters continues to be an active area of research. Future work will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these prodrugs to achieve better temporal and spatial control of GABA release within the CNS, potentially through the design of esters targeted by specific brain-resident esterases. This will further refine their utility both as therapeutic agents and as sophisticated tools for neuroscience research.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Selected Gamma Aminobutyric Acid (GABA) Esters may Provide Analgesia for Some Central Pain Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 5. Selected Gamma Aminobutyric Acid (GABA) Esters may Provide Analgesia for Some Central Pain Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gamma-Aminobutyric acid esters. 2. Synthesis, brain uptake, and pharmacological properties of lipid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gamma-Aminobutyric acid esters. 3. Synthesis, brain uptake, and pharmacological properties of C-18 glyceryl lipid esters of GABA with varying degree of unsaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticonvulsant activity of new GABA prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GABA receptor - Wikipedia [en.wikipedia.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
A Technical Guide to High-Purity Methyl 4-aminobutanoate Hydrochloride for the Research and Pharmaceutical Sectors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of high-purity Methyl 4-aminobutanoate hydrochloride (also known as GABA methyl ester hydrochloride), a key reagent and building block in neuroscience research and pharmaceutical development. This document details commercial suppliers, quantitative specifications, and essential experimental protocols for its synthesis, purification, and analysis. Furthermore, it elucidates its mechanism of action within the GABAergic system through a detailed signaling pathway diagram.
Commercial Suppliers and Quantitative Data
High-purity this compound is available from several reputable chemical suppliers. The following tables summarize the available quantitative data to facilitate comparison.
Table 1: Product Specifications from Commercial Suppliers
| Supplier | Product Number | Purity Specification | Analytical Method(s) | Melting Point (°C) |
| Sigma-Aldrich | M3154 | ≥99.0% (Argentometric Titration) | Titration | 120-125[1] |
| Selleck Chemicals | S6066 | 99% | NMR & HPLC | Not Specified |
| Thermo Scientific Chemicals | AC442911000 | 99% (Argentometry) | Argentometry | 118-119 |
| Tokyo Chemical Industry (TCI) | M3154 | >98.0% (Titration and Total Nitrogen) | Titration, Total Nitrogen | 122.0 - 126.0[2] |
| MOLNOVA | M27562 | >98% (HPLC) | HPLC | Not Specified[3][4] |
| Alfa Chemistry | ACM13031602-1 | ≥ 99% (Titration) | Titration | Not Specified |
Table 2: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 13031-60-2 | Sigma-Aldrich[1], TCI[2] |
| Molecular Formula | C₅H₁₂ClNO₂ | MOLNOVA[3][4], TCI[2] |
| Molecular Weight | 153.61 g/mol | Sigma-Aldrich[1], Selleck Chemicals[5] |
| Appearance | White to almost white crystals or powder | TCI[2], Sigma-Aldrich[1] |
| Solubility | Soluble in DMSO (30 mg/mL) | Selleck Chemicals[5] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a standard esterification procedure of γ-aminobutyric acid (GABA).[6]
Objective: To synthesize this compound from 4-aminobutyric acid and methanol (B129727) using anhydrous HCl.
Materials:
-
4-aminobutyric acid (GABA)
-
Methanol (anhydrous)
-
Anhydrous Hydrogen Chloride (gas)
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
Nitrogen source
-
Rotary evaporator
Procedure:
-
In a 500 mL round-bottom flask, create a heterogeneous mixture of 20.64 g (0.2 mole) of 4-aminobutyric acid in 200 mL of anhydrous methanol at room temperature.
-
Slowly bubble anhydrous HCl gas into the stirred mixture. The reaction is exothermic and will warm up.
-
After approximately 5 minutes of HCl addition, the mixture will begin to gently reflux. At this point, place the flask in an ice bath to cool.
-
Continue the addition of HCl gas for another 5 minutes while cooling the reaction.
-
Remove the flask from the ice bath, place it under a nitrogen atmosphere, and reflux the mixture for 17 hours.
-
After the reflux period, cool the reaction mixture to room temperature.
-
Remove the solvent (methanol) in vacuo using a rotary evaporator.
-
The resulting product is a white solid, this compound. The crude product can be used for some applications without further purification.[6]
Workflow for Synthesis:
Purification
While the synthesis protocol suggests the crude product may be used directly, for applications requiring high purity, recrystallization is recommended.
Objective: To purify crude this compound.
Materials:
-
Crude this compound
-
Ethanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Beakers
-
Hot plate/stirrer
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the crude solid in a minimal amount of hot anhydrous ethanol.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
To induce precipitation, slowly add anhydrous diethyl ether until the solution becomes cloudy.
-
Allow the solution to stand at room temperature, then cool in an ice bath to maximize crystal formation.
-
Collect the white crystalline solid by vacuum filtration.
-
Wash the crystals with a small amount of cold anhydrous diethyl ether.
-
Dry the purified crystals under vacuum.
Analytical Methods
This method is based on a general procedure for the analysis of amino acids and their derivatives after derivatization.
Objective: To determine the purity of this compound by HPLC.
Materials:
-
This compound sample
-
HPLC-grade water, methanol, and acetonitrile
-
Sodium borate (B1201080) buffer
-
HPLC system with a UV detector
-
C18 reversed-phase column
Procedure:
-
Derivatization Reagent Preparation: Prepare a solution of 40 mM o-phthalaldehyde (OPA) and 1% (v/v) 2-mercaptoethanol (MCE) in a saturated sodium borate buffer (pH 10) containing 20% methanol.[7]
-
Sample Preparation: Prepare a standard solution of this compound of known concentration in HPLC-grade water. Mix 250 µL of the sample solution with 250 µL of water and 750 µL of the derivatization reagent.[7]
-
HPLC Analysis:
-
Column: Eclipse XDB-C18, 5 µm, 150 mm x 4.6 mm (or equivalent)[7]
-
Mobile Phase A: Phosphate buffer (40 mM, pH 7.8)[7]
-
Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10)[7]
-
Gradient: A suitable gradient to elute the derivatized analyte.
-
Flow Rate: 1 mL/min[7]
-
Detection: UV at 338 nm[7]
-
Injection Volume: 10 µL[7]
-
-
Data Analysis: The purity is determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.
Workflow for HPLC Analysis:
¹H NMR spectroscopy is a powerful tool for structural confirmation and can be used for quantitative analysis (qNMR).
Objective: To confirm the structure and assess the purity of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
Internal standard for qNMR (e.g., maleic acid, dimethyl sulfone)
Procedure for Structural Confirmation:
-
Dissolve a small amount of the sample in a suitable deuterated solvent.
-
Acquire a ¹H NMR spectrum.
-
The expected signals for this compound are:
-
A singlet for the methyl ester protons (-OCH₃) at approximately 3.6 ppm.
-
A triplet for the methylene (B1212753) protons adjacent to the ester group (-CH₂-COO) at approximately 2.4 ppm.
-
A triplet for the methylene protons adjacent to the amino group (-CH₂-NH₃⁺) at approximately 3.0 ppm.
-
A multiplet (quintet) for the central methylene protons (-CH₂-) at approximately 1.9 ppm.
-
Procedure for Quantitative NMR (qNMR):
-
Accurately weigh a known amount of the sample and a certified internal standard into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent.
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay).
-
Integrate the signals of the analyte and the internal standard.
-
Calculate the purity of the sample based on the integral values, the number of protons for each signal, and the molecular weights and masses of the sample and the internal standard.
Mechanism of Action and Signaling Pathway
This compound serves as a prodrug for γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[8] Its ester functional group increases its lipophilicity compared to GABA, allowing it to cross the blood-brain barrier more readily. Once in the brain, it is hydrolyzed by esterases to release GABA.[8] The liberated GABA can then interact with the GABAergic system.
The GABAergic synapse is the site of action. GABA released into the synaptic cleft binds to ionotropic GABA-A receptors and metabotropic GABA-B receptors on the postsynaptic neuron.[9] This leads to an influx of chloride ions (GABA-A) or an efflux of potassium ions (GABA-B), hyperpolarizing the postsynaptic membrane and inhibiting the firing of an action potential.[3][10] GABA is cleared from the synapse by GABA transporters (GATs) on presynaptic neurons and surrounding glial cells.[2]
GABAergic Synapse Signaling Pathway:
References
- 1. Methyl 4-aminobutyrate = 99.0 AT 13031-60-2 [sigmaaldrich.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Synaptic Neurotransmission: GABAergic Inhibition: R&D Systems [rndsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. prepchem.com [prepchem.com]
- 7. rsc.org [rsc.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. KEGG PATHWAY: GABAergic synapse - Homo sapiens (human) [kegg.jp]
- 10. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of Methyl 4-aminobutanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Methyl 4-aminobutanoate hydrochloride (CAS No. 13031-60-2), a key reagent in various research and development applications. Adherence to these protocols is critical to ensure a safe laboratory environment and prevent accidental exposure.
Hazard Identification and Classification
This compound is classified as an irritant. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it poses the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]
GHS Hazard Statements: H315, H319, H335.
Physicochemical and Toxicological Data
A summary of the key physicochemical and toxicological properties of this compound is provided below for easy reference.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 13031-60-2 | [1][3] |
| Molecular Formula | C5H12ClNO2 | [3][4] |
| Molecular Weight | 153.61 g/mol | [3][5] |
| Appearance | White to almost white crystalline powder | [6][7] |
| Melting Point | 120-125 °C (lit.) | [3][7] |
| Boiling Point | 164.8 °C at 760 mmHg | [3] |
| Flash Point | 38.7 °C | [3] |
| Solubility | Soluble in water. | [8] |
Table 2: Acute Toxicity Data
| Test | Species | Route | Value | Reference |
| LD50 | Mouse | Intracardiac | 1300 mg/kg | [9] |
| LD50 | Rat | Intracardiac | 950 mg/kg | [9] |
Experimental Protocols for Hazard Assessment
The primary hazards of this compound are skin and eye irritation. The following are detailed methodologies for assessing these endpoints, based on internationally recognized OECD guidelines.
Skin Irritation Testing (based on OECD Guideline 404)
This test determines the potential for a substance to cause reversible inflammatory changes to the skin.
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits are used for this test.
-
Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
-
Test Substance Application: A 0.5 g amount of the test substance, moistened with a small amount of an appropriate vehicle (e.g., water), is applied to a small area (approx. 6 cm²) of the clipped skin and covered with a gauze patch and non-irritating tape.
-
Exposure: The exposure duration is 4 hours. After this period, the patch and any residual test substance are removed.
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations are continued for up to 14 days if the effects are not resolved.
-
Scoring: The reactions are scored on a scale of 0 (no effect) to 4 (severe erythema/edema). A substance is identified as an irritant if it produces a mean score of ≥ 2.3 but < 4.0 for either erythema or edema.
Eye Irritation Testing (based on OECD Guideline 405)
This test evaluates the potential of a substance to produce irritation or damage to the eye.
Methodology:
-
Animal Selection: Healthy, adult albino rabbits with no pre-existing eye defects are used.
-
Test Substance Instillation: A 0.1 g amount of the solid test substance is instilled into the conjunctival sac of one eye of the rabbit after gently pulling the lower eyelid away from the eyeball. The other eye remains untreated and serves as a control.[10][11]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation.[12] The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, redness, and chemosis (swelling). The observation period may be extended to 21 days to assess the reversibility of any effects.[13]
-
Scoring: Ocular lesions are scored according to a standardized system. A substance is classified as an eye irritant if it causes effects that are fully reversible within 21 days of observation.[6][7]
Safe Handling and Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following workflow and PPE are mandatory when handling this compound.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles.[2][10] |
| Skin Protection | Wear impervious gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.[1][2] |
| Respiratory Protection | Use a NIOSH/MSHA approved respirator if ventilation is inadequate or if dusts are generated.[10] |
First Aid and Emergency Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
Spill and Leak Procedures:
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[10] Avoid dust formation.[10]
-
Containment and Clean-up: Sweep up and shovel into suitable containers for disposal.[10] Avoid raising dust.
-
Environmental Precautions: Prevent the product from entering drains.[11][14]
Storage and Stability
-
Storage Conditions: Store in a cool, dry, and well-ventilated place.[2] Keep the container tightly closed.[2] It is recommended to store under an inert atmosphere and protect from moisture.[10][14]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[10]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[10]
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations.[10][14] Do not allow it to enter the environment.
This technical guide is intended to provide comprehensive safety information. Always refer to the most current Safety Data Sheet (SDS) for this product and consult with your institution's environmental health and safety department for specific guidance.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. mbresearch.com [mbresearch.com]
- 3. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]
- 4. Methyl 4-aminobutyrate HCl | 13031-60-2 | MOLNOVA [molnova.com]
- 5. OECD publishes new and updated Test Guidelines for chemicals | RE-Place [re-place.be]
- 6. chemsafetypro.com [chemsafetypro.com]
- 7. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 8. siesascs.edu.in [siesascs.edu.in]
- 9. 4-aminobutyric acid methyl ester hydrochloride, a precursor of 4-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. oecd.org [oecd.org]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. x-cellr8.com [x-cellr8.com]
An In-depth Technical Guide to the Stability and Storage of Methyl 4-aminobutanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 4-aminobutanoate hydrochloride (GABA Methyl Ester HCl). The information is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this compound in their experimental workflows.
Chemical and Physical Properties
This compound is the hydrochloride salt of the methyl ester of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. Its chemical structure and key properties are summarized below.
| Property | Value |
| Chemical Formula | C₅H₁₂ClNO₂ |
| Molecular Weight | 153.61 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 120-125 °C |
| Synonyms | 4-Aminobutyric acid methyl ester hydrochloride, GABA methyl ester hydrochloride |
Stability Profile and Degradation Pathways
This compound is generally stable when stored under the recommended conditions. However, it is susceptible to degradation through several pathways, primarily hydrolysis and thermal decomposition. The compound is also known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can accelerate degradation.
Hydrolytic Degradation
As an ester, this compound is susceptible to hydrolysis, which involves the cleavage of the ester bond to yield 4-aminobutanoic acid (GABA) and methanol (B129727). This reaction can be catalyzed by both acids and bases. Therefore, contact with strong acids and bases should be avoided.[1]
Thermal Degradation
Exposure to high temperatures can lead to the thermal decomposition of the compound.[1] The decomposition products can include irritating and toxic gases such as carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl).[1]
Photostability
The potential degradation pathway of this compound is illustrated in the diagram below.
Caption: Potential degradation pathways of this compound.
Recommended Storage and Handling Conditions
To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended.
Storage Conditions
The following table summarizes the recommended storage conditions for this compound in its solid form and as stock solutions.
| Form | Storage Temperature | Duration | Container | Atmosphere |
| Solid Powder | -20°C | ≥ 2 years[2][3] | Tightly sealed, light-resistant | Dry, inert (e.g., Nitrogen) |
| Stock Solution | -80°C | Up to 6 months[4] | Tightly sealed vials | - |
| Stock Solution | -20°C | Up to 1 month[4] | Tightly sealed vials | - |
It is crucial to store the compound in a dry and well-ventilated place, away from incompatible materials.[5]
Handling Precautions
-
Hygroscopicity: Due to its hygroscopic nature, handle the compound in a dry environment, such as a glove box, whenever possible.[1] Minimize its exposure to ambient air.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.
-
Ventilation: Handle in a well-ventilated area to avoid inhalation of dust.[1][5]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1]
The logical workflow for handling and storage is depicted below.
Caption: Recommended workflow for handling and storing the compound.
Experimental Protocols for Stability Assessment
While specific stability-indicating methods for this compound are not widely published, a general approach based on forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines can be employed.
Forced Degradation Study Protocol (General Framework)
Objective: To identify potential degradation products and establish a stability-indicating analytical method.
Methodology:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or water) to a known concentration.
-
Apply Stress Conditions: Aliquot the stock solution and expose to the following stress conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Method Development: Develop an HPLC method (e.g., reverse-phase with a C18 column) that can separate the parent compound from all observed degradation products. The mobile phase, flow rate, and detector wavelength should be optimized to achieve adequate resolution.
The experimental workflow for a forced degradation study is outlined below.
Caption: General workflow for a forced degradation study.
Related Metabolic Pathway: GABA Degradation
Methyl 4-aminobutanoate is a derivative of GABA. Understanding the metabolic fate of GABA can provide context for its biological relevance. The primary degradation pathway of GABA occurs in the mitochondria and involves two key enzymes: GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH).
The diagram below illustrates the degradation of GABA to succinate, which can then enter the Krebs cycle.
Caption: The metabolic degradation pathway of GABA.
By adhering to the storage and handling guidelines outlined in this document, researchers can ensure the stability and reliability of this compound in their studies. For critical applications, it is recommended to perform in-house stability assessments to validate the integrity of the compound under specific experimental conditions.
References
- 1. pharmtech.com [pharmtech.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The stability and solubility of progabide and its related metabolic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stabilization of zwitterions in solution: phosphinic and phosphonic acid GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Methyl 4-aminobutanoate Hydrochloride for Researchers and Drug Development Professionals
Introduction
Methyl 4-aminobutanoate hydrochloride, a significant chemical entity in neuroscience and synthetic chemistry, serves as a pivotal research tool for professionals in drug development and scientific research. As a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, this compound offers unique properties, including the ability to cross the blood-brain barrier, whereupon it is hydrolyzed to GABA.[1] This guide provides a comprehensive overview of its synonyms, chemical properties, synthesis, and its role in biological signaling pathways, tailored for a technical audience.
Nomenclature and Synonyms
This compound is known by several alternative names in scientific literature and chemical catalogs. A clear understanding of these synonyms is crucial for effective literature searches and material procurement.
-
4-Aminobutyric Acid Methyl Ester Hydrochloride[2]
-
GABA Methyl Ester Hydrochloride[2]
-
γ-Aminobutyric Acid Methyl Ester Hydrochloride
-
4-Aminobutanoic acid methyl ester hydrochloride
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in experimental settings. The following table summarizes key quantitative data.
| Property | Value | Reference |
| CAS Number | 13031-60-2 | [2][3] |
| Molecular Formula | C₅H₁₂ClNO₂ | [4] |
| Molecular Weight | 153.61 g/mol | [2][5] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 120-125 °C | [2][3] |
| Solubility | Soluble in water. Soluble in DMSO at 100 mg/mL (651.00 mM) with sonication. The free base is more soluble in polar solvents like ethanol (B145695) than in non-polar hydrocarbons. | [6][7] |
| pKa (of parent GABA) | Acidic pKa: ~4.23; Basic pKa: ~10.43 | [8] |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the Fischer esterification of γ-aminobutyric acid using methanol (B129727) and a strong acid catalyst, such as thionyl chloride or anhydrous hydrogen chloride.[2][9]
Materials:
-
γ-Aminobutyric acid (GABA)
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or anhydrous Hydrogen Chloride (HCl) gas
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Rotary evaporator
Procedure (using Thionyl Chloride):
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend γ-aminobutyric acid (10 mmol) in anhydrous methanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (20 mmol) dropwise to the stirring suspension. Caution: This reaction is exothermic and releases HCl gas.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 2 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, remove the solvent and excess reagent in vacuo using a rotary evaporator.
-
The resulting white solid is this compound. The product can be further purified by recrystallization if necessary.[2]
Application in Solution-Phase Peptide Synthesis
This compound can be used to introduce a GABA unit into a peptide chain. The hydrochloride salt must be neutralized to the free amine before coupling.
Materials:
-
This compound
-
N-Fmoc protected amino acid (e.g., Fmoc-L-Alanine)
-
Coupling agent (e.g., HBTU)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Neutralization: Dissolve this compound (1.2 eq) in anhydrous DMF. Add DIPEA (1.2 eq) to neutralize the hydrochloride salt and form the free amine.
-
Activation: In a separate flask, dissolve the N-Fmoc protected amino acid (1.0 eq) and HBTU (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the activated amino acid solution to the solution containing the free methyl 4-aminobutanoate. Stir the reaction mixture at room temperature for 2-4 hours.
-
Work-up: Upon reaction completion (monitored by TLC), dilute the mixture with an appropriate organic solvent like ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the dipeptide.[10]
Biological Context and Signaling Pathways
This compound is primarily of interest due to its relationship with GABA. It acts as a pro-drug that can penetrate the blood-brain barrier, a feat GABA itself struggles with. Once in the central nervous system, it is hydrolyzed by esterases to release GABA.[1]
GABA Biosynthesis Pathway
The primary route for GABA synthesis in the brain is from glutamate (B1630785), the main excitatory neurotransmitter. This conversion highlights a critical balance in neuronal activity.
-
Glutamate Decarboxylation: The enzyme glutamate decarboxylase (GAD), with pyridoxal (B1214274) phosphate (B84403) (Vitamin B6) as a cofactor, catalyzes the decarboxylation of glutamate to form GABA.[11]
GABAergic Signaling via GABA-A Receptor
Upon its release into the synaptic cleft, GABA exerts its inhibitory effects primarily by binding to GABA-A receptors, which are ligand-gated chloride ion channels.[12][13] The binding of GABA causes a conformational change in the receptor, opening the channel and allowing chloride ions (Cl⁻) to flow into the neuron.[12] This influx of negatively charged ions hyperpolarizes the cell's membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.[13]
Conclusion
This compound is a versatile and valuable compound for researchers in chemistry and neuroscience. Its ability to act as a brain-penetrant pro-drug for GABA makes it an essential tool for studying the effects of increased GABAergic tone in the central nervous system. The information provided in this guide on its properties, synthesis, and biological roles offers a solid foundation for its effective use in research and development.
References
- 1. 4-aminobutyric acid methyl ester hydrochloride, a precursor of 4-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl 4-aminobutyrate hydrochloride | 13031-60-2 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Methyl 4-aminobutyrate HCl | 13031-60-2 | MOLNOVA [molnova.com]
- 5. selleckchem.com [selleckchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Showing Compound 4-aminobutanoate (FDB030489) - FooDB [foodb.ca]
- 9. prepchem.com [prepchem.com]
- 10. benchchem.com [benchchem.com]
- 11. GABA - Wikipedia [en.wikipedia.org]
- 12. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Methyl 4-aminobutanoate hydrochloride: A Detailed Protocol for Laboratory Application
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of Methyl 4-aminobutanoate hydrochloride, a valuable intermediate in the synthesis of various pharmaceuticals and research chemicals. The protocol detailed below is based on the well-established Fischer esterification reaction, a reliable and widely used method in organic chemistry.
Introduction
This compound, also known as GABA methyl ester hydrochloride, is the methyl ester of γ-aminobutyric acid (GABA), an important inhibitory neurotransmitter in the mammalian central nervous system.[1] Its hydrochloride salt form enhances stability and simplifies handling. This compound serves as a key building block in the development of GABA analogues and other neurologically active compounds. The synthesis involves the acid-catalyzed esterification of 4-aminobutanoic acid with methanol (B129727).[2][3][4][5]
Quantitative Data Summary
The following table summarizes key quantitative data for the starting material and the final product.
| Parameter | 4-Aminobutanoic Acid (GABA) | This compound |
| Molecular Formula | C₄H₉NO₂ | C₅H₁₂ClNO₂[5] |
| Molecular Weight | 103.12 g/mol | 153.61 g/mol |
| Appearance | White crystalline powder | White to off-white solid/crystals[6][7] |
| Melting Point | 203 °C (decomposes) | 120-125 °C |
| Purity (Typical) | >98% | >98%[3][6][7] |
Experimental Protocol: Fischer Esterification
This protocol describes the synthesis of this compound from 4-aminobutanoic acid and methanol, using anhydrous hydrogen chloride as the catalyst.
Materials:
-
4-aminobutanoic acid (GABA)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Hydrogen Chloride (HCl) gas or a solution of HCl in methanol
-
Ice bath
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Gas dispersion tube (if using HCl gas)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 20.64 g (0.2 moles) of 4-aminobutanoic acid in 200 mL of anhydrous methanol at room temperature.[8]
-
Acid Catalyst Addition: Slowly bubble anhydrous HCl gas through the heterogeneous mixture using a gas dispersion tube.[8] Alternatively, a pre-prepared solution of acetyl chloride in methanol can be used to generate HCl in situ.
-
Temperature Control: The reaction is exothermic. After approximately 5 minutes of HCl addition, the mixture will warm up and may begin to gently reflux.[8] At this point, immerse the flask in an ice bath to control the temperature.[8]
-
Continued Acid Addition: Continue the addition of HCl for another 5 minutes while cooling the reaction mixture in the ice bath.[8]
-
Reflux: Remove the ice bath and fit the flask with a reflux condenser. Place the reaction mixture under a nitrogen atmosphere and heat to reflux for 17 hours.[8]
-
Work-up: After the reflux period, allow the reaction mixture to cool to room temperature.
-
Solvent Removal: Remove the methanol using a rotary evaporator. This will yield a white solid crude product.[8]
-
Purification (Optional): The resulting white solid is often of sufficient purity for subsequent synthetic steps.[8] If further purification is required, recrystallization from an appropriate solvent system (e.g., methanol/ether) can be performed.
Expected Yield:
The crude yield of the white solid product is approximately 30.70 g.[8]
Reaction Workflow and Logic
The synthesis of this compound via Fischer esterification follows a clear and logical progression. The diagram below illustrates the key stages of the experimental workflow.
Caption: Experimental workflow for the synthesis of this compound.
The reaction mechanism, a classic Fischer esterification, involves the initial protonation of the carboxylic acid group of GABA by the strong acid catalyst (HCl). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of methanol. The resulting tetrahedral intermediate then undergoes a series of proton transfers and the elimination of a water molecule to form the final ester product. The use of excess methanol and the removal of water (though not explicitly done in this simple reflux) can drive the equilibrium towards the product side. The amino group of GABA is protonated to form the ammonium (B1175870) salt, which protects it from participating in side reactions.
References
- 1. 4-Aminobutyric acid | 56-12-2 [chemicalbook.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Methyl 4-aminobutyrate HCl | 13031-60-2 | MOLNOVA [molnova.com]
- 4. Methyl 4-aminobutanoate | C5H11NO2 | CID 18614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. molnova.com [molnova.com]
- 6. 4-アミノ酪酸メチル塩酸塩 | Methyl 4-Aminobutyrate Hydrochloride | 13031-60-2 | 東京化成工業株式会社 [tcichemicals.com]
- 7. labproinc.com [labproinc.com]
- 8. prepchem.com [prepchem.com]
Application Notes and Protocols for the Preparation of Methyl 4-aminobutanoate Hydrochloride Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-aminobutanoate hydrochloride (GABA methyl ester hydrochloride) is the methyl ester form of the neurotransmitter gamma-aminobutyric acid (GABA). It serves as a valuable building block in organic synthesis and is utilized in various areas of life science research. Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. These application notes provide detailed protocols for the preparation of stock solutions of this compound in common laboratory solvents.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for accurate calculations and proper handling of the compound.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂ClNO₂ | [1] |
| Molecular Weight | 153.61 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 120-125 °C | [2] |
| Purity | >98% (HPLC) | [1] |
| Storage (Solid) | -20°C, protected from moisture | [1] |
| Stability (Solid) | ≥ 2 years at -20°C | [1] |
Solubility and Stock Solution Stability
The choice of solvent is crucial for preparing a stable and effective stock solution. The solubility of this compound in various solvents is summarized below.
| Solvent | Solubility | Stock Solution Stability | Reference |
| DMSO | ≥ 100 mg/mL (651.00 mM) with sonication | 6 months at -80°C; 1 month at -20°C | [3] |
| Water | Soluble | Data not available; prepare fresh | [4] |
| Ethanol | Soluble | Data not available; prepare fresh | [4] |
| Phosphate-Buffered Saline (PBS) | Soluble | Data not available; prepare fresh | [4] |
Note: Due to the hygroscopic nature of DMSO, it is recommended to use a fresh, unopened bottle to ensure maximum solubility.[5] For aqueous solutions, it is best practice to prepare them fresh for each experiment to avoid potential degradation.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound (MW: 153.61 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator bath
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out a specific amount of the compound. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 15.36 mg of this compound.
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Mass = 100 mM x 1 mL x 153.61 g/mol / 1000 = 15.36 mg
-
-
Dissolution: Add the appropriate volume of DMSO to the weighed compound. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly to facilitate dissolution.
-
Sonication: If the compound does not fully dissolve, sonicate the solution in a water bath until it becomes clear.[3]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Protocol 2: Preparation of an Aqueous Stock Solution in PBS
This protocol outlines the preparation of a 10 mM stock solution in phosphate-buffered saline (PBS).
Materials:
-
This compound (MW: 153.61 g/mol )
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Vortex mixer
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Pipettes
-
Sterile filter (0.22 µm)
Procedure:
-
Equilibration: Bring the vial of this compound to room temperature before opening.
-
Weighing: Weigh out the required amount of the compound. For instance, to prepare 10 mL of a 10 mM stock solution, weigh 15.36 mg.
-
Calculation: Mass (mg) = 10 mM x 10 mL x 153.61 g/mol / 1000 = 15.36 mg
-
-
Dissolution: Add the weighed compound to a sterile tube and add the desired volume of PBS (10 mL in this example).
-
Mixing: Vortex the solution until the compound is completely dissolved. The polar nature of the compound facilitates its solubility in aqueous solutions.[4]
-
Sterilization: Sterile-filter the solution through a 0.22 µm filter into a new sterile tube.
-
Usage: It is highly recommended to use aqueous solutions of this compound on the same day of preparation. If short-term storage is necessary, store at 4°C for no longer than 24 hours.
Workflow Diagram
The following diagram illustrates the general workflow for preparing a stock solution of this compound.
Caption: Workflow for preparing a stock solution.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
References
Application Notes and Protocols: Solubility of Methyl 4-aminobutanoate Hydrochloride in DMSO and Water
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility of methyl 4-aminobutanoate hydrochloride in dimethyl sulfoxide (B87167) (DMSO) and water. It includes quantitative solubility data, comprehensive experimental protocols for solubility determination, and a workflow diagram to guide researchers.
Introduction
This compound, the methyl ester of gamma-aminobutyric acid (GABA), is a compound of interest in biochemical and pharmaceutical research.[1][2][3] Understanding its solubility in common laboratory solvents is crucial for designing experiments, preparing stock solutions, and developing formulations. As a salt, it is generally expected to have higher aqueous solubility than its free base form, a common strategy to improve the physicochemical properties of amine-containing compounds.[4]
Data Presentation: Solubility Data
The solubility of this compound in DMSO has been reported, though values can vary. It is important to note that the hygroscopic nature of DMSO can significantly impact the solubility of the compound; therefore, using fresh, anhydrous DMSO is recommended for achieving maximum solubility.[1][5]
| Solvent | Reported Solubility | Molar Concentration (mM) | Notes |
| DMSO | 100 mg/mL[1] | 651.00[1] | Ultrasonic assistance may be needed. Use of newly opened, non-hygroscopic DMSO is critical.[1] |
| 30 mg/mL[5] | 195.29[5] | ||
| Water | Data not available | - | As an amine hydrochloride, it is expected to be soluble in water.[4][6] A protocol for determination is provided below. |
Experimental Protocols
This section outlines a detailed methodology for determining the solubility of this compound in water. This protocol can be adapted for other solvents as well.
Objective: To determine the saturation solubility of this compound in water at a specified temperature (e.g., room temperature).
Materials:
-
This compound (crystalline powder)[7]
-
Deionized or distilled water
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Micropipettes
-
HPLC or UV-Vis spectrophotometer (for quantification)
-
Volumetric flasks and other standard laboratory glassware
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume of water in several vials. The goal is to create a slurry where undissolved solid is clearly visible.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature.
-
Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached. Continuous agitation is necessary.
-
-
Separation of Undissolved Solid:
-
After equilibration, remove the vials and let them stand to allow the excess solid to settle.
-
Centrifuge the vials at a high speed to pellet the remaining solid.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
Dilute the collected supernatant with a known volume of water to a concentration suitable for the chosen analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry) to determine the concentration of the dissolved solute.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted supernatant by multiplying the measured concentration of the diluted sample by the dilution factor.
-
The resulting concentration is the solubility of this compound in water at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of a compound.
Caption: Workflow for Solubility Determination.
This structured approach ensures reproducible and accurate determination of the solubility of this compound, providing essential data for its application in research and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methyl 4-aminobutyrate HCl | 13031-60-2 | MOLNOVA [molnova.com]
- 3. Methyl 4-aminobutanoate | C5H11NO2 | CID 18614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Methyl 4-aminobutyrate hydrochloride | 13031-60-2 [chemicalbook.com]
Application Notes and Protocols for the Use of Methyl 4-aminobutanoate hydrochloride in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-aminobutanoate hydrochloride, the methyl ester of γ-aminobutyric acid (GABA), is a non-canonical amino acid building block used in solid-phase peptide synthesis (SPPS) to introduce conformational flexibility and unique structural motifs into peptides. The incorporation of GABA can influence peptide secondary structure, stability against enzymatic degradation, and receptor binding affinity, making it a valuable tool in peptidomimetic design and drug discovery.
These application notes provide a comprehensive overview and detailed protocols for the incorporation of a GABA moiety into a peptide sequence starting from this compound. Two primary strategies are discussed: the direct coupling of the hydrochloride salt via in-situ neutralization and the more common and recommended approach involving the synthesis of N-terminally protected Fmoc-GABA-OH prior to its use in standard Fmoc-SPPS.
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| Synonyms | GABA methyl ester hydrochloride, 4-Aminobutyric acid methyl ester hydrochloride |
| CAS Number | 13031-60-2 |
| Molecular Formula | C₅H₁₂ClNO₂ |
| Molecular Weight | 153.61 g/mol |
| Appearance | Colorless crystals |
| Melting Point | 120-125 °C |
| Solubility | Soluble in water and DMSO |
Table 2: Comparison of GABA Incorporation Strategies in SPPS
| Parameter | Direct Coupling (In-situ Neutralization) | Pre-synthesized Fmoc-GABA-OH Coupling |
| Starting Material | This compound | Fmoc-GABA-OH (synthesized from the hydrochloride) |
| Coupling Efficiency | Generally lower and sequence-dependent. May require double coupling. | High and predictable with standard coupling reagents (e.g., HATU, HBTU). Quantitative coupling has been reported.[1] |
| Risk of Side Reactions | Higher potential for side reactions due to the presence of a free amine during activation. | Minimized due to N-terminal protection. |
| Protocol Simplicity | Fewer pre-synthesis steps. | Requires an additional synthesis and purification step for Fmoc-GABA-OH. |
| Reproducibility | May be less reproducible. | Highly reproducible under standard SPPS conditions. |
| Overall Recommendation | Feasible for short peptides or when N-protected GABA is unavailable. | Highly Recommended for streamlined, high-efficiency, and high-purity peptide synthesis. |
Experimental Protocols
Protocol 1: Direct Coupling of this compound via In-situ Neutralization (Fmoc-SPPS)
This protocol outlines the direct incorporation of the GABA methyl ester into a peptide chain on a solid support using an in-situ neutralization approach. This method is less common and may require optimization.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine (B6355638) in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the N-terminal Fmoc group of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove piperidine and by-products.
-
In-situ Neutralization and Coupling: a. In a separate vial, dissolve this compound (3-5 eq.), the coupling reagent (e.g., HBTU, 2.9 eq.), and DIPEA (6-10 eq.) in DMF. Note: Sufficient DIPEA is required to neutralize both the hydrochloride salt and the carboxylic acid formed in-situ upon activation. b. Allow the solution to pre-activate for 2-5 minutes. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Monitoring the Coupling: Perform a Kaiser test or other appropriate colorimetric test to check for the presence of free primary amines. If the test is positive, repeat the coupling step.
-
Washing: Wash the resin with DMF (5 x 1 min) to remove excess reagents and by-products.
-
Chain Elongation: Continue with the standard Fmoc-SPPS cycle for the subsequent amino acids.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Synthesis of Fmoc-GABA-OH from this compound
This protocol describes the synthesis of the N-protected Fmoc-GABA-OH, the recommended building block for incorporating GABA in Fmoc-SPPS.
Materials:
-
This compound
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl
-
Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (B1210297)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq.) in a mixture of 10% aqueous NaHCO₃ solution and 1,4-dioxane.
-
Fmoc Protection: Cool the solution in an ice bath. Slowly add a solution of Fmoc-OSu (1.05 eq.) in dioxane dropwise while stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up: a. Remove the dioxane under reduced pressure. b. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove impurities. c. Acidify the aqueous layer to pH 2-3 with 1 M HCl. d. Extract the product with ethyl acetate (3x).
-
Drying and Evaporation: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and evaporate the solvent under reduced pressure to yield Fmoc-GABA-OH as a white solid.
-
Purification (if necessary): The product can be further purified by recrystallization or column chromatography.
Protocol 3: Coupling of Fmoc-GABA-OH in Fmoc-SPPS
This protocol outlines the standard and recommended method for incorporating GABA into a peptide sequence using the pre-synthesized Fmoc-GABA-OH.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-GABA-OH
-
Coupling reagent (e.g., HATU, HBTU)
-
DIPEA
-
DMF
-
DCM
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-GABA-OH (3-5 eq.), HATU (2.9 eq.), and DIPEA (6-10 eq.) in DMF. Allow the solution to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitoring and Washing: Perform a Kaiser test to confirm the completion of the coupling. Wash the resin with DMF (5 x 1 min).
-
Chain Elongation and Cleavage: Continue with the standard Fmoc-SPPS cycle and proceed with cleavage and purification as described in steps 7-9 of Protocol 1.
Visualizations
References
Application Notes and Protocols for In Vivo Administration of Methyl 4-aminobutanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-aminobutanoate hydrochloride, also known as γ-aminobutyric acid (GABA) methyl ester hydrochloride, is a prodrug of GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system. Due to the poor ability of GABA to cross the blood-brain barrier, ester prodrugs like Methyl 4-aminobutanoate have been developed to enhance brain uptake. Following administration, it is hydrolyzed by esterases to release GABA, thereby potentiating GABAergic neurotransmission.[1] These application notes provide detailed protocols for the in vivo administration of this compound in rodent models, particularly for assessing its anticonvulsant properties.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related GABAergic compounds.
Table 1: Physicochemical and Toxicological Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂ClNO₂ | [2] |
| Molecular Weight | 153.61 g/mol | [2] |
| CAS Number | 13031-60-2 | [2] |
| LD₅₀ (Mice) | 1300 mg/kg | [1] |
| LD₅₀ (Rats) | 950 mg/kg | [1] |
Table 2: Suggested In Vivo Dosage for Anticonvulsant Studies (Based on similar GABA prodrugs)
| Compound | Dosage Range (i.p.) | Animal Model | Application | Reference |
| GABA Prodrugs (Compounds 6 & 7) | 10, 20, and 40 mg/kg | Mice | Anticonvulsant activity against PTZ and bicuculline | [3] |
| Vigabatrin | 800 or 1,200 mg/kg | Rats | Anticonvulsant activity in amygdala-kindling model | |
| γ-acetylenic GABA | 100 mg/kg | Rats | Anticonvulsant activity in amygdala-kindling model |
Signaling Pathway
This compound acts as a prodrug, releasing GABA which then interacts with GABA receptors (GABA-A and GABA-B) on the postsynaptic neuron. This leads to an inhibitory postsynaptic potential, reducing neuronal excitability. The GABAergic signaling pathway is a critical target for anticonvulsant therapies.
Caption: Mechanism of action of this compound.
Experimental Protocols
Protocol 1: Preparation of Dosing Solution for Intraperitoneal (i.p.) Administration
This protocol describes the preparation of a vehicle solution for the i.p. injection of this compound in mice.
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (25-27 gauge)
-
Analytical balance
Procedure:
-
Calculate the required amount of compound: Based on the desired dose (e.g., 10, 20, or 40 mg/kg) and the body weight of the animals, calculate the total mass of this compound needed.
-
Weigh the compound: Accurately weigh the calculated amount of the compound using an analytical balance in a sterile microcentrifuge tube.
-
Prepare the vehicle: For this water-soluble hydrochloride salt, sterile 0.9% saline is a suitable vehicle.
-
Dissolve the compound: Add the appropriate volume of sterile 0.9% saline to the microcentrifuge tube containing the compound to achieve the desired final concentration. The injection volume for mice is typically 10 mL/kg.
-
Ensure complete dissolution: Vortex the mixture thoroughly until the compound is completely dissolved. Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: Use the prepared dosing solution immediately. If short-term storage is necessary, keep it at 4°C and use within 24 hours.
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
This protocol outlines the standard procedure for i.p. injection in mice.
Materials:
-
Prepared dosing solution of this compound
-
Appropriately sized sterile syringe and needle (25-27 gauge)
-
Mouse restraint device (optional)
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Handling: Gently restrain the mouse by securing the scruff of the neck and the base of the tail.
-
Positioning: Tilt the mouse slightly with its head pointing downwards. This allows the abdominal organs to move away from the injection site.
-
Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen to avoid the cecum and bladder.[4]
-
Injection:
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.[5]
-
Gently aspirate to ensure that no fluid (e.g., blood or urine) is drawn into the syringe. If fluid is present, withdraw the needle and reinject at a different site with a new sterile needle.[5]
-
Slowly inject the solution.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions such as distress or abnormal behavior.
-
Continue to monitor the animal according to the experimental timeline.
-
Protocol 3: Assessment of Anticonvulsant Activity (Pentylenetetrazol Model)
This protocol provides a method for evaluating the anticonvulsant effects of this compound using a pentylenetetrazol (PTZ)-induced seizure model in mice.
Materials:
-
Prepared dosing solution of this compound
-
Pentylenetetrazol (PTZ) solution (e.g., 75 mg/kg in saline)
-
Stopwatch
-
Observation chamber
Procedure:
-
Animal Groups: Divide the animals into at least three groups: Vehicle control, and two or more treatment groups with different doses of this compound (e.g., 10, 20, 40 mg/kg).
-
Compound Administration: Administer the prepared dosing solution or vehicle via i.p. injection to the respective groups. A pre-treatment time of 60 minutes before PTZ injection is suggested based on similar prodrug studies.[3]
-
Seizure Induction: After the pre-treatment period, administer PTZ (e.g., 75 mg/kg, i.p.) to induce seizures.[3]
-
Observation: Immediately after PTZ injection, place the mouse in an individual observation chamber and start the stopwatch. Observe the animal's behavior for at least 30 minutes.
-
Data Collection: Record the latency to the first myoclonic jerk, the incidence of generalized clonic-tonic seizures, and the mortality rate within the observation period.
-
Analysis: Compare the seizure parameters between the vehicle and treatment groups to determine the anticonvulsant efficacy of this compound.
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for assessing the in vivo efficacy of this compound.
Caption: In vivo experimental workflow.
References
- 1. Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticonvulsant activity of new GABA prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.vt.edu [research.vt.edu]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Studies with Methyl 4-aminobutanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-aminobutanoate hydrochloride, also known as GABA methyl ester hydrochloride, is a derivative of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS). Due to the poor permeability of GABA across the blood-brain barrier, prodrugs such as this compound have been synthesized to facilitate CNS delivery. Following administration, it is hydrolyzed to GABA, thereby augmenting GABAergic neurotransmission. These application notes provide a comprehensive guide for the calculation of dosage and the design of in vivo studies for this compound.
Mechanism of Action and Signaling Pathway
This compound acts as a prodrug of GABA. It is designed to cross the blood-brain barrier, a feat that GABA itself accomplishes with great difficulty. Once in the CNS, it is hydrolyzed by esterases to release GABA. The liberated GABA then binds to and activates GABA receptors (GABA-A and GABA-B), leading to an inhibitory effect on neurotransmission. This mechanism of action suggests potential therapeutic applications in conditions characterized by neuronal hyperexcitability, such as epilepsy and anxiety.
The primary signaling pathway involved is the GABAergic signaling pathway . An increase in GABA in the synaptic cleft enhances the activation of postsynaptic GABA receptors. Activation of GABA-A receptors, which are ligand-gated ion channels, leads to an influx of chloride ions (Cl-), causing hyperpolarization of the neuronal membrane and making it less likely to fire an action potential. Activation of GABA-B receptors, which are G-protein coupled receptors, can lead to the opening of potassium channels (K+) and the closing of calcium channels (Ca2+), also resulting in an inhibitory postsynaptic potential.
Figure 1: Proposed signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound relevant to in vivo studies.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₅H₁₂ClNO₂ |
| Molecular Weight | 153.61 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water |
Table 2: Toxicological Data
| Species | Route of Administration | LD50 |
| Mouse | Not specified | 1300 mg/kg |
| Rat | Not specified | 950 mg/kg |
Experimental Protocols
Dosage Calculation for In Vivo Studies
Due to the limited availability of published in vivo efficacy studies with specific dosages for this compound, a dose-ranging (or dose-finding) study is strongly recommended to determine the optimal therapeutic dose for your specific animal model and disease indication. The following protocol outlines the steps for such a study, using the LD50 as a starting point.
Objective: To determine the maximum tolerated dose (MTD) and a preliminary effective dose range of this compound.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or phosphate-buffered saline)
-
Appropriate animal model (e.g., mice or rats)
-
Standard laboratory equipment for animal handling and administration
Procedure:
-
Initial Dose Selection: Based on the LD50 data, a starting dose of approximately 1/10th to 1/100th of the LD50 is a conservative and safe starting point. For example, for rats (LD50 = 950 mg/kg), a starting dose could be between 9.5 mg/kg and 95 mg/kg.
-
Dose Escalation: Prepare a series of increasing doses (e.g., 3-5 dose levels). A logarithmic or semi-logarithmic dose escalation scheme is often used (e.g., 10, 30, 100 mg/kg).
-
Animal Groups: Assign a small group of animals (n=3-5 per group) to each dose level, including a vehicle control group.
-
Administration: Administer the compound via the desired route (e.g., intraperitoneal, oral).
-
Monitoring: Closely monitor the animals for a defined period (e.g., 24-72 hours) for any signs of toxicity, including but not limited to:
-
Changes in body weight
-
Changes in behavior (e.g., sedation, hyperactivity, ataxia)
-
Clinical signs of distress (e.g., piloerection, hunched posture)
-
Mortality
-
-
Data Analysis: Record all observations. The MTD is typically defined as the highest dose that does not cause significant toxicity or more than a 10% reduction in body weight.
-
Efficacy Assessment: In parallel with toxicity monitoring, assess the desired pharmacological effect (e.g., anticonvulsant activity, anxiolytic effect) at each dose level to identify a preliminary effective dose range.
Table 3: Example Dose-Ranging Study Design for Rats
| Group | Treatment | Dose (mg/kg) | Route of Administration | Number of Animals |
| 1 | Vehicle (Saline) | - | Intraperitoneal (IP) | 5 |
| 2 | Methyl 4-aminobutanoate HCl | 10 | Intraperitoneal (IP) | 5 |
| 3 | Methyl 4-aminobutanoate HCl | 30 | Intraperitoneal (IP) | 5 |
| 4 | Methyl 4-aminobutanoate HCl | 100 | Intraperitoneal (IP) | 5 |
| 5 | Methyl 4-aminobutanoate HCl | 300 | Intraperitoneal (IP) | 5 |
Stock Solution Preparation
Objective: To prepare a stock solution of this compound for in vivo administration.
Materials:
-
This compound
-
Sterile vehicle (e.g., 0.9% saline)
-
Sterile vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of compound:
-
Amount (mg) = Desired concentration (mg/mL) x Final volume (mL)
-
-
Weigh the compound: Accurately weigh the calculated amount of this compound using an analytical balance.
-
Dissolve the compound: Add the weighed compound to a sterile vial. Add the sterile vehicle incrementally while vortexing to ensure complete dissolution.
-
Sterilization (if necessary): If the administration route requires a sterile solution (e.g., intravenous), filter the final solution through a 0.22 µm sterile filter.
-
Storage: Store the stock solution at an appropriate temperature (e.g., 4°C for short-term storage or -20°C for long-term storage) in a properly labeled, light-protected container.
Example Calculation: To prepare 10 mL of a 10 mg/mL stock solution:
-
Amount = 10 mg/mL * 10 mL = 100 mg
-
Weigh 100 mg of this compound and dissolve it in 10 mL of sterile saline.
Administration Protocol: Intraperitoneal (IP) Injection in Mice
Objective: To administer this compound to mice via intraperitoneal injection.
Materials:
-
Prepared stock solution of this compound
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
-
Animal restraint device (optional)
-
70% ethanol
Procedure:
-
Calculate the injection volume:
-
Injection Volume (mL) = (Dose (mg/kg) x Animal Weight (kg)) / Concentration of stock solution (mg/mL)
-
-
Animal Restraint: Properly restrain the mouse. The mouse should be held with its head tilted slightly downwards.
-
Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Injection: Insert the needle at a 15-20 degree angle. Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate entry into a vessel or organ. Inject the calculated volume of the solution.
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions.
Figure 2: Workflow for intraperitoneal injection in mice.
Safety Precautions
-
Always handle this compound in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.
-
All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. Researchers should rely on their own expertise and institutional protocols when designing and conducting in vivo studies.
Application Notes and Protocols: GABA Methyl Ester in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability. A deficiency in GABAergic signaling is implicated in the pathophysiology of numerous neurological disorders, including epilepsy, Huntington's disease, and anxiety. Consequently, therapeutic strategies aimed at augmenting GABA levels in the brain are of significant interest.
A major challenge in developing GABA-based therapies is the molecule's inability to efficiently cross the blood-brain barrier (BBB) due to its hydrophilic, zwitterionic nature at physiological pH. To overcome this, a prodrug strategy involving the esterification of GABA's carboxyl group has been explored. By masking the charge and increasing lipophilicity, GABA esters can achieve greater CNS penetration. GABA methyl ester is the simplest of these ester prodrugs. The underlying principle is that once across the BBB, endogenous esterases within the brain hydrolyze the ester, releasing the active GABA molecule at its site of action.
These notes provide a comprehensive overview of the application of GABA methyl ester as a research tool, detailing its mechanism of action, relevant quantitative data for related compounds, and detailed protocols for its synthesis and evaluation in preclinical models of neurological disorders.
Mechanism of Action: The Prodrug Hypothesis
The utility of GABA methyl ester is predicated on a two-step mechanism:
-
BBB Penetration: The methyl ester form is more lipophilic than GABA, allowing it to diffuse more readily across the lipid membranes of the endothelial cells that constitute the BBB.
-
CNS Hydrolysis: Once in the brain's interstitial fluid, ubiquitous esterase enzymes cleave the ester bond, converting GABA methyl ester back into its active form, GABA. The released GABA can then bind to its receptors (GABA-A and GABA-B) to exert its inhibitory effect on neuronal activity.
The overall pharmacological activity is therefore dependent on a balance between sufficient lipophilicity to enter the CNS and efficient enzymatic hydrolysis to release the active parent compound.[1]
References
Application Notes and Protocols for Cell-Based Assays Using Methyl 4-aminobutanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-aminobutanoate hydrochloride, also known as GABA methyl ester hydrochloride (GME), is the methyl ester of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1] As a more lipophilic derivative of GABA, GME can cross the blood-brain barrier, where it is hydrolyzed to GABA, making it a useful tool for studying the GABAergic system.[1] These application notes provide detailed protocols for cell-based assays to characterize the pharmacological effects of this compound on key components of the GABAergic system, including GABA receptors and transporters. Additionally, protocols for assessing the general cytotoxicity of the compound are included.
Mechanism of Action
This compound is known to interact with the GABAergic system. Once it crosses the cell membrane and is hydrolyzed to GABA, it can influence GABAergic signaling by acting on GABA receptors and transporters. The primary mechanism of GABA is to reduce neuronal excitability.[2]
Experimental Protocols
GABA Receptor Binding Assay
This protocol is designed to determine the binding affinity of this compound to GABAA receptors using a competitive radioligand binding assay.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]Muscimol (a high-affinity GABAA receptor agonist)
-
Non-specific Binding Control: Unlabeled GABA or bicuculline (B1666979) methiodide
-
Cell Culture: HEK293 cells transiently or stably expressing GABAA receptors, or prepared synaptosomes.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
Glass Fiber Filters
-
Filtration Apparatus
-
Scintillation Counter
Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in binding buffer and repeat the centrifugation step twice.
-
Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In triplicate, prepare assay tubes for total binding, non-specific binding, and competitive binding with various concentrations of this compound.
-
Total Binding: Add assay buffer, radioligand (e.g., 5 nM [³H]Muscimol), and membrane preparation.
-
Non-specific Binding: Add assay buffer, radioligand, a high concentration of unlabeled GABA (e.g., 10 mM), and membrane preparation.
-
Competitive Binding: Add assay buffer, radioligand, varying concentrations of this compound, and membrane preparation.
-
Incubate all tubes at 4°C for 45-60 minutes.
-
-
Termination and Quantification:
-
Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value (the concentration of the compound that inhibits 50% of radioligand binding).
-
The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GABA Transporter (GAT) Uptake Assay
This assay measures the inhibitory effect of this compound on GABA uptake into cells or synaptosomes.
Materials:
-
Test Compound: this compound
-
Substrate: [³H]GABA or a fluorescent GABA analog
-
Cell Culture: Cell lines expressing specific GABA transporters (e.g., GAT-1, GAT-2, GAT-3) or prepared synaptosomes.
-
Assay Buffer: Krebs-Ringer-HEPES buffer
-
Scintillation Fluid and Scintillation Counter (for radiolabeled assay) or Fluorescence Plate Reader (for fluorescent assay)
Protocol:
-
Cell Preparation:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
For synaptosomes, prepare a fresh suspension in assay buffer.
-
-
Uptake Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells or synaptosomes with varying concentrations of this compound or vehicle control for 10-20 minutes at room temperature.
-
Initiate the uptake by adding a fixed concentration of [³H]GABA or fluorescent GABA analog.
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature.
-
-
Termination and Quantification:
-
Radiolabeled Assay: Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold assay buffer. Measure radioactivity using a scintillation counter.
-
Fluorescent Assay: Terminate the uptake by washing the cells with ice-cold assay buffer. Measure the intracellular fluorescence using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of GABA uptake for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of the compound to determine the IC50 value.
-
Cell Viability and Cytotoxicity Assays
These assays are crucial to determine if the observed effects of this compound are due to its specific pharmacological activity or general cytotoxicity.
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Test Compound: this compound
-
Cell Culture: A relevant cell line (e.g., neuronal cell line like SH-SY5Y or the cell line used in the primary assays).
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization Solution: e.g., DMSO or a solution of SDS in HCl.
-
96-well plate
-
Microplate Reader
Protocol:
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan (B1609692) Solubilization:
-
Add 100 µL of solubilization solution to each well.[3]
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot cell viability against the log concentration of this compound to determine the LC50 value (the concentration that causes 50% cell death).
-
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
Test Compound: this compound
-
Cell Culture: As in the MTT assay.
-
LDH Assay Kit (containing substrate, cofactor, and dye)
-
96-well plate
-
Microplate Reader
Protocol:
-
Cell Plating and Treatment:
-
Follow the same procedure as for the MTT assay.
-
Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
-
Sample Collection:
-
LDH Reaction:
-
Add the LDH reaction mixture from the kit to each well of the new plate containing the supernatant.
-
Incubate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.[5]
-
-
Absorbance Measurement:
-
Measure the absorbance at the wavelength specified in the kit protocol (e.g., 490 nm).[6]
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the formula provided in the kit, based on the absorbance values of the treated samples, spontaneous release, and maximum release controls.
-
Quantitative Data Presentation
Table 1: GABA Receptor Binding Affinity
| Compound | Radioligand | Preparation | IC50 | Ki | Reference |
| This compound | [³H]Muscimol | User-defined | To be determined | To be determined | Experimental Data |
| GABA (Example) | [³H]Muscimol | Rat brain membranes | ~10-100 nM | ~5-50 nM | [Example Ref] |
| Bicuculline (Example) | [³H]Muscimol | Recombinant GABAA | ~1-5 µM | ~0.5-2.5 µM | [Example Ref] |
Table 2: GABA Transporter Inhibition
| Compound | Transporter | Cell Line/Preparation | IC50 | Reference |
| This compound | GAT-1 | User-defined | To be determined | Experimental Data |
| This compound | GAT-2 | User-defined | To be determined | Experimental Data |
| This compound | GAT-3 | User-defined | To be determined | Experimental Data |
| Tiagabine (Example) | GAT-1 | HEK293 | ~50-100 nM | [5] |
| Nipecotic Acid (Example) | GAT-1 | Rat Brain Synaptosomes | ~10-20 µM | [7] |
Table 3: Cytotoxicity Profile
| Compound | Cell Line | Assay | Incubation Time (hr) | LC50 | Reference |
| This compound | User-defined | MTT | 24 | To be determined | Experimental Data |
| This compound | User-defined | MTT | 48 | To be determined | Experimental Data |
| This compound | User-defined | LDH | 24 | To be determined | Experimental Data |
| This compound | User-defined | LDH | 48 | To be determined | Experimental Data |
Visualizations
GABAergic Signaling Pathway
Caption: Overview of the GABAergic signaling pathway.
Experimental Workflow for GABA Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow for Neurotransmitter Uptake Assay
Caption: Workflow for a neurotransmitter uptake assay.
References
- 1. Methyl 4-aminobutanoate|GABA Derivative|Research Chemical [benchchem.com]
- 2. 4-Aminobutyric acid | 56-12-2 [chemicalbook.com]
- 3. Methyl 4-aminobutyrate HCl | 13031-60-2 | MOLNOVA [molnova.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Methyl 4-aminobutanoate Hydrochloride as an Internal Standard for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of analytes in complex biological matrices is a critical aspect of pharmaceutical research and development. The use of an internal standard (IS) is a widely accepted practice to ensure the reliability and accuracy of analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). An ideal internal standard should be chemically similar to the analyte but distinguishable by the detector. Methyl 4-aminobutanoate hydrochloride, a methyl ester derivative of γ-aminobutyric acid (GABA), presents itself as a potential internal standard for the quantification of GABA and other related small polar molecules.[1][2] Its structural similarity to GABA ensures comparable behavior during sample preparation and chromatographic separation, while its different mass allows for distinct detection by mass spectrometry.
Principle of Internal Standardization
Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample processing and to compensate for variations in instrument response. By adding a known concentration of an internal standard to all samples, calibration standards, and quality controls, the ratio of the analyte signal to the internal standard signal can be used for quantification. This ratiometric approach significantly improves the precision and accuracy of the method. This compound is suitable for this purpose when analyzing compounds like GABA, as it is not an endogenous compound in most biological samples and its chemical properties are well-defined.
Potential Applications
The use of this compound as an internal standard is particularly relevant for the quantitative analysis of neurotransmitters and their metabolites in various biological matrices, including:
-
Plasma and Serum: For pharmacokinetic and pharmacodynamic studies.
-
Cerebrospinal Fluid (CSF): For neuroscience research and biomarker discovery.
-
Urine: For metabolic studies.
-
Tissue Homogenates: For preclinical research in drug development.
This application note provides a generalized protocol for the use of this compound as an internal standard in a typical LC-MS/MS workflow for the quantification of a target analyte, such as GABA, in a biological matrix.
Experimental Protocol
This protocol describes a general procedure for the quantification of an analyte in plasma using this compound as an internal standard. Note: This is a representative method and must be fully validated for the specific analyte and matrix of interest.
Reagents and Materials
-
Analyte of interest (e.g., GABA)
-
This compound (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control biological matrix (e.g., human plasma)
-
Pipettes and tips
-
Microcentrifuge tubes
-
LC-MS vials
Equipment
-
Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in an appropriate solvent (e.g., ultrapure water or methanol).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.
-
Working Solutions: Prepare serial dilutions of the analyte and internal standard stock solutions in the appropriate solvent to create working solutions for calibration standards and quality controls.
Preparation of Calibration Standards and Quality Controls
-
Calibration Standards: Spike the control biological matrix with appropriate volumes of the analyte working solutions to create a series of calibration standards at different concentrations.
-
Quality Controls (QCs): Prepare at least three levels of QCs (low, medium, and high concentrations) by spiking the control biological matrix with the analyte.
Sample Preparation (Protein Precipitation)
Protein precipitation is a common method for extracting small molecules from biological matrices like plasma.[3][4][5]
-
To 50 µL of plasma sample, calibration standard, or QC in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (at a fixed concentration, e.g., 100 ng/mL).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an LC-MS vial for analysis.
LC-MS/MS Instrument Parameters (Representative)
The following are typical starting parameters for an LC-MS/MS analysis of small polar molecules. These will need to be optimized for the specific analyte and system.
Liquid Chromatography:
| Parameter | Value |
| Column | HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 95% B to 50% B over 5 min, hold for 1 min, return to 95% B and equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | Analyte: [M+H]+ > Product Ion (to be determined) IS: 118.1 > 101.1 (Example, requires optimization) |
Data Presentation
The performance of the analytical method should be evaluated through a validation process. The following tables present hypothetical but realistic data for a method validation using this compound as an internal standard.
Table 1: Calibration Curve Linearity
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | Accuracy (%) |
| 1 | 0.012 ± 0.001 | 102.5 |
| 5 | 0.058 ± 0.004 | 98.7 |
| 10 | 0.115 ± 0.008 | 99.1 |
| 50 | 0.592 ± 0.031 | 101.3 |
| 100 | 1.189 ± 0.065 | 100.5 |
| 500 | 5.991 ± 0.245 | 99.8 |
| 1000 | 11.952 ± 0.511 | 99.6 |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=5) | Accuracy (%) | Precision (%CV) |
| LQC | 3 | 2.95 ± 0.18 | 98.3 | 6.1 |
| MQC | 75 | 76.8 ± 3.5 | 102.4 | 4.6 |
| HQC | 750 | 742.5 ± 29.7 | 99.0 | 4.0 |
Table 3: Recovery
| QC Level | Analyte Peak Area (Pre-extraction Spike) | Analyte Peak Area (Post-extraction Spike) | Recovery (%) |
| LQC | 8,500 | 9,800 | 86.7 |
| MQC | 125,000 | 148,000 | 84.5 |
| HQC | 1,200,000 | 1,450,000 | 82.8 |
| IS | 250,000 | 290,000 | 86.2 |
Visualizations
The following diagrams illustrate the experimental workflow and the principle of internal standard-based quantification.
References
- 1. Methyl 4-aminobutanoate|GABA Derivative|Research Chemical [benchchem.com]
- 2. Methyl 4-aminobutanoate | C5H11NO2 | CID 18614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Evaluation of Sample Preparation Strategies for Human Milk and Plasma Proteomics [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Methyl 4-aminobutanoate hydrochloride for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of Methyl 4-aminobutanoate hydrochloride prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Derivatization is an essential step to increase the volatility and thermal stability of this polar compound, enabling its successful separation and quantification. Two common and effective derivatization methods are presented: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and acylation using Trifluoroacetic anhydride (B1165640) (TFAA).
Introduction
Methyl 4-aminobutanoate, the methyl ester of gamma-aminobutyric acid (GABA), is a compound of interest in various fields, including neuroscience and pharmaceutical development.[1][2] Its analysis by GC-MS is challenging due to the presence of a primary amino group, which makes the molecule polar and non-volatile. Derivatization chemically modifies this functional group, rendering the molecule suitable for GC-MS analysis.[3][4]
This document outlines two robust derivatization protocols:
-
Silylation with BSTFA: This method replaces the active hydrogen on the amino group with a trimethylsilyl (B98337) (TMS) group. The addition of a catalyst like Trimethylchlorosilane (TMCS) can enhance the reaction rate.[5]
-
Acylation with TFAA: This technique introduces a trifluoroacetyl group to the amino function, creating a stable and volatile derivative.[6]
Data Presentation
While specific quantitative data for the derivatization of this compound is not extensively available in the reviewed literature, the following table provides a general comparison of the silylation and acylation methods based on the analysis of similar amino acids and related compounds. This data is intended to provide a prospective overview of the expected performance.
| Parameter | Silylation (BSTFA) | Acylation (TFAA) |
| Reaction Time | 15 - 60 minutes | 15 - 30 minutes |
| Reaction Temperature | 60 - 100°C | 50 - 100°C |
| Derivative Stability | Moderate (sensitive to moisture) | High |
| Byproducts | Volatile and generally non-interfering | Volatile and non-interfering |
| Limit of Detection (LOD) | Generally in the low ng/mL to µg/mL range for amino acids | Can achieve low ng/mL detection, especially with an electron capture detector (ECD) |
| Limit of Quantification (LOQ) | Typically in the ng/mL to µg/mL range for amino acids | Typically in the ng/mL to µg/mL range |
| Reaction Yield | Generally high, but can be affected by moisture | Generally high |
Experimental Protocols
Silylation using BSTFA (+/- TMCS)
This protocol describes the derivatization of this compound using BSTFA. The addition of 1% TMCS to BSTFA is recommended to improve the derivatization efficiency.
Materials:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or BSTFA with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Acetonitrile (B52724) (GC grade)
-
Anhydrous Pyridine (GC grade)
-
Heating block or oven
-
GC vials (2 mL) with caps
-
Vortex mixer
-
Nitrogen gas supply for drying
Protocol:
-
Sample Preparation:
-
Accurately weigh 1 mg of this compound into a clean GC vial.
-
If the sample is in solution, transfer an aliquot containing approximately 1 mg of the analyte to the vial and evaporate to dryness under a gentle stream of nitrogen at 60°C. It is crucial to ensure the sample is completely dry as moisture will deactivate the silylating reagent.[3][4]
-
-
Derivatization Reaction:
-
Add 100 µL of anhydrous acetonitrile to the dried sample to dissolve it.
-
Add 100 µL of BSTFA (+ 1% TMCS).
-
Tightly cap the vial and vortex for 1 minute to ensure thorough mixing.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.[7]
-
-
Analysis:
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
-
Expected Derivative:
The reaction of Methyl 4-aminobutanoate with BSTFA will yield N,O-bis(trimethylsilyl)-4-aminobutanoate methyl ester. The molecular weight of this derivative is 319.66 g/mol .[8] Key mass fragments to monitor include m/z 174 and 147.[8]
Acylation using Trifluoroacetic Anhydride (TFAA)
This protocol details the derivatization of this compound using TFAA.
Materials:
-
This compound standard
-
Trifluoroacetic anhydride (TFAA)[6]
-
Anhydrous Ethyl Acetate (B1210297) (GC grade)
-
Anhydrous Pyridine (as a catalyst and acid scavenger)
-
Heating block or oven
-
GC vials (2 mL) with caps
-
Vortex mixer
-
Nitrogen gas supply for drying
Protocol:
-
Sample Preparation:
-
Accurately weigh 1 mg of this compound into a clean GC vial.
-
If the sample is in solution, transfer an aliquot containing approximately 1 mg of the analyte to the vial and evaporate to dryness under a gentle stream of nitrogen at 60°C.
-
-
Derivatization Reaction:
-
Add 200 µL of anhydrous ethyl acetate to the dried sample.
-
Add 100 µL of TFAA and 20 µL of anhydrous pyridine.
-
Tightly cap the vial and vortex for 1 minute.
-
Heat the vial at 60°C for 30 minutes.
-
-
Post-Derivatization Work-up:
-
Allow the vial to cool to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the dried derivative in 100 µL of ethyl acetate for GC-MS analysis.
-
Expected Derivative:
The acylation of Methyl 4-aminobutanoate with TFAA will produce N-trifluoroacetyl-methyl-4-aminobutanoate.
GC-MS Parameters (General Guidance)
The following are general GC-MS parameters that can be used as a starting point for the analysis of the derivatized Methyl 4-aminobutanoate. Optimization will be required for specific instrumentation and applications.
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 5977B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column
-
Injection Mode: Splitless
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
Visualizations
Caption: Comparative workflows for silylation and acylation derivatization.
References
- 1. 4-Aminobutanoic acid, 3TMS derivative [webbook.nist.gov]
- 2. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-… [ouci.dntb.gov.ua]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 8. Butanoic acid, 4-[bis(trimethylsilyl)amino]-, trimethylsilyl ester | C13H33NO2Si3 | CID 529208 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of Methyl 4-aminobutanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-aminobutanoate hydrochloride, the methyl ester of gamma-aminobutyric acid (GABA), is a compound of interest in neuroscience and medicinal chemistry. As a derivative of GABA, a major inhibitory neurotransmitter, it serves as a valuable building block in the synthesis of various pharmacologically active molecules. Accurate structural elucidation and purity assessment are paramount in the research and development of such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of this compound. This document provides detailed ¹H and ¹³C NMR data and standardized protocols for its analysis.
Chemical Structure
Figure 1. Chemical Structure of this compound.
¹H and ¹³C NMR Spectral Data
The following tables summarize the experimental ¹H NMR and predicted ¹³C NMR spectral data for this compound.
¹H NMR Data
Solvent: D₂O Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 3.46 | s | - | -OCH₃ |
| 2.79 | t | 7.6 | α-CH₂ |
| 2.28 | t | 7.3 | γ-CH₂ |
| 1.77-1.67 | m | - | β-CH₂ |
Source: ¹H NMR data from ChemicalBook.[1]
Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~174 | C=O |
| ~52 | -OCH₃ |
| ~39 | γ-CH₂ |
| ~30 | α-CH₂ |
| ~22 | β-CH₂ |
Source: Predicted ¹³C NMR data from Benchchem.[2]
Experimental Protocols
Protocol 1: Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry vial. For amine hydrochlorides, D₂O is often a good choice to observe exchangeable protons.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Filtration (Optional but Recommended): To enhance spectral quality by removing particulate matter, the solution can be filtered through a small plug of glass wool or a syringe filter directly into the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol 2: ¹H NMR Spectrum Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Number of Scans (NS): Typically 16-64 scans are sufficient for good signal-to-noise.
-
Spectral Width (SW): A spectral width of approximately 12-15 ppm is standard.
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
Relaxation Delay (D1): A delay of 1-2 seconds is a common starting point.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Reference the spectrum to the residual solvent peak (e.g., D₂O at ~4.79 ppm).
-
Integrate the peaks to determine the relative proton ratios.
-
Protocol 3: ¹³C NMR Spectrum Acquisition
-
Instrument Setup: Use the same sample and ensure the instrument is locked and shimmed.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096, depending on the sample concentration.
-
Spectral Width (SW): A spectral width of 200-240 ppm is standard for ¹³C NMR.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2 seconds is a reasonable starting point.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Reference the spectrum to the solvent peak (e.g., if using CDCl₃, reference to 77.16 ppm).
-
Visualizations
Caption: Experimental workflow for NMR analysis.
Caption: Structure-spectra correlation map.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Methyl 4-aminobutanoate Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Methyl 4-aminobutanoate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Common impurities can include unreacted 4-aminobutyric acid, excess hydrochloric acid from the esterification reaction, water, and potentially small amounts of the corresponding dipeptide or other side products. If ammonia (B1221849) was used in a neutralization step, ammonium (B1175870) chloride could also be a contaminant.
Q2: What is the recommended method for purifying crude this compound?
Recrystallization is a widely used and effective method for purifying this compound. An alternative approach involves converting the hydrochloride salt to the free amine, purifying the free amine, and then converting it back to the hydrochloride salt if required.
Q3: Which solvents are suitable for the recrystallization of this compound?
A mixture of methanol (B129727) and diethyl ether is a common and effective solvent system. Other potential solvents include ethanol (B145695) or isopropanol, potentially with the addition of an anti-solvent like diethyl ether or hexane (B92381) to induce crystallization. The choice of solvent may depend on the specific impurities present.
Q4: What is the expected appearance and melting point of pure this compound?
Pure this compound is a white solid.[1][2] Its reported melting point varies slightly across sources, with ranges of 110-115°C[1], 120-125°C[3], and a specific value of 124°C[2] being cited.
Q5: Is this compound stable?
The hydrochloride salt is generally more stable for long-term storage compared to the free amine form.[4] However, it is known to be hygroscopic and air-sensitive, so it should be stored in a tightly sealed container under a dry, inert atmosphere.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent. | - Cool the crystallization mixture to a lower temperature (e.g., 0°C or -20°C) to decrease solubility and promote precipitation. - Add a suitable anti-solvent (e.g., cold diethyl ether or hexane) dropwise to the solution to induce crystallization. |
| The volume of the solvent used was too large. | - Concentrate the solution by evaporating some of the solvent under reduced pressure before cooling. | |
| Oily Product Instead of Crystals | The presence of impurities is preventing crystallization. | - Try to "scratch" the inside of the flask with a glass rod at the liquid-air interface to induce crystal formation. - Add a seed crystal of pure product if available. - Re-dissolve the oil in a minimal amount of hot solvent and try adding a different anti-solvent. |
| The cooling process was too rapid. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. | |
| Product is Discolored (Not White) | Presence of colored impurities. | - Treat the solution with activated charcoal before filtration. Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities. |
| Product is Wet or Clumpy | The product is hygroscopic and has absorbed moisture from the air.[2] | - Dry the purified solid under high vacuum. - Handle the product quickly in a dry environment or a glove box. - Store the final product in a desiccator over a suitable drying agent (e.g., P₂O₅ or anhydrous CaCl₂). |
| Melting Point is Low and/or Broad | The product is still impure. | - Repeat the recrystallization process. - Consider an alternative purification method, such as converting to the free base, purifying by extraction or chromatography, and then re-forming the hydrochloride salt. |
Experimental Protocols
Protocol 1: Recrystallization from Methanol/Diethyl Ether
This protocol describes a standard procedure for the recrystallization of this compound.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot methanol. Stir continuously until all the solid has dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and stir for 5-10 minutes while maintaining the temperature.
-
Hot Filtration (Optional): If charcoal was added, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the activated charcoal.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once at room temperature, slowly add diethyl ether as an anti-solvent with gentle swirling until the solution becomes slightly turbid.
-
Cooling: Place the flask in an ice bath or refrigerator (0-4°C) for several hours, or overnight, to allow for complete crystallization.
-
Isolation: Collect the white crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification via Free Amine Formation and Extraction
This protocol is useful if the crude product contains significant amounts of acid-insoluble or non-basic impurities.
-
Dissolution: Dissolve the crude this compound in deionized water.
-
Neutralization: Cool the aqueous solution in an ice bath and slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate or potassium carbonate, with stirring until the pH of the solution is approximately 8-9.[5]
-
Extraction: Extract the aqueous solution multiple times with an organic solvent like dichloromethane (B109758) (DCM) or diethyl ether.[5]
-
Drying: Combine the organic extracts and dry them over an anhydrous drying agent such as anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the free amine (Methyl 4-aminobutanoate) as an oil or low-melting solid.
-
Salt Formation: Dissolve the purified free amine in a suitable anhydrous solvent (e.g., diethyl ether or methanol). Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether), until precipitation is complete.
-
Isolation and Drying: Collect the resulting white precipitate of pure this compound by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.
Visualizations
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Optimizing Peptide Coupling Reactions with GABA Methyl Ester
Welcome to the technical support center for optimizing peptide coupling reactions involving γ-aminobutyric acid (GABA) methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful synthesis outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are my coupling reaction yields with GABA methyl ester lower than expected?
A1: Low yields in peptide coupling reactions with GABA methyl ester can stem from several factors. One common issue is the steric hindrance around the amine group of GABA, which can slow down the reaction kinetics compared to alpha-amino acids. Additionally, as a gamma-amino acid, the flexibility of the carbon backbone can sometimes lead to unfavorable conformations for coupling. Incomplete activation of the carboxylic acid, suboptimal reaction conditions (temperature, solvent, base), or the presence of moisture can also significantly reduce yields.
Q2: Which coupling reagents are recommended for GABA methyl ester?
A2: For coupling GABA methyl ester, more powerful coupling reagents are often preferred to overcome its lower reactivity.
-
Uronium/Aminium salts like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective. HATU is often considered superior for challenging couplings due to the formation of a more reactive OAt-active ester, which can lead to faster reactions and higher purity.[1]
-
Carbodiimides such as EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) or DIC (N,N'-Diisopropylcarbodiimide) are also commonly used, almost always in conjunction with an additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure® to improve efficiency and minimize side reactions like racemization.[2]
Q3: Is it necessary to use an additive like HOBt with carbodiimide (B86325) coupling reagents?
A3: Yes, it is highly recommended. Additives like HOBt and HOAt play a crucial role in carbodiimide-mediated couplings. They act as activating agents by forming an active ester intermediate, which is more reactive and less prone to side reactions than the O-acylisourea intermediate formed with the carbodiimide alone. This is particularly important for minimizing racemization at the chiral center of the activated amino acid.[2]
Q4: What is the optimal order of reagent addition for a typical coupling reaction?
A4: The order of addition is critical to prevent unwanted side reactions. A generally accepted order for solution-phase coupling is:
-
Dissolve the N-protected amino acid and GABA methyl ester in an appropriate solvent (e.g., DMF or DCM).
-
Add the coupling additive (e.g., HOBt).
-
Add the coupling reagent (e.g., EDC or DIC).
-
Finally, add a non-nucleophilic base (e.g., DIPEA or NMM) to neutralize any salts and catalyze the reaction.
For uronium/aminium reagents like HATU/HBTU, a pre-activation step is often beneficial. This involves mixing the N-protected amino acid, the coupling reagent, and the base for a few minutes before adding the GABA methyl ester. This allows for the formation of the active ester, leading to a more efficient coupling.
Q5: My GABA methyl ester is a hydrochloride salt. Do I need to perform a separate neutralization step before coupling?
A5: While you can perform a separate neutralization and extraction, it is often more convenient to perform an in situ neutralization. This is achieved by adding an additional equivalent of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), to the reaction mixture to neutralize the hydrochloride salt.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Inefficient Activation | • Switch to a more powerful coupling reagent: If using EDC/HOBt, consider switching to HATU or HBTU, which are generally more effective for sterically hindered or less reactive amines. • Pre-activate the carboxylic acid: For uronium/aminium reagents (HATU, HBTU), mix the N-protected amino acid, coupling reagent, and base for 2-5 minutes before adding the GABA methyl ester. |
| Incomplete Reaction | • Increase reaction time: Monitor the reaction by TLC or LC-MS. If starting materials are still present, extend the reaction time. • Increase temperature: Gently warming the reaction (e.g., to 40°C) can sometimes improve yields for sluggish couplings, but be cautious of potential side reactions. |
| Reagent Degradation | • Use fresh reagents: Coupling reagents, especially carbodiimides, can be sensitive to moisture. Use freshly opened bottles or reagents stored properly in a desiccator. • Use anhydrous solvent: Ensure your reaction solvent (e.g., DMF, DCM) is anhydrous, as water can hydrolyze the activated ester intermediate. |
| Incorrect Stoichiometry | • Verify reagent equivalents: Ensure the correct molar ratios of reactants are used. A slight excess (1.1-1.2 equivalents) of the coupling reagent and the carboxylic acid component is often employed. |
Problem 2: Presence of Significant Side Products
| Possible Cause | Troubleshooting Steps |
| Racemization | • Ensure the use of an additive: Always use HOBt or HOAt when using carbodiimide coupling reagents. • Use a less hindered base: In some cases, a sterically hindered base like DIPEA can contribute to racemization. Consider using a weaker base like N-Methylmorpholine (NMM). • Lower the reaction temperature: Running the reaction at 0°C can help minimize racemization. |
| Guanidinylation of the Amine | • Avoid excess uronium/aminium reagent: This side reaction can occur when using reagents like HBTU or HATU in excess. The reagent can react with the free amine of the GABA methyl ester, capping it. Use a slight excess of the carboxylic acid relative to the coupling reagent. • Use phosphonium-based reagents: Reagents like PyBOP do not have this side reaction. |
| Formation of N-acylurea | • This is a common byproduct with carbodiimide reagents. While often unavoidable, its formation can be minimized by ensuring the rapid formation of the active ester with HOBt. The N-acylurea byproduct is typically removed during aqueous workup or chromatography. |
Data Presentation
The following tables provide an illustrative comparison of common coupling reagents for a model reaction: the coupling of N-Boc-Alanine with GABA methyl ester. Note: These values are representative and actual yields may vary depending on the specific substrates and reaction conditions.
Table 1: Comparison of Coupling Reagent Performance
| Coupling Reagent | Additive | Base | Typical Yield (%) | Key Considerations |
| EDC | HOBt | DIPEA | 75-85 | Cost-effective; requires additive; potential for N-acylurea byproduct. |
| DIC | HOBt | DIPEA | 75-85 | Similar to EDC; DCU byproduct can be difficult to remove in solution phase. |
| HBTU | - | DIPEA | 85-95 | High efficiency; potential for guanidinylation side reaction if used in excess.[[“]] |
| HATU | - | DIPEA | 90-98 | Very high efficiency, especially for hindered couplings; lower risk of racemization compared to HBTU.[1][[“]] |
| PyBOP | - | DIPEA | 80-90 | Good for standard couplings; avoids formation of carcinogenic HMPA byproduct associated with BOP.[4] |
Table 2: Typical Reagent Stoichiometry (Solution Phase)
| Reagent | Equivalents (relative to limiting reagent) |
| N-protected Amino Acid | 1.1 - 1.2 |
| GABA Methyl Ester | 1.0 |
| Coupling Reagent (e.g., HATU, EDC) | 1.1 - 1.2 |
| Additive (e.g., HOBt) | 1.1 - 1.2 |
| Base (e.g., DIPEA) | 2.0 - 3.0 |
Experimental Protocols
Protocol 1: General Procedure for EDC/HOBt Coupling of an N-Boc-Amino Acid to GABA Methyl Ester
-
Preparation: In a round-bottom flask, dissolve GABA methyl ester hydrochloride (1.0 eq.) and N-Boc-amino acid (1.1 eq.) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Additive Addition: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) to the solution.
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Base Addition: Add Diisopropylethylamine (DIPEA) (2.5 eq.) to the mixture and stir for 5 minutes.
-
Coupling Reagent Addition: Add EDC hydrochloride (1.2 eq.) to the reaction mixture.[5]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Dilute the reaction mixture with ethyl acetate (B1210297).
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for HATU Coupling of an N-Fmoc-Amino Acid to GABA Methyl Ester
-
Pre-activation: In a separate flask, dissolve the N-Fmoc-amino acid (1.1 eq.), HATU (1.1 eq.), and DIPEA (2.2 eq.) in anhydrous DMF. Stir at room temperature for 2-3 minutes.
-
Amine Addition: In the main reaction flask, dissolve GABA methyl ester hydrochloride (1.0 eq.) and DIPEA (1.1 eq.) in anhydrous DMF.
-
Coupling: Add the pre-activated amino acid solution to the GABA methyl ester solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: General workflow for a solution-phase peptide coupling reaction.
Caption: Troubleshooting logic for low-yield peptide coupling reactions.
References
Preventing degradation of Methyl 4-aminobutanoate hydrochloride in solution.
Welcome to the Technical Support Center for Methyl 4-aminobutanoate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the handling and use of this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Unexpected or inconsistent experimental results. | Degradation of this compound in your stock or working solution. | 1. Verify Solution Integrity: Prepare fresh solutions daily for critical experiments. 2. Optimize Storage: Store stock solutions at -80°C for long-term use (up to 1 year) and at -20°C for short-term use (up to 1 month). Avoid repeated freeze-thaw cycles by preparing aliquots.[1][2] 3. Control Experimental Conditions: Maintain a stable, slightly acidic to neutral pH (if compatible with your experiment) and keep solutions on ice when not in use. |
| Precipitate forms in the solution upon storage. | Poor solubility or changes in solvent composition due to moisture absorption, especially in DMSO. | 1. Use Anhydrous Solvents: Use fresh, high-purity, anhydrous solvents for preparing solutions.[2] 2. Ensure Complete Dissolution: Gently warm the solution or sonicate briefly to ensure the compound is fully dissolved before storage. 3. Filter Sterilize: For aqueous solutions, filter through a 0.22 µm filter to remove any particulates before storage. |
| Loss of compound potency over time. | Chemical degradation through hydrolysis of the methyl ester or intramolecular cyclization. | 1. pH Control: Avoid highly basic or acidic conditions. Hydrolysis is catalyzed by both acid and base.[3] 2. Temperature Control: Minimize exposure to elevated temperatures, as this accelerates both hydrolysis and cyclization.[4][5] 3. Monitor for Degradants: Use analytical techniques like HPLC or NMR to check for the presence of 4-aminobutanoic acid (GABA) or 2-pyrrolidinone (B116388). |
| Shift in pH of the solution during the experiment. | Liberation of hydrochloric acid upon degradation or interaction with experimental components. | 1. Buffer the Solution: If your experimental design allows, use a suitable buffer system to maintain a constant pH. 2. Monitor pH: Regularly check the pH of your solutions, especially during long-term experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The two primary degradation pathways are:
-
Hydrolysis: The ester group can be hydrolyzed to form 4-aminobutanoic acid (GABA) and methanol. This reaction is accelerated by acidic or basic conditions and higher temperatures.
-
Intramolecular Cyclization: The primary amine can attack the ester carbonyl, leading to the formation of 2-pyrrolidinone (a lactam) and methanol. This is a common reaction for gamma-amino esters.
Q2: What is the recommended solvent for preparing stock solutions?
A2: Anhydrous Dimethyl Sulfoxide (DMSO) is a common solvent for creating concentrated stock solutions.[2] For aqueous buffers, ensure the pH is compatible with your experiment and the stability of the compound. Due to its polar nature and ability to form hydrogen bonds, Methyl 4-aminobutanoate is also soluble in water.[6] When using DMSO, it's important to use a fresh, moisture-free source as absorbed water can reduce solubility and promote hydrolysis.[2]
Q3: How should I store my this compound solutions?
A3: Storage conditions depend on the duration of storage:
-
Long-term (up to 1 year): Store aliquots of your stock solution at -80°C.[2]
-
Short-term (up to 1 month): Storage at -20°C is acceptable.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to store the compound in single-use aliquots.[1][2]
Q4: How can I detect degradation in my samples?
A4: Several analytical methods can be used to assess the stability of your compound:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection can be used to separate and quantify the parent compound from its potential degradation products (GABA and 2-pyrrolidinone).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the methyl ester protons of the parent compound and the appearance of new signals corresponding to the degradation products.[7][8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be employed to detect and identify volatile degradation products.[7]
Q5: At what pH is this compound most stable?
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and establish stability-indicating analytical methods.[10][11][12]
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
Heating block or water bath
-
UV-Vis spectrophotometer or HPLC system
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize a sample with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize a sample with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours. Keep a control sample wrapped in aluminum foil.
-
Analysis: Analyze all stressed samples, along with a control sample (untreated stock solution), using a suitable analytical method like HPLC or NMR to identify and quantify the parent compound and any degradation products.
Protocol 2: HPLC Method for Stability Analysis
This protocol provides a general reverse-phase HPLC method for the separation and quantification of this compound and its primary degradation products.[7]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: 50:50 Water:Acetonitrile
Chromatographic Conditions:
-
Injection Volume: 10 µL
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, detection at low UV is necessary)
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 5% B
-
13-15 min: 5% B
-
Procedure:
-
Prepare standards of this compound, 4-aminobutanoic acid (GABA), and 2-pyrrolidinone in the sample diluent.
-
Prepare your experimental samples, ensuring they are diluted to fall within the concentration range of your standards.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
Construct a calibration curve for each compound to enable quantification.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
- 8. NMR Based Methods for Metabolites Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. biomedres.us [biomedres.us]
- 12. ajpsonline.com [ajpsonline.com]
Technical Support Center: Esterification of Gamma-Aminobutyric Acid (GABA)
Welcome to the technical support center for the esterification of gamma-aminobutyric acid (GABA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the esterification of GABA.
Issue 1: Low Yield of the Desired GABA Ester
Possible Causes and Solutions:
-
Incomplete Reaction: The Fischer esterification is an equilibrium reaction. To drive the reaction towards the product, use a large excess of the alcohol, which can also serve as the solvent.[1] Another strategy is to remove water as it forms, for example, by using a Dean-Stark apparatus.[1]
-
Side Reactions: The primary side reactions in GABA esterification are intramolecular cyclization to form 2-pyrrolidinone (B116388) (a lactam) and intermolecular polymerization. The presence of both an amine and a carboxylic acid in the same molecule makes GABA susceptible to these reactions, especially at elevated temperatures.
-
Solution: The most effective way to prevent these side reactions is to protect the amine group of GABA before the esterification reaction. Common protecting groups include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
-
-
Steric Hindrance: If you are using a sterically hindered alcohol, the reaction rate may be significantly reduced.
-
Solution: For sterically demanding substrates, the Steglich esterification, which is a milder method, can be more effective.[2] This method uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).[2][3]
-
Issue 2: Presence of Impurities in the Final Product
Possible Impurities and Purification Strategies:
-
Unreacted GABA: Due to its zwitterionic nature, GABA has low solubility in many organic solvents used for extraction.
-
Purification: After the reaction, the desired ester can be extracted with an organic solvent. Unreacted GABA will preferentially remain in the aqueous phase. Purification can also be achieved using column chromatography.
-
-
2-Pyrrolidone (Lactam): This is a common byproduct formed from the intramolecular cyclization of GABA.
-
Purification: Separation of the ester from the lactam can be challenging due to their similar polarities. Careful column chromatography on silica (B1680970) gel is often required. Monitoring the fractions by thin-layer chromatography (TLC) is crucial.
-
-
GABA Polymers/Oligomers: These can form through intermolecular amide bond formation.
-
Purification: Polymers are typically much less soluble and have a significantly higher molecular weight than the desired ester. They can often be removed by precipitation and filtration.
-
-
Reagents and Byproducts from Steglich Esterification: If using the Steglich method, byproducts like dicyclohexylurea (DCU) from the DCC coupling agent will be present.
-
Purification: DCU is insoluble in most common organic solvents and can be removed by filtration.[3] Water-soluble coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used, and their corresponding urea (B33335) byproducts can be removed by aqueous extraction.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the esterification of GABA, and how can I prevent them?
The two most common side reactions are:
-
Intramolecular Cyclization (Lactamization): The amino group of one GABA molecule attacks its own carboxyl group, leading to the formation of a five-membered cyclic amide called 2-pyrrolidinone.
-
Intermolecular Polymerization: The amino group of one GABA molecule reacts with the carboxyl group of another, leading to the formation of polyamide chains.
The most effective way to prevent both of these side reactions is to protect the amine group of GABA before carrying out the esterification. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose.
Q2: Which esterification method is best for GABA?
The choice of method depends on the specific alcohol being used and the scale of the reaction.
-
Fischer Esterification: This is a classic and cost-effective method, particularly for simple, unhindered primary and secondary alcohols. It involves heating the carboxylic acid and an excess of the alcohol with a strong acid catalyst (e.g., sulfuric acid). However, the high temperatures can promote the formation of 2-pyrrolidone if the amine group is not protected.
-
Steglich Esterification: This is a milder, room-temperature method that is well-suited for more sensitive or sterically hindered alcohols.[2] It uses a coupling agent (e.g., DCC or EDC) and a catalyst (e.g., DMAP).[2][3] This method is often preferred when using N-protected GABA to avoid the harsh acidic conditions of the Fischer esterification.
Q3: How do I remove the protecting group after esterification?
The deprotection method depends on the protecting group used:
-
Boc (tert-butyloxycarbonyl): This group is typically removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an organic solvent.
-
Cbz (benzyloxycarbonyl): This group is commonly removed by catalytic hydrogenation (e.g., using hydrogen gas and a palladium-on-carbon catalyst).
Data Presentation
The following table summarizes the expected outcomes of GABA esterification under different conditions, highlighting the importance of N-protection to minimize side product formation.
| Esterification Method | N-Protection | Reactants | Typical Conditions | Desired Product Yield | Side Product (Lactam) Yield |
| Fischer | None | GABA, Ethanol (B145695), H₂SO₄ | Reflux | Low to Moderate | Significant |
| Fischer | Boc | N-Boc-GABA, Ethanol, H₂SO₄ | Reflux | High | Minimal |
| Steglich | None | GABA, Alcohol, DCC, DMAP | Room Temperature | Low | Significant |
| Steglich | Boc | N-Boc-GABA, Alcohol, DCC, DMAP | Room Temperature | Very High | Minimal |
Note: Yields are qualitative and can vary based on specific reaction conditions and purification efficiency.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-GABA Ethyl Ester via Steglich Esterification
This protocol describes the synthesis of GABA ethyl ester with the amine group protected by a Boc group to minimize side reactions.
Materials:
-
N-Boc-gamma-aminobutyric acid (N-Boc-GABA)
-
Ethanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve N-Boc-GABA (1 equivalent) and DMAP (0.1 equivalents) in anhydrous DCM.
-
Add ethanol (1.2 equivalents) to the solution.
-
In a separate flask, dissolve DCC (1.1 equivalents) in anhydrous DCM.
-
Slowly add the DCC solution to the N-Boc-GABA solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to obtain the pure N-Boc-GABA ethyl ester.
Visualizations
Logical Workflow for Troubleshooting Low GABA Ester Yield
Caption: Troubleshooting workflow for low GABA ester yield.
Reaction Pathway: GABA Esterification and Side Reactions
Caption: GABA esterification pathways and side reactions.
References
Technical Support Center: Methyl 4-aminobutanoate Hydrochloride for In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Methyl 4-aminobutanoate hydrochloride for in vivo use. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important for in vivo studies?
A1: this compound is the methyl ester of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1] As a GABA prodrug, it is designed to cross the blood-brain barrier more readily than GABA itself.[2][3] Once in the central nervous system, it is hydrolyzed to release GABA, thereby exerting its pharmacological effects.[2][4] Achieving adequate solubility is critical for preparing injectable formulations that can be safely and effectively administered in animal models to study its physiological and therapeutic effects.
Q2: What are the general solubility characteristics of this compound?
A2: this compound is a polar molecule due to the presence of an amino group and its hydrochloride salt form, which suggests good solubility in aqueous solutions like water.[5][6] It can also form hydrogen bonds with water, further contributing to its aqueous solubility.[5][6] However, like many hydrochloride salts, its solubility in physiological buffers with higher pH and chloride concentrations, such as Phosphate-Buffered Saline (PBS), can be limited.[7] For high-concentration stock solutions, organic solvents like Dimethyl Sulfoxide (DMSO) are commonly used.[8][9]
Q3: I am observing precipitation when I dilute my DMSO stock solution of this compound into PBS. What is causing this?
A3: This is a common issue known as "salting out" or precipitation upon solvent change. Several factors can contribute to this:
-
Solvent Polarity Shift: DMSO is a strong organic solvent. When a concentrated DMSO stock is diluted into an aqueous buffer like PBS, the overall polarity of the solvent system changes dramatically, which can cause the compound to crash out of solution.
-
pH Effects: The pH of your final PBS solution can influence the ionization state of the amino group on the molecule. Changes in pH can affect the overall charge and, consequently, the solubility of the compound.[4][10][11]
-
Common Ion Effect: PBS contains chloride ions. Adding a hydrochloride salt to a solution already containing chloride ions can decrease its solubility.[7]
Q4: Can I heat or sonicate the solution to improve solubility?
A4: Yes, gentle warming and sonication are common techniques to aid dissolution.[8] Gentle warming to around 37°C can increase the rate of dissolution for many compounds. Sonication can help break up aggregates of the powder and enhance solubilization. However, it is crucial to be cautious with heat, as excessive or prolonged heating can potentially degrade the compound. Always start with gentle warming and short bursts of sonication.
Q5: How should I prepare a stable formulation for in vivo injection?
A5: For in vivo studies, it is often necessary to use a co-solvent system to achieve a stable and injectable formulation. A commonly used formulation for this compound involves a mixture of DMSO, PEG300, Tween-80, and saline.[8] It is recommended to prepare the final working solution fresh on the day of the experiment to ensure its stability.
Troubleshooting Guide
This guide addresses common issues encountered when preparing solutions of this compound for in vivo experiments.
| Issue | Possible Cause | Recommended Solution |
| Compound does not dissolve in aqueous buffer (e.g., Saline, PBS). | The concentration exceeds the aqueous solubility limit. The pH of the buffer is not optimal for solubility. | 1. Determine Aqueous Solubility: Perform a simple solubility test (see Protocol 1) to determine the approximate solubility in your chosen buffer. 2. Adjust pH: Since it is an amino acid ester, solubility is pH-dependent. Try adjusting the pH of the buffer slightly towards the acidic range (e.g., pH 6.0-6.5) to see if solubility improves. Ensure the final pH is suitable for your animal model. 3. Use a Co-solvent Formulation: For concentrations required for in vivo studies, an aqueous buffer alone may be insufficient. Utilize a co-solvent system as detailed in Protocol 2. |
| Precipitation occurs after diluting a DMSO stock solution into an aqueous buffer. | Rapid change in solvent polarity ("crashing out"). The final concentration is above the solubility limit in the mixed solvent system. | 1. Slow Dilution: Add the DMSO stock solution dropwise into the vortexing aqueous buffer to ensure rapid and thorough mixing. 2. Lower Final Concentration: You may need to prepare a more dilute final solution. 3. Use a Pre-formulated Co-solvent System: Instead of direct dilution into a buffer, use a complete co-solvent system like the one described in Protocol 2, which is designed to maintain solubility. |
| The final solution is cloudy or hazy. | Incomplete dissolution or formation of fine precipitates. | 1. Gentle Warming: Warm the solution in a 37°C water bath for a short period. 2. Sonication: Place the solution in a sonicator bath for brief intervals. 3. Filtration: If cloudiness persists and you suspect particulate matter, filter the solution through a 0.22 µm syringe filter before injection. Note that this will not resolve issues of the compound precipitating out of solution. |
| Concerns about solvent toxicity in in vivo studies. | High concentrations of organic solvents like DMSO can have their own biological effects and toxicity. | 1. Minimize DMSO Concentration: Keep the final concentration of DMSO in the injected formulation as low as possible, ideally below 5%, and always below 10%. 2. Vehicle Control Group: Always include a vehicle control group in your experiment (animals receiving the same solvent mixture without the compound) to account for any effects of the solvents themselves. |
Data Presentation: Solubility of this compound
| Solvent/Formulation | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (651.00 mM) | [8] |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL (195.29 mM) | [9] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (16.27 mM) | [8] |
| Water | Freely Soluble (Qualitative) | [12][13] |
Note: "Freely Soluble" is a qualitative term. For precise quantitative measurements in aqueous buffers, it is recommended to perform a solubility assessment as described in Protocol 1.
Experimental Protocols
Protocol 1: Determining Approximate Aqueous Solubility
This protocol provides a method to estimate the solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound powder
-
Your chosen aqueous buffer (e.g., sterile saline, PBS pH 7.4)
-
Vortex mixer
-
Microcentrifuge
-
Calibrated pH meter
Procedure:
-
Add a pre-weighed amount of this compound (e.g., 5 mg) to a known volume of the aqueous buffer (e.g., 1 mL) in a microcentrifuge tube.
-
Vortex the tube vigorously for 2-3 minutes.
-
Visually inspect the solution. If all the solid has dissolved, proceed to add more compound in small, pre-weighed increments, vortexing thoroughly after each addition.
-
Continue adding the compound until a small amount of solid material no longer dissolves, indicating that you have reached saturation.
-
Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet the excess solid.
-
Carefully collect the supernatant. This is your saturated solution. The concentration of the compound in this supernatant is its solubility in that buffer at that temperature.
-
(Optional) The concentration can be more accurately determined by a suitable analytical method like HPLC or UV-Vis spectroscopy if a standard curve is available.
-
Measure the pH of the final saturated solution.
Protocol 2: Preparation of an Injectable Co-solvent Formulation
This protocol details the preparation of a 1 mL working solution with a final concentration of ≥ 2.5 mg/mL for in vivo administration.[8]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes and syringes
-
Vortex mixer
Procedure:
-
Prepare a Stock Solution in DMSO: Dissolve 25 mg of this compound in 1 mL of DMSO to create a 25 mg/mL stock solution. Ensure it is fully dissolved. Gentle warming or sonication can be used if necessary.
-
Add PEG300: In a new sterile tube, add 400 µL of PEG300.
-
Add DMSO Stock: To the PEG300, add 100 µL of the 25 mg/mL DMSO stock solution and mix thoroughly by vortexing.
-
Add Tween-80: Add 50 µL of Tween-80 to the mixture and vortex until the solution is homogeneous.
-
Add Saline: Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex the final solution thoroughly.
-
Final Concentration: This procedure results in a final solution with a concentration of 2.5 mg/mL. The final solvent composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Administration: Use this freshly prepared solution for your in vivo experiments.
Mandatory Visualizations
GABAergic Synaptic Transmission Pathway
The primary mechanism of action of this compound is as a prodrug for GABA. Once it crosses the blood-brain barrier, it is hydrolyzed by esterases to release GABA. GABA then acts on its receptors to produce an inhibitory effect on neuronal activity.
Caption: Simplified GABAergic signaling pathway showing the conversion of the prodrug to GABA.
Experimental Workflow for Solubility Enhancement
This diagram illustrates the logical steps a researcher should take when encountering solubility issues with this compound.
Caption: A step-by-step workflow for troubleshooting solubility issues.
References
- 1. Methyl 4-aminobutanoate | C5H11NO2 | CID 18614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5051448A - GABA esters and GABA analog esters - Google Patents [patents.google.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of acids and bases on the solubility of amino acids | Semantic Scholar [semanticscholar.org]
- 12. GABA - Wikipedia [en.wikipedia.org]
- 13. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Methyl 4-aminobutanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental use of Methyl 4-aminobutanoate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
This compound, as an amine salt, is generally more soluble in polar solvents. It is highly soluble in Dimethyl Sulfoxide (DMSO).[1][2] Due to its ionic nature, it is expected to be soluble in water.[3] The free base form, Methyl 4-aminobutanoate, is also noted to be soluble in polar solvents like water and ethanol.[3]
Q2: What is the shelf-life and recommended storage for this compound?
When stored as a solid at -20°C, this compound is stable for at least two years.[4] Stock solutions are best prepared fresh; however, they can be stored at -80°C for up to six months or at -20°C for one month.[1] It is important to keep the compound sealed and away from moisture.[1]
Q3: Can I use water to dissolve this compound?
Yes, as a hydrochloride salt, it is anticipated to be soluble in aqueous solutions. The presence of the charged amine group enhances its solubility in polar protic solvents like water.[3]
Q4: Are there any known incompatibilities for this compound?
Specific incompatibility data for this compound is limited in the provided search results. However, as a general precaution for amine hydrochlorides, avoid strong bases which can deprotonate the amine, potentially leading to the less soluble free base precipitating out of solution.
Troubleshooting Guide: Dissolution Issues
Issue: My this compound is not dissolving.
This guide will walk you through a series of steps to identify and resolve common solubility challenges.
Step 1: Verify Compound and Solvent Quality
-
Certificate of Analysis (CoA): Review the CoA for your specific lot of this compound. Check for reported purity and any specific handling instructions. Purity of over 98% is common.[4]
-
Solvent Quality: Ensure you are using high-purity, anhydrous (if required) solvents. For DMSO, which is hygroscopic, using a fresh, unopened bottle is recommended as absorbed moisture can impact solubility.[2]
Step 2: Optimize Dissolution Conditions
-
Sonication: Use an ultrasonic bath to aid in the dissolution process. This can help break up solid aggregates and increase the surface area for solvation.[1]
-
Gentle Heating: Cautiously warm the solvent/solute mixture. Increased temperature often enhances the solubility of solids. Monitor the solution closely to avoid any degradation.
-
Vortexing/Stirring: Ensure the mixture is being adequately agitated to promote dissolution.
Step 3: Re-evaluate Solvent Choice
If the compound fails to dissolve in your initial solvent, consider the following options based on known solubility data.
| Solvent | Known Solubility | Remarks |
| DMSO | 30 mg/mL to 100 mg/mL | High solubility. Use of fresh, high-purity DMSO is recommended.[1][2] |
| Water | Expected to be soluble | As a hydrochloride salt, good aqueous solubility is anticipated.[3] |
| Ethanol | The free base is soluble | The hydrochloride salt is also expected to have some solubility.[3] |
| Methanol (B129727) | The synthesis of the hydrochloride is performed in methanol. | This suggests that the compound is soluble in methanol.[5][6] |
Troubleshooting Workflow
Caption: A flowchart for troubleshooting this compound dissolution.
Experimental Protocols
Protocol for Preparing a 100 mM Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 153.61 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Calculate the required mass:
-
For 1 mL of a 100 mM stock solution, you will need:
-
Mass (g) = 0.1 mol/L * 0.001 L * 153.61 g/mol = 0.01536 g = 15.36 mg
-
-
-
Weigh the compound:
-
Accurately weigh 15.36 mg of this compound and transfer it to a sterile vial.
-
-
Add solvent:
-
Add 1 mL of anhydrous DMSO to the vial containing the compound.
-
-
Facilitate dissolution:
-
Vortex the mixture thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic bath for 10-15 minutes.
-
Gentle warming can be applied if necessary, but avoid excessive heat.
-
-
Storage:
-
Once fully dissolved, the stock solution can be used immediately or aliquoted and stored at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.
-
Potential Issues Affecting Solubility
-
Impurities from Synthesis: The synthesis of this compound typically involves the reaction of 4-aminobutyric acid with methanol in the presence of an acid catalyst like thionyl chloride or anhydrous HCl.[5][6] Potential impurities could include unreacted starting materials or byproducts from side reactions. These impurities might have different solubility profiles and could hinder the dissolution of the final product.
-
Compound Degradation: Although stable when stored correctly, prolonged exposure to moisture or non-optimal temperatures could lead to hydrolysis of the ester group or other forms of degradation. Degradation products would likely have different physical properties, including solubility.
-
pH of the Solution: For aqueous solutions, the pH can significantly influence the solubility of amine salts. At a sufficiently high pH, the hydrochloride salt will be converted to its free base, which may be less soluble in water. It is important to maintain a suitable pH to keep the compound in its protonated, more soluble form.
References
Interpreting the NMR spectrum of Methyl 4-aminobutanoate hydrochloride for impurities.
Technical Support Center: Analysis of Methyl 4-aminobutanoate Hydrochloride
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals interpreting the ¹H NMR spectrum of this compound for impurities.
Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H NMR spectrum for pure this compound?
A1: In a deuterated solvent like D₂O, the spectrum of this compound is characterized by four distinct signals. The methyl ester group appears as a singlet, while the three methylene (B1212753) groups of the butanoate chain present as two triplets and one multiplet. The protonation of the amino group causes a downfield shift of the adjacent protons (H-4). A reference spectrum in D₂O shows signals at approximately 3.46 ppm (s, 3H), 2.79 ppm (t, 2H), 2.28 ppm (t, 2H), and 1.72 ppm (m, 2H)[1].
Q2: I observe an unexpected singlet at ~3.3 ppm in my spectrum. What could this be?
A2: A singlet around 3.3-3.4 ppm, particularly in a protic deuterated solvent like D₂O or CD₃OD, is very commonly residual methanol (B129727) (CH₃OH)[2]. Since methanol is a reagent in the typical synthesis of this compound (a Fischer esterification of 4-aminobutyric acid), it is a very common impurity if not completely removed during workup and purification[1][3].
Q3: My spectrum shows a very broad signal, and the resolution of other peaks is poor. What are the potential causes?
A3: There are several potential causes for broad signals and poor resolution:
-
Presence of Water: A broad signal can be due to residual water (H₂O or HOD) in the NMR solvent[2][4]. The chemical shift of water is highly variable depending on the solvent, concentration, and temperature[4][5].
-
Insoluble Material: The sample may contain suspended, insoluble particles. Poorly dissolved material will lead to a non-homogeneous solution, causing field distortion and resulting in broad peaks[6][7]. It is crucial to filter the sample solution into the NMR tube[6][8].
-
High Concentration: An overly concentrated sample can lead to increased viscosity, which in turn can cause line broadening. It may also make it difficult to properly shim the spectrometer[7].
Q4: I see additional multiplets in the aliphatic region (~1.8-3.0 ppm) that do not match my product. What is a likely impurity?
A4: Additional multiplets in this region could indicate the presence of unreacted starting material, 4-aminobutyric acid (GABA). In D₂O, the signals for GABA appear around 2.93 ppm (t), 2.21 ppm (t), and 1.78 ppm (quintet). The overlap of these signals with your product's peaks can complicate the spectrum, but the presence of the distinct GABA quintet around 1.78 ppm can be a key indicator.
Q5: How can I definitively confirm the identity of a suspected impurity?
A5: The most reliable method to confirm a suspected impurity is by "spiking" your NMR sample. This involves adding a small amount of the pure suspected substance (e.g., methanol or 4-aminobutyric acid) to your NMR tube and re-acquiring the spectrum. If the peak increases in intensity, you have confirmed the identity of the impurity.
Data Presentation: ¹H NMR Chemical Shifts
The table below summarizes the expected chemical shifts for this compound and common related impurities. Shifts are reported in ppm relative to a standard reference and can vary slightly based on solvent, concentration, and temperature[4].
| Compound | Proton Assignment | Expected Chemical Shift (δ, ppm) in D₂O | Multiplicity | Approx. Coupling Constant (J, Hz) |
| Methyl 4-aminobutanoate HCl | -OCH₃ | ~ 3.46 | Singlet (s) | N/A |
| -CH₂ -COOCH₃ | ~ 2.28 | Triplet (t) | J ≈ 7.3 Hz | |
| -CH₂ -CH₂-N | ~ 1.72 | Multiplet (m) | - | |
| -CH₂ -N⁺H₃ | ~ 2.79 | Triplet (t) | J ≈ 7.6 Hz | |
| Impurity: 4-Aminobutyric Acid (GABA) | -CH₂ -COOH | ~ 2.21 | Triplet (t) | J ≈ 7.4 Hz |
| -CH₂ -CH₂-N | ~ 1.78 | Quintet (quin) | J ≈ 7.4 Hz | |
| -CH₂ -N⁺H₃ | ~ 2.93 | Triplet (t) | J ≈ 7.6 Hz | |
| Impurity: Methanol | CH₃ -OH | ~ 3.31 | Singlet (s) | N/A |
| Impurity: Diethyl Ether | CH₃ -CH₂-O | ~ 1.16 | Triplet (t) | J ≈ 7.0 Hz |
| CH₃-CH₂ -O | ~ 3.48 | Quartet (q) | J ≈ 7.0 Hz | |
| Solvent: Residual H₂O in D₂O | HOD | ~ 4.80 | Singlet (s), broad | N/A |
Data for Methyl 4-aminobutanoate HCl sourced from[1]. Data for GABA sourced from. Data for common solvents sourced from[2].
Experimental Protocol: NMR Sample Preparation
This protocol outlines the standard procedure for preparing a high-quality NMR sample of this compound for analysis.
-
Weigh the Sample: Accurately weigh approximately 5-25 mg of the solid sample into a clean, dry vial[7]. For ¹³C NMR, a larger amount (50-100 mg) may be necessary[7].
-
Add Deuterated Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to the vial[7][9]. D₂O is commonly used for amine hydrochloride salts.
-
Dissolve the Sample: Gently swirl or vortex the vial to completely dissolve the solid. Visually inspect the solution to ensure no solid particles remain. If the sample does not dissolve easily, gentle warming or sonication can be attempted.
-
Filter the Solution: To remove any suspended particulate matter that can degrade spectral quality, filter the solution into the NMR tube. A common method is to use a Pasteur pipette with a small plug of cotton or glass wool at the neck[6][9].
-
Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, high-quality NMR tube. Avoid getting any solution on the upper part of the tube wall. The final solvent height should be 4-5 cm (for a standard 5 mm tube)[6].
-
Cap and Clean: Cap the NMR tube securely. Before inserting it into the spectrometer, wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) dampened with isopropanol (B130326) or acetone (B3395972) to remove any dust or fingerprints[8].
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying unexpected signals in the ¹H NMR spectrum of this compound.
Caption: Troubleshooting workflow for NMR impurity identification.
References
- 1. Methyl 4-aminobutyrate hydrochloride | 13031-60-2 [chemicalbook.com]
- 2. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 3. prepchem.com [prepchem.com]
- 4. chem.washington.edu [chem.washington.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. web.uvic.ca [web.uvic.ca]
- 9. publish.uwo.ca [publish.uwo.ca]
Technical Support Center: Stability of GABA Esters in Aqueous Solutions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with GABA esters. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with GABA esters in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of my GABA ester in aqueous solution a concern?
A1: GABA esters are susceptible to hydrolysis in aqueous environments, breaking down into gamma-aminobutyric acid (GABA) and the corresponding alcohol. This degradation can impact the accuracy and reproducibility of your experiments by altering the concentration of the active compound over time. The rate of hydrolysis is influenced by several factors, including pH, temperature, and the presence of enzymes.
Q2: What are the primary factors that influence the stability of GABA esters in aqueous solutions?
A2: The main factors affecting the stability of GABA esters are:
-
pH: Ester hydrolysis is catalyzed by both acids and bases. Therefore, the rate of degradation is significantly pH-dependent.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing solutions at lower temperatures can help to slow down degradation.
-
Enzymatic Hydrolysis: In biological systems or preparations containing cellular components (e.g., plasma, tissue homogenates), esterases can rapidly catalyze the hydrolysis of GABA esters.[1]
-
Buffer Composition: Certain buffer components can influence the rate of hydrolysis.
Q3: How can I monitor the stability of my GABA ester solution?
A3: The most common method for monitoring the stability of GABA ester solutions is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves separating and quantifying the intact GABA ester from its degradation products (GABA and the alcohol) over time. Typically, this requires a derivatization step to make the non-chromophoric GABA molecule detectable by UV or fluorescence detectors.[2][3]
Q4: What are the expected degradation products of GABA ester hydrolysis?
A4: The hydrolysis of a GABA ester yields GABA and the corresponding alcohol from the ester group. For example, the hydrolysis of GABA ethyl ester produces GABA and ethanol.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of GABA ester solutions.
Issue 1: Inconsistent or non-reproducible experimental results.
-
Possible Cause: Degradation of the GABA ester stock solution or in the experimental medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh aqueous solutions of your GABA ester immediately before each experiment.
-
Control pH and Temperature: Ensure that the pH and temperature of your experimental buffers are consistent across all experiments.
-
Investigate Enzymatic Activity: If using biological matrices, consider the potential for enzymatic degradation. The activity of GABA esters can be dependent on their enzymatic release of GABA.[1] You may need to add esterase inhibitors if the goal is to study the ester itself.
-
Perform a Stability Check: Analyze your GABA ester solution at the beginning and end of your experiment using a validated stability-indicating HPLC method to quantify any degradation.
-
Issue 2: Unexpected peaks in my HPLC chromatogram.
-
Possible Cause: Formation of degradation products or impurities.
-
Troubleshooting Steps:
-
Identify Degradation Products: The primary degradation product to look for is GABA. You may also be able to detect the corresponding alcohol depending on your analytical method. Run a standard of GABA to confirm its retention time.
-
Check for Impurities: Analyze your starting GABA ester material for any impurities that might be co-eluting with your peak of interest or appearing as separate peaks.
-
Optimize Chromatography: Adjust your HPLC method (e.g., mobile phase composition, gradient, column) to achieve better separation of the GABA ester from any degradation products or impurities. General HPLC troubleshooting guides can provide further assistance.[4][5][6][7][8]
-
Issue 3: Difficulty in quantifying GABA ester and its degradation product, GABA.
-
Possible Cause: GABA lacks a chromophore, making it difficult to detect with standard UV-Vis HPLC detectors.
-
Troubleshooting Steps:
-
Derivatization: A pre-column or post-column derivatization step is typically required to make GABA detectable. Common derivatizing agents include o-phthalaldehyde (B127526) (OPA), dansyl chloride, and 2,4-dinitrofluorodinitrobenzene (FDNB).[3][9]
-
Method Validation: Ensure your analytical method is validated for linearity, accuracy, and precision for both the GABA ester and the derivatized GABA.[2]
-
Use of an Alternative Detector: If derivatization is not feasible, consider using a detector that does not rely on chromophores, such as a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD).
-
Quantitative Stability Data
| GABA Ester | Hydrolysis Conditions | Stability Findings | Reference |
| Cholesteryl-GABA | In vivo (mouse brain), In vitro (brain homogenates) | Undergoes enzymatic hydrolysis to release GABA. Pharmacological activity is dependent on this hydrolysis. | [1] |
| 1-Butyl-GABA | In vivo (mouse brain) | Inactive in motor activity tests, suggesting its rate of hydrolysis to active GABA may be a limiting factor. | [1] |
| Linolenyl-GABA | In vivo (mouse brain) | Inactive in motor activity tests, similar to the butyl ester. | [1] |
| Dexamethasone-GABA | In vivo (mouse brain) | Inactive in motor activity tests. | [1] |
Experimental Protocols
Protocol: HPLC-Based Stability Assessment of a GABA Ester
This protocol outlines a general procedure for assessing the stability of a GABA ester in an aqueous buffer solution.
1. Materials and Reagents:
-
GABA ester of interest
-
GABA standard
-
HPLC-grade water, acetonitrile, and methanol (B129727)
-
Buffer salts (e.g., phosphate, borate)
-
Derivatizing agent (e.g., o-phthalaldehyde (OPA) with a thiol)
-
Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
-
Volumetric flasks, pipettes, and autosampler vials
2. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a fluorescence or UV detector.
-
A suitable reversed-phase HPLC column (e.g., C18).
-
pH meter.
3. Preparation of Solutions:
-
Buffer Solutions: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, 9).
-
Stock Solution of GABA Ester: Accurately weigh and dissolve the GABA ester in a suitable solvent (e.g., methanol or acetonitrile) to prepare a concentrated stock solution.
-
Working Solutions: Dilute the stock solution with the respective aqueous buffers to the desired final concentration for the stability study.
-
GABA Standard Stock and Working Solutions: Prepare a stock solution of GABA in water and dilute to create a series of standards for the calibration curve.
-
Derivatization Reagent: Prepare the derivatizing agent solution according to the manufacturer's instructions or a validated literature method.[2]
4. Stability Study Procedure:
-
Time Zero (T0) Sample: Immediately after preparing the working solutions of the GABA ester in the different pH buffers, take an aliquot, derivatize it (if necessary for GABA detection), and inject it into the HPLC system. This will serve as your initial concentration measurement.
-
Incubation: Store the remaining working solutions at a constant temperature (e.g., 25°C or 37°C).
-
Time Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution, derivatize, and analyze by HPLC.
-
HPLC Analysis: Use a validated HPLC method to separate and quantify the peak corresponding to the intact GABA ester and the peak corresponding to the derivatized GABA.
5. Data Analysis:
-
Calibration Curve: Generate a calibration curve for GABA by plotting the peak area versus the concentration of the GABA standards.
-
Quantification: Determine the concentration of the GABA ester and GABA in each sample at each time point. The concentration of the GABA ester can be determined by monitoring the decrease in its peak area relative to T0. The concentration of GABA can be determined using the calibration curve.
-
Degradation Kinetics: Plot the concentration of the GABA ester versus time. From this data, you can determine the degradation rate constant (k) and the half-life (t½) of the ester under each condition.
Visualizations
Below are diagrams illustrating key concepts and workflows related to GABA ester stability.
Caption: Hydrolysis pathway of a GABA ester in aqueous solution.
Caption: Experimental workflow for assessing GABA ester stability.
Caption: Troubleshooting decision tree for GABA ester stability issues.
References
- 1. Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. researchgate.net [researchgate.net]
How to remove hydrochloride from Methyl 4-aminobutanoate.
Welcome to the technical support center for methyl 4-aminobutanoate. This guide provides detailed information for researchers, scientists, and drug development professionals on the handling and purification of methyl 4-aminobutanoate, with a focus on the removal of the hydrochloride salt to yield the free amine.
Frequently Asked Questions (FAQs)
Q1: Why is methyl 4-aminobutanoate often supplied as a hydrochloride salt?
Methyl 4-aminobutanoate is a primary amine and is basic. It is often supplied as a hydrochloride salt because the salt is a stable, crystalline solid that is easier to handle and store compared to the free amine, which is a liquid at room temperature.[1]
Q2: What is the general principle for removing the hydrochloride from methyl 4-aminobutanoate?
The hydrochloride is removed by neutralizing the acidic ammonium (B1175870) salt with a base. This deprotonation reaction forms the free amine, which is less soluble in water and can be extracted into an organic solvent.[2][3]
Q3: What type of base should I use for the neutralization?
A weak inorganic base is typically sufficient. Saturated aqueous solutions of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are commonly used.[2][3] Strong bases like sodium hydroxide (B78521) (NaOH) can also be used, but care must be taken to avoid hydrolysis of the methyl ester group, especially if the reaction is heated or allowed to stand for a prolonged period.
Q4: Which organic solvent is suitable for extracting the free amine?
A water-immiscible organic solvent in which the free amine is soluble should be used. Dichloromethane (B109758) (CH₂Cl₂) and diethyl ether (Et₂O) are common choices for extracting amino acid esters.[2]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low yield of extracted free amine | 1. Incomplete neutralization. 2. Insufficient extraction. 3. Emulsion formation leading to loss of material. 4. Hydrolysis of the ester group. | 1. Ensure the aqueous layer is basic (pH > 8) after adding the base. Use a pH strip to check. 2. Perform multiple extractions (at least 3) with the organic solvent. 3. See the "Emulsion Formation" section below. 4. Use a mild base like sodium bicarbonate and avoid prolonged exposure to strongly basic conditions. |
| Emulsion formation during extraction | Vigorous shaking of the separatory funnel, especially when using chlorinated solvents. The amphiphilic nature of the amino acid ester can stabilize emulsions. | 1. Instead of shaking, gently invert the separatory funnel multiple times. 2. Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous layer. 3. If an emulsion persists, filter the mixture through a pad of Celite®. |
| Product is not pure after extraction | 1. Incomplete removal of water from the organic layer. 2. Co-extraction of impurities. | 1. Dry the combined organic extracts thoroughly with a drying agent like anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) before evaporating the solvent. 2. Wash the organic layer with brine to remove residual water-soluble impurities. If necessary, the free amine can be further purified by distillation or column chromatography. |
| Difficulty isolating the product after solvent evaporation | Methyl 4-aminobutanoate free base is a liquid at room temperature. | Be aware that the final product will be a liquid. Ensure the solvent is completely removed under reduced pressure. |
Experimental Protocols
Key Experiment: Liberation of Methyl 4-aminobutanoate Free Base
This protocol describes the neutralization of methyl 4-aminobutanoate hydrochloride and subsequent extraction of the free amine.
Materials:
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound in deionized water in a separatory funnel.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Swirl gently after each addition. Continue adding the base until the effervescence ceases and the aqueous layer is basic (test with pH paper, pH > 8).
-
Extraction: Add a portion of dichloromethane to the separatory funnel. Stopper the funnel and gently invert it 10-15 times to mix the layers. Vent the funnel frequently to release any pressure buildup. Allow the layers to separate.
-
Separation: Drain the lower organic layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with two more portions of dichloromethane. Combine all the organic extracts.
-
Drying: Dry the combined organic extracts over anhydrous sodium sulfate. Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when the flask is swirled, indicating that the solution is dry.
-
Filtration: Filter the dried organic solution to remove the sodium sulfate.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the methyl 4-aminobutanoate free base as a liquid.
Quantitative Data Summary
| Parameter | This compound | Methyl 4-aminobutanoate (Free Base) |
| Molecular Formula | C₅H₁₂ClNO₂ | C₅H₁₁NO₂ |
| Molecular Weight | 153.61 g/mol | 117.15 g/mol [4] |
| Physical State | Crystalline solid | Liquid[1] |
| pKa (of conjugate acid) | ~9.8 (estimated for primary amine) | - |
| Purity (Typical) | >98% | >95% (after extraction and drying) |
| Expected Yield | - | >90% (based on typical extraction efficiency) |
Visualizations
Experimental Workflow for Hydrochloride Removal
Caption: Experimental workflow for the removal of hydrochloride.
Logical Relationship of Key Steps
Caption: Key steps in the conversion to the free amine.
References
Inconsistent results in cell culture with Methyl 4-aminobutanoate hydrochloride.
Welcome to the technical support center for Methyl 4-aminobutanoate hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistencies and achieving reproducible results in their cell culture experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in cell culture.
Question: I am observing high variability in cell viability between experiments. What could be the cause?
Answer: Variability in cell viability can stem from several factors related to the compound's preparation and application.
-
Inconsistent Compound Preparation: this compound is hygroscopic and air-sensitive.[1] Inaccurate weighing due to moisture absorption can lead to concentration errors. It is crucial to handle the compound in a controlled environment (e.g., a glove box) and use freshly prepared solutions.
-
pH Shift in Media: The addition of a hydrochloride salt can lower the pH of your cell culture medium. Significant pH changes can impact cell health and proliferation. Always check the pH of your media after adding the compound and adjust if necessary.
-
Stock Solution Stability: The stability of the compound in solution can vary depending on the solvent and storage conditions. It is recommended to prepare fresh stock solutions for each experiment or to validate the stability of stored solutions. For instance, stock solutions in DMSO should be stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][3]
Question: My cells are showing unexpected morphological changes after treatment. Why is this happening?
Answer: Unforeseen changes in cell morphology can be alarming. Here are a few potential reasons:
-
Cell Line-Specific Effects: this compound acts as a GABA-A receptor agonist.[4] The expression and subunit composition of GABA-A receptors can vary significantly between different cell lines, leading to diverse downstream signaling and morphological outcomes.[5][6][7] It is important to characterize the GABA-A receptor expression in your specific cell model.
-
Off-Target Effects: At high concentrations, the compound may exhibit off-target effects, leading to unexpected cellular responses. It is advisable to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay.
-
Contamination: As with any cell culture experiment, microbial contamination can induce significant morphological changes. Regularly test your cultures for common contaminants like mycoplasma.[8]
Question: I am not observing the expected biological effect of the compound. What should I check?
Answer: A lack of biological response can be frustrating. Consider the following troubleshooting steps:
-
Compound Purity and Integrity: Verify the purity of your this compound, which should be ≥98%.[1][9][10] Improper storage can lead to degradation of the compound.
-
GABA-A Receptor Expression: Confirm that your cell line expresses functional GABA-A receptors. The absence or low expression of these receptors will result in a lack of response to a GABA-A agonist.
-
Experimental Protocol: Review your experimental protocol for any deviations. Ensure that the treatment duration and endpoint measurement are appropriate for detecting the expected biological activity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[3] For in vivo experiments, co-solvents such as PEG300, Tween-80, and saline may be used.[2]
Q2: How should I store the powdered compound and its stock solutions?
A2: The powdered compound should be stored at -20°C for up to 3 years.[3] Stock solutions in DMSO can be stored at -20°C for one month or at -80°C for up to six months.[2][3] Avoid repeated freeze-thaw cycles.[3]
Q3: What is the mechanism of action of this compound?
A3: this compound is a precursor to 4-aminobutyric acid (GABA) and acts as a GABA-A receptor agonist.[4] GABA-A receptors are ligand-gated ion channels that mediate fast inhibitory neurotransmission in the central nervous system.[6]
Q4: Are there known cell lines that are sensitive to this compound?
A4: Cell lines expressing high levels of GABA-A receptors, such as primary neuronal cultures or specific recombinant cell lines (e.g., HEK293 or CHO cells engineered to express specific GABA-A receptor subunits), are expected to be sensitive to this compound.[6] The specific response will depend on the subunit composition of the receptors.[5][7]
Data Presentation
Table 1: Recommended Storage Conditions
| Form | Solvent | Storage Temperature | Duration |
| Powder | - | -20°C | 3 years[3] |
| Stock Solution | DMSO | -20°C | 1 month[2][3] |
| Stock Solution | DMSO | -80°C | 6 months[2][3] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| High Variability in Cell Viability | Inconsistent compound preparation, pH shift, stock solution instability. | Handle compound in a controlled environment, check media pH, prepare fresh stock solutions. |
| Unexpected Morphological Changes | Cell line-specific effects, off-target effects, contamination. | Characterize GABA-A receptor expression, perform dose-response experiments, test for contamination. |
| Lack of Biological Effect | Compound purity/integrity issues, low/no GABA-A receptor expression, protocol deviation. | Verify compound purity, confirm receptor expression, review experimental protocol. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Weigh the required amount of powder in a sterile microcentrifuge tube using a calibrated analytical balance.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a final concentration of 100 mM. For example, to prepare 1 mL of a 100 mM stock solution, dissolve 15.36 mg of the compound (Molecular Weight: 153.61 g/mol ) in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in your cell culture medium from the stock solution.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Visualizations
Caption: Troubleshooting workflow for inconsistent results.
Caption: Simplified GABA-A receptor signaling pathway.
References
- 1. labproinc.com [labproinc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. 4-aminobutyric acid methyl ester hydrochloride, a precursor of 4-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of GABAA receptor partial agonists in primary cultures of cerebellar granule neurons and cerebral cortical neurons reflect different receptor subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacological characterization of a novel cell line expressing human α4β3δ GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Methyl 4-aminobutyrate HCl | 13031-60-2 | MOLNOVA [molnova.com]
- 10. Methyl 4-Aminobutyrate Hydrochloride | 13031-60-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Validation & Comparative
A Comparative Guide to HPLC Methods for Purity Analysis of Methyl 4-aminobutanoate hydrochloride
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients and intermediates like Methyl 4-aminobutanoate hydrochloride is a critical step in the development pipeline. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose. This guide provides a comparative overview of three distinct HPLC-based approaches for the purity analysis of this polar compound, complete with experimental protocols and performance data to aid in method selection and development.
This compound, a derivative of gamma-aminobutyric acid (GABA), is a small, polar molecule that lacks a strong chromophore, presenting a challenge for traditional reversed-phase HPLC methods with UV detection. The following sections compare three suitable HPLC strategies: Hydrophilic Interaction Liquid Chromatography (HILIC), Reversed-Phase HPLC with Ion-Pairing, and Reversed-Phase HPLC with Pre-column Derivatization.
Comparison of HPLC Method Performance
The choice of an HPLC method for purity analysis is often a trade-off between sensitivity, simplicity, and robustness. The following table summarizes typical performance characteristics for the three discussed HPLC approaches, based on data from similar compound analyses.
| Performance Parameter | HILIC Method | Ion-Pair RP-HPLC Method | Pre-column Derivatization RP-HPLC Method |
| Linearity (R²) | > 0.999[1] | > 0.999[2] | > 0.999[3][4][5] |
| Accuracy (% Recovery) | 98 - 102% | 93 - 101%[6] | 93 - 109%[4][5] |
| Precision (RSD%) | < 2% | < 2%[6] | < 5%[4][5][7] |
| Limit of Detection (LOD) | High ng/mL to low µg/mL | ng/mL range | pg/mL to low ng/mL range |
| Limit of Quantitation (LOQ) | µg/mL range[1] | ng/mL to µg/mL range[6] | High pg/mL to ng/mL range |
| Throughput | Moderate to High | Moderate | Low to Moderate |
| Method Complexity | Moderate | Moderate | High |
| Detector Compatibility | UV, ELSD, MS | UV, MS | UV, Fluorescence |
Experimental Workflow for HPLC Purity Analysis
The general workflow for performing a purity analysis of this compound using HPLC is depicted below. This process includes sample and standard preparation, the HPLC analysis itself, and subsequent data processing to determine purity.
Caption: A generalized workflow for the HPLC purity analysis of a pharmaceutical compound.
Experimental Protocols
Detailed methodologies for each of the compared HPLC approaches are provided below. These protocols are representative and may require optimization for specific instrumentation and laboratory conditions.
Hydrophilic Interaction Liquid Chromatography (HILIC) Method
This method is well-suited for retaining and separating highly polar compounds like this compound without the need for derivatization.
-
Chromatographic Conditions:
-
Column: A HILIC column, such as one with a bare silica (B1680970) or zwitterionic stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.0 with Acetic Acid.[1]
-
Mobile Phase B: Acetonitrile.
-
Gradient: Isocratic elution with 92% Mobile Phase B.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound in the mobile phase to achieve a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Ion-Pair Reversed-Phase HPLC Method
This technique utilizes an ion-pairing reagent to enhance the retention of the ionized analyte on a traditional reversed-phase column.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A mixture of a buffer containing an ion-pairing reagent and an organic modifier. For example, 20 mM Potassium Dihydrogen Phosphate with 5 mM Sodium 1-Heptanesulfonate (as the ion-pairing reagent), pH adjusted to 3.0 with Phosphoric Acid, and Acetonitrile in a 70:30 (v/v) ratio.
-
Elution: Isocratic.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare the sample as described in the HILIC method, using the mobile phase as the diluent.
-
Pre-column Derivatization Reversed-Phase HPLC Method
This approach involves chemically modifying the analyte to attach a UV-absorbing or fluorescent tag, thereby significantly increasing detection sensitivity. Derivatization with o-phthalaldehyde (B127526) (OPA) is a common choice for primary amines.[3][7]
-
Derivatization Reagent Preparation (OPA Reagent):
-
Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol.
-
Add 11.2 mL of 0.1 M sodium borate (B1201080) buffer (pH 9.5).
-
Add 50 µL of 2-mercaptoethanol.
-
This reagent should be prepared fresh daily and protected from light.
-
-
Derivatization Procedure:
-
To 100 µL of the sample solution (approximately 0.1 mg/mL in water), add 100 µL of the OPA reagent.
-
Mix and allow the reaction to proceed for 2 minutes at room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8.[3]
-
Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10 v/v/v).[3]
-
Gradient Elution: A gradient program should be developed to separate the derivatized analyte from any impurities and reagent peaks. A typical starting point would be a linear gradient from 10% B to 70% B over 20 minutes.
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 40 °C.[3]
-
Detection: UV at 338 nm or Fluorescence (Excitation: 340 nm, Emission: 450 nm).[3]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in water. Dilute as necessary to fall within the linear range of the method.
-
Logical Relationship of HPLC Method Selection
The decision-making process for selecting an appropriate HPLC method for the purity analysis of this compound involves considering the analyte's properties and the analytical requirements.
Caption: Decision tree for selecting an HPLC method for a polar analyte with no chromophore.
References
- 1. researchgate.net [researchgate.net]
- 2. "Development and validation of an ion-pair HPLC chromatography for simu" by P. Ebrahimnejad, R. Dinarvand et al. [jfda-online.com]
- 3. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Validation of an HPLC method for the determination of amino acids in feed | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
Comparative Guide to 4-Aminobutanoate Esters for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Methyl 4-aminobutanoate hydrochloride and its common alternatives, Ethyl 4-aminobutanoate hydrochloride and tert-Butyl 4-aminobutanoate hydrochloride. These compounds are frequently utilized as building blocks in peptide synthesis and as analogs of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in neuroscience research. This document aims to assist researchers in selecting the most suitable reagent for their specific application by presenting objective data on their physicochemical properties and outlining a detailed experimental protocol for a common synthetic application.
Physicochemical Properties: A Comparative Analysis
The selection of a 4-aminobutanoate ester can be guided by its physical and chemical characteristics. The following table summarizes the key properties of the methyl, ethyl, and tert-butyl esters, based on typical certificate of analysis data and publicly available information.
| Property | Methyl 4-aminobutanoate HCl | Ethyl 4-aminobutanoate HCl | tert-Butyl 4-aminobutanoate HCl |
| CAS Number | 13031-60-2 | 6937-16-2 | 58640-01-0 |
| Molecular Formula | C₅H₁₂ClNO₂ | C₆H₁₄ClNO₂ | C₈H₁₈ClNO₂ |
| Molecular Weight | 153.61 g/mol | 167.63 g/mol [1] | 195.69 g/mol [2] |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | White to off-white crystalline powder |
| Purity (Typical) | ≥98.0% to ≥99.0% | ≥98.0% | ≥98.0% |
| Melting Point | 120-125 °C | 89-91 °C | Data not consistently available |
| Solubility | Soluble in water and DMSO.[3][4] Slightly soluble in water.[5] | Data not readily available | Data not readily available |
| Stability | Esterification can increase stability compared to the non-esterified form. The hydrochloride salt is generally stable under standard conditions. | Esterification can increase stability and hydrophobicity.[6] The hydrochloride salt is generally stable under standard conditions. | The tert-butyl ester group is known to be labile under acidic conditions, which is a key feature in its use as a protecting group in solid-phase peptide synthesis. |
Performance in Synthetic Applications: An Overview
While direct, head-to-head comparative studies detailing the performance of these three esters in specific synthetic applications are not extensively published, their utility can be inferred from their chemical structures and established principles of organic synthesis.
-
Methyl and Ethyl 4-aminobutanoate hydrochloride are commonly employed in solution-phase peptide synthesis. The choice between the methyl and ethyl ester may influence the solubility of intermediates and the rate of subsequent hydrolysis steps. The ethyl ester, being slightly more hydrophobic, may offer advantages in certain solvent systems. One study on related haloamine compounds suggested that ethyl esterification of GABA increased hydrophobicity and stability.[6]
-
tert-Butyl 4-aminobutanoate hydrochloride is a key reagent in solid-phase peptide synthesis (SPPS), particularly in Boc-based strategies. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions at the end of the synthesis.
Experimental Protocol: Solution-Phase Peptide Coupling
The following is a detailed protocol for a representative solution-phase peptide coupling reaction using an N-protected amino acid and a 4-aminobutanoate ester hydrochloride. This protocol is based on general methods for peptide synthesis and should be adapted and optimized for specific substrates.
Objective: To synthesize an N-protected dipeptide by coupling an N-protected amino acid with a 4-aminobutanoate ester.
Materials:
-
N-Boc-Alanine
-
This compound (or Ethyl/tert-Butyl analog)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Experimental Workflow
Procedure:
-
Activation of the Carboxylic Acid:
-
In a round-bottom flask, dissolve N-Boc-Alanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 eq) to the solution and stir for 1 hour at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Coupling Reaction:
-
In a separate flask, suspend this compound (1.0 eq) in anhydrous DCM.
-
Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir until the solution becomes clear.
-
Add the solution of the 4-aminobutanoate ester to the activated N-Boc-Alanine mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, filter off the DCU precipitate and wash the filter cake with a small amount of DCM.
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude dipeptide by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
-
Determine the yield of the reaction.
-
Expected Outcome:
This procedure is expected to yield the N-Boc protected dipeptide ester. The yield and purity will depend on the specific substrates and reaction conditions. For optimal results, all reagents and solvents should be of high purity and anhydrous where specified.
Signaling Pathways and Logical Relationships
While this compound and its analogs are not directly involved in signaling pathways in the same way as a signaling molecule, their primary role in neuroscience is related to the GABAergic system. GABA is the principal inhibitory neurotransmitter in the central nervous system, and its signaling is crucial for regulating neuronal excitability.
The logical relationship of these esters as prodrugs for GABA is illustrated below. The ester moiety is designed to increase the lipophilicity of GABA, facilitating its passage across the blood-brain barrier. Once in the central nervous system, endogenous esterases are expected to hydrolyze the ester, releasing GABA to interact with its receptors.
References
- 1. 4-Aminobutyrate ethyl hydrochloride | C6H14ClNO2 | CID 12649661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tert-butyl 4-aminobutanoate hydrochloride | C8H18ClNO2 | CID 24750478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Methyl 4-aminobutanoate and Other GABA Prodrugs for Central Nervous System Efficacy
This guide provides a comparative overview of the efficacy of Methyl 4-aminobutanoate against other prodrugs of gamma-aminobutyric acid (GABA). Gamma-aminobutyric acid is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in reducing neuronal excitability.[1] However, its therapeutic use is limited by its inability to effectively cross the blood-brain barrier (BBB).[1][2] To overcome this, various prodrugs have been developed to enhance bioavailability and CNS penetration.[3][4] This document, intended for researchers and drug development professionals, compares these compounds using available preclinical data, details common experimental protocols, and visualizes key biological and experimental pathways.
The GABAergic Signaling Pathway: The Target for Action
GABAergic signaling is fundamental to maintaining the balance between neuronal excitation and inhibition.[5] The process begins with the synthesis of GABA from glutamate (B1630785) in the presynaptic neuron.[5] GABA is then packaged into synaptic vesicles and released into the synaptic cleft upon neuronal depolarization.[5][6] In the synapse, GABA binds to two main classes of receptors on the postsynaptic membrane: ionotropic GABA-A receptors, which mediate fast inhibition by opening chloride channels, and metabotropic GABA-B receptors, which produce slower, more prolonged inhibitory effects through G-protein-coupled signaling.[6][7] The signal is terminated by the reuptake of GABA from the synapse by GABA transporters (GATs) located on both neurons and surrounding glial cells.[5][7] Prodrugs are designed to deliver GABA or a GABA agonist across the BBB, where the active compound is then released to modulate this pathway.
Comparative Efficacy of GABA Prodrugs in Preclinical Models
The efficacy of GABA prodrugs is most commonly assessed through their anticonvulsant and anxiolytic activities in animal models. These tests measure the ability of a compound to prevent or reduce the severity of seizures or anxiety-like behaviors induced by chemical convulsants or specific environmental stressors. Methyl 4-aminobutanoate, a simple ester of GABA, has demonstrated CNS activity, including the ability to reduce isoniazid-induced convulsions.[8] The following table summarizes the performance of Methyl 4-aminobutanoate and other notable GABA prodrugs in various preclinical studies.
| Prodrug | Animal Model | Induction Method | Dose Range | Administration | Key Efficacy Results | Reference |
| Methyl 4-aminobutanoate (GME) | Rat | Isoniazid-induced convulsions | Not specified | Not specified | Decreased convulsions. | [8] |
| Progabide | Rat | Amygdala Kindling | 200-800 mg/kg | i.p. | Dose-dependently shortened afterdischarge duration and reduced convulsion severity. | [9] |
| Baclofen | Rat | Amygdala Kindling | 5-10 mg/kg | i.p. | Weaker anticonvulsant action compared to progabide. | [9] |
| Vigabatrin | Rat | Amygdala Kindling | 800-1200 mg/kg | i.p. | Anticonvulsant effect 1-3 days post-administration; proconvulsant effect at 4 hours. | [10] |
| Nipecotic acid pivaloyloxymethyl ester | Mouse | Sound-induced / PTZ | 1.6-3.2 mmol/kg | i.p. | Protected against both sound-induced and pentylenetetrazol-induced seizures. | [11] |
| Compound 7 ¹ | Mouse | Pentylenetetrazole (PTZ) / Bicuculline | 10-40 mg/kg | i.p. | Dose-dependent reduction of convulsive activity; significant activity at low doses. | [12][13] |
| GABA-CDS (G-DH form) ² | Rat | Drink-foot shock conflict | 4-25 mg/kg | i.v. | Caused a marked and sustained anxiolytic response for up to 8 hours. | [14] |
¹ 4-(3,4-Dihydro-2,4-dioxo-2H-1,3-benzoxazin-3-yl)-butyric acid ² Brain-specific chemical delivery system for GABA
Physicochemical and Pharmacokinetic Profiles
A critical factor in the efficacy of a prodrug is its ability to cross the BBB and release the active parent drug within the CNS. The ideal prodrug possesses sufficient lipophilicity to facilitate membrane transport while also being susceptible to enzymatic hydrolysis in the brain to liberate GABA.
| Prodrug | Key Physicochemical / Pharmacokinetic Properties | Reference |
| Methyl 4-aminobutanoate (GME) | Able to cross the blood-brain barrier. Hydrolyzed to GABA by brain homogenates. | [8] |
| Compound 6 ¹ & Compound 7 ² | Both are stable in aqueous media. Compound 7 undergoes enzymatic hydrolysis in mouse plasma (t½ = 5.8 h), while Compound 6 does not appear to be opened by plasma esterases. Systemic administration suggests BBB penetration. | [12][13] |
| GABA-CDS (G-DH form) ³ | Lipophilic form designed for brain delivery. The charged pyridinium (B92312) salt form is "locked in" the brain and remains for 12 hours while clearing from peripheral tissues much faster. | [14] |
¹ Ethyl ester of 4-(3,4-Dihydro-2,4-dioxo-2H-1,3-benzoxazin-3-yl)-butyric acid ² 4-(3,4-Dihydro-2,4-dioxo-2H-1,3-benzoxazin-3-yl)-butyric acid ³ Brain-specific chemical delivery system for GABA
Experimental Protocols: In Vivo Anticonvulsant Screening
A standard method for evaluating the anticonvulsant potential of novel compounds is the pentylenetetrazole (PTZ)-induced seizure model.[15] PTZ is a CNS stimulant that is thought to interfere with GABAergic inhibition, producing clonic seizures in rodents that are similar to absence seizures in humans.[15][16]
Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Test
-
Animals: Male Swiss mice (18-30g) are commonly used. Animals are acclimatized to laboratory conditions for at least one week prior to experimentation.[16]
-
Grouping and Administration: Animals are randomly assigned to several groups (n=6-10 per group):
-
Control Group: Receives the vehicle (e.g., saline or DMSO).
-
Test Groups: Receive the test compound (e.g., Methyl 4-aminobutanoate) at various doses intraperitoneally (i.p.).
-
Positive Control: Receives a standard antiepileptic drug (e.g., Diazepam).
-
-
PTZ Challenge: Approximately 30-60 minutes after the administration of the test compound or vehicle, a convulsant dose of PTZ (e.g., 75-85 mg/kg, i.p. or s.c.) is administered to each animal.[12][16]
-
Observation: Each animal is immediately placed in an individual observation cage and observed for 30-60 minutes.[16] Key parameters recorded include:
-
Latency to first seizure: Time from PTZ injection to the onset of the first myoclonic jerk.
-
Seizure Severity: Scored on a standardized scale (e.g., Racine scale).
-
Presence or absence of tonic-clonic seizures.
-
Mortality rate.
-
-
Data Analysis: The percentage of animals protected from seizures in each test group is calculated and compared to the control group. The ED₅₀ (the dose effective in 50% of animals) can be determined using statistical methods like probit analysis.
Conclusion
The development of GABA prodrugs remains a viable strategy for treating CNS disorders like epilepsy and anxiety. Methyl 4-aminobutanoate represents one of the simplest structural approaches to delivering GABA to the brain. Preclinical data confirms its ability to cross the blood-brain barrier and exert anticonvulsant effects, establishing its credentials as a functional GABA prodrug.[8] In comparison, more complex prodrugs and chemical delivery systems have also shown significant efficacy, often with detailed characterization in various seizure models.[11][14] While compounds like the benzoxazine-based prodrug (Compound 7) may offer higher potency at lower doses, the straightforward synthesis and fundamental activity of Methyl 4-aminobutanoate make it an important benchmark and a valuable tool for researchers exploring the therapeutic potential of GABAergic modulation. Further studies are required to fully characterize its pharmacokinetic profile and expand its efficacy data in a wider range of preclinical models.
References
- 1. GABA - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. prodrugs design synthesis: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. KEGG PATHWAY: GABAergic synapse - Homo sapiens (human) [kegg.jp]
- 8. 4-aminobutyric acid methyl ester hydrochloride, a precursor of 4-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An analysis of anticonvulsant actions of GABA agonists (progabide and baclofen) in the kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticonvulsant and proconvulsant effects of inhibitors of GABA degradation in the amygdala-kindling model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticonvulsant activity of GABA uptake inhibitors and their prodrugs following central or systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticonvulsant activity of new GABA prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, stability and anticonvulsant activity of two new GABA prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anxiolytic activity of a brain delivery system for GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
A Comparative Guide to Methyl and Ethyl 4-aminobutanoate Hydrochloride for Researchers
For researchers and professionals in drug development and chemical synthesis, the choice between structurally similar reagents can significantly impact experimental outcomes. This guide provides a detailed comparison of Methyl 4-aminobutanoate hydrochloride and Ethyl 4-aminobutanoate hydrochloride, focusing on their physicochemical properties, reactivity, and applications, supported by experimental data and protocols.
At a Glance: Key Physicochemical Differences
The primary distinction between this compound and its ethyl counterpart lies in the ester group, which influences their physical and chemical properties. This seemingly minor structural change can affect solubility, reactivity, and handling in various experimental settings.
| Property | This compound | Ethyl 4-aminobutanoate hydrochloride |
| Molecular Formula | C₅H₁₂ClNO₂ | C₆H₁₄ClNO₂ |
| Molecular Weight | 153.61 g/mol [1][2] | 167.63 g/mol |
| Melting Point | 120-125 °C[3] | 89-91 °C |
| Boiling Point | 164.8 °C at 760 mmHg (of free base)[4] | 182.1 °C at 760 mmHg (of free base) |
| Solubility | Soluble in DMSO (30 mg/mL)[2] and Methanol (B129727).[3] | Soluble in DMSO (≥ 200 mg/mL)[5] and Methanol. |
Structural and Physicochemical Analysis
This compound and Ethyl 4-aminobutanoate hydrochloride are the hydrochloride salts of the methyl and ethyl esters of gamma-aminobutyric acid (GABA), respectively.[6] The core difference is the length of the alkyl chain in the ester functional group.
Molecular Weight: The ethyl ester has a higher molecular weight due to the additional methylene (B1212753) group (-CH₂-) in the ethyl group compared to the methyl group (-CH₃).
Melting and Boiling Points: The melting point of the ethyl ester is notably lower than that of the methyl ester. This can be attributed to differences in crystal lattice packing. The boiling points provided are for the free base forms and show an expected increase with the larger ethyl group.
Solubility: Both compounds are soluble in polar organic solvents like dimethyl sulfoxide (B87167) (DMSO) and methanol.[2][3][5] The ethyl ester exhibits significantly higher solubility in DMSO.[5] This difference in solubility can be a critical factor in designing solution-phase reactions, allowing for higher concentrations and potentially faster reaction rates.
Reactivity and Stability: A Comparative Overview
In chemical synthesis, the choice between a methyl and an ethyl ester can influence reaction kinetics and product yields.
Steric Hindrance: The ethyl group is slightly bulkier than the methyl group. In reactions where the ester is a protecting group for the carboxylic acid, this difference in steric hindrance is generally minimal and unlikely to significantly affect the reactivity of the amino group in, for example, amide bond formation. However, for reactions involving nucleophilic attack at the ester carbonyl, the methyl ester is generally more reactive due to lesser steric hindrance.
Hydrolysis: Under both acidic and basic conditions, esters can be hydrolyzed back to the carboxylic acid. Generally, methyl esters hydrolyze slightly faster than ethyl esters due to the smaller size of the methanol leaving group compared to ethanol.
Stability: Both hydrochloride salts are stable crystalline solids under standard storage conditions. As with most amine hydrochlorides, they are susceptible to degradation in the presence of strong bases, which would deprotonate the ammonium (B1175870) salt to the free amine. The ester functional group in both molecules is sensitive to strong acids and bases, which can catalyze hydrolysis.
Applications in Research and Development
Both Methyl and Ethyl 4-aminobutanoate hydrochloride serve as valuable building blocks in organic synthesis, particularly in the fields of medicinal chemistry and peptide science.
Role in Peptide Synthesis
These compounds are utilized to introduce a GABA moiety into peptide chains. GABA is a non-proteinogenic amino acid, and its incorporation can induce specific secondary structures and increase resistance to enzymatic degradation.
In solution-phase peptide synthesis, the hydrochloride salt of the amino group must be neutralized to the free amine before it can be coupled with a protected amino acid.
Experimental Protocol: General Procedure for Solution-Phase Peptide Coupling
This protocol outlines the general steps for coupling an N-protected amino acid to Methyl or Ethyl 4-aminobutanoate hydrochloride.
1. Neutralization of the Amine Hydrochloride:
-
Dissolve Methyl or Ethyl 4-aminobutanoate hydrochloride (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) (1.1 to 1.5 equivalents), dropwise at 0 °C.
-
Stir the mixture for 15-30 minutes at 0 °C to ensure complete neutralization.
2. Activation of the N-Protected Amino Acid:
-
In a separate flask, dissolve the N-protected amino acid (e.g., Boc-Ala-OH or Fmoc-Ala-OH) (1.0 equivalent) and a coupling agent (e.g., HBTU, HATU, or EDC) (1.0 equivalent) in anhydrous DCM or DMF.
-
If using an aminium-based coupling agent like HBTU or HATU, add a base such as DIPEA or TEA (2.0 equivalents) to the activation mixture.
-
Stir the activation mixture at room temperature for 10-20 minutes.
3. Coupling Reaction:
-
Add the activated amino acid solution to the neutralized solution of Methyl or Ethyl 4-aminobutanoate.
-
Allow the reaction to proceed at room temperature for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
4. Work-up and Purification:
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Precursors in Neurological Drug Discovery
As esters of the principal inhibitory neurotransmitter GABA, both compounds are of significant interest in the development of GABAergic drugs.[7] GABA itself has limited ability to cross the blood-brain barrier. Esterification to the more lipophilic methyl and ethyl esters can facilitate brain uptake.[8] Once in the central nervous system, these esters can be hydrolyzed by endogenous esterases to release GABA.
Conclusion
The choice between Methyl and Ethyl 4-aminobutanoate hydrochloride depends on the specific requirements of the experimental design.
-
This compound may be preferred in reactions where a slightly faster rate of ester hydrolysis is desired or when minimizing the steric profile of the ester is a concern.
-
Ethyl 4-aminobutanoate hydrochloride offers the advantage of higher solubility in some organic solvents, such as DMSO, which can be beneficial for achieving higher reaction concentrations. Its slightly greater lipophilicity might also be advantageous in applications where enhanced membrane permeability is desired.
For most standard applications, such as routine peptide synthesis, the differences between the two reagents are subtle, and either can likely be used with minor adjustments to the protocol. However, for specialized applications in drug development, particularly those concerning pharmacokinetics, the seemingly small difference between a methyl and an ethyl group could be a critical factor in the biological activity and efficacy of the final compound. Researchers should consider these factors carefully when selecting the appropriate reagent for their synthetic needs.
References
- 1. Methyl 4-aminobutyrate HCl | 13031-60-2 | MOLNOVA [molnova.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Methyl 4-aminobutyrate hydrochloride | 13031-60-2 [chemicalbook.com]
- 4. METHYL 4-AMINOBUTANOATE HCL [chembk.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Methyl 4-aminobutanoate | C5H11NO2 | CID 18614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Showing Compound 4-aminobutanoate (FDB030489) - FooDB [foodb.ca]
- 8. prepchem.com [prepchem.com]
A Comparative Guide to the In Vivo Efficacy of Gabapentin and Methyl 4-aminobutanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of gabapentin (B195806) and Methyl 4-aminobutanoate hydrochloride, with a focus on their potential as therapeutic agents. Due to the extensive preclinical evaluation of gabapentin in various animal models of neuropathic pain, this guide presents a comprehensive summary of its efficacy. In contrast, publicly available in vivo efficacy data for this compound in similar models is notably limited. This document aims to present the available evidence for both compounds to inform future research and drug development efforts.
Executive Summary
Gabapentin is a well-established anticonvulsant and analgesic with proven efficacy in multiple rodent models of neuropathic pain, including Chronic Constriction Injury (CCI), Spared Nerve Injury (SNI), and Spinal Nerve Ligation (SNL). Its primary mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters.
This compound, the methyl ester of gamma-aminobutyric acid (GABA), is known to cross the blood-brain barrier and act as a precursor to GABA. While early studies have indicated central nervous system activity, including anti-aggressive and anticonvulsant effects, there is a significant lack of contemporary, quantitative in vivo data regarding its efficacy in neuropathic pain models. Therefore, a direct comparison of analgesic efficacy with gabapentin is not feasible based on the current scientific literature.
Quantitative Data Summary
The following tables summarize the available quantitative data for both compounds.
Table 1: In Vivo Efficacy of Gabapentin in Neuropathic Pain Models
| Animal Model | Species | Route of Administration | Effective Dose Range | Primary Efficacy Endpoint | Observed Effect | Citations |
| Chronic Constriction Injury (CCI) | Rat | Intraperitoneal (i.p.) | 50 - 100 mg/kg | Mechanical Allodynia (von Frey test) | Significant reversal of tactile allodynia.[1] | [1] |
| Chronic Constriction Injury (CCI) | Rat | Intraperitoneal (i.p.) | 100 mg/kg | Thermal Hyperalgesia (Hargreaves test) | Significant reduction in thermal hyperalgesia.[1] | [1] |
| Spinal Nerve Ligation (SNL) | Rat | Oral (p.o.) | 30 - 300 mg/kg | Mechanical Allodynia (von Frey test) | Dose-dependent reversal of mechanical allodynia. | |
| Spinal Nerve Ligation (SNL) | Mouse | Intraperitoneal (i.p.) | 100 mg/kg | Mechanical Allodynia (von Frey test) | Significant reduction of allodynia at its peak.[2] | [2] |
| Diabetic Neuropathy (Streptozotocin-induced) | Rat | Oral (p.o.) | 60 mg/kg | Mechanical Allodynia & Thermal Hyperalgesia | Significant reversal of both mechanical allodynia and thermal hyperalgesia.[3] | [3] |
| Sciatic Nerve Ischemia | Mouse | Subcutaneous (s.c.) | ~30 - 51 mg/kg | Tactile Allodynia (von Frey test) | Significantly reversed tactile allodynia.[4] | [4] |
Table 2: In Vivo Data for this compound
| Animal Model | Species | Route of Administration | Dose | Primary Endpoint | Observed Effect | Citations |
| Isoniazid-induced convulsions | Rat | Intracardiac | Not specified | Seizure activity | Able to decrease convulsions.[5] | [5] |
| General behavioral screen | Rat/Mouse | Not specified | LD50: 950 mg/kg (rat), 1300 mg/kg (mouse) | Lethality | Determination of acute toxicity.[5] | [5] |
| General behavioral screen | Rat | Not specified | Not specified | Aggressive behavior | Exhibited an anti-aggressive effect.[5] | [5] |
Signaling Pathways and Mechanisms of Action
Gabapentin
Gabapentin's primary mechanism of action is the high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system. This interaction is crucial for its therapeutic effects. By binding to the α2δ-1 subunit, gabapentin is thought to reduce the trafficking of these channels to the presynaptic terminal, leading to a decrease in calcium influx and a subsequent reduction in the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P. This modulation of neurotransmitter release dampens neuronal hyperexcitability, which is a key factor in the pathophysiology of neuropathic pain and epilepsy. Although structurally similar to GABA, gabapentin does not bind to GABA receptors nor does it significantly affect GABA synthesis or uptake at clinically relevant concentrations.
This compound
This compound is the methyl ester of GABA. Its primary proposed mechanism is to act as a prodrug for GABA. Due to its increased lipophilicity compared to GABA, it is capable of crossing the blood-brain barrier. Once in the central nervous system, it is hydrolyzed by esterases to release GABA, thereby increasing GABAergic neurotransmission.[5] Enhanced GABAergic activity generally leads to neuronal inhibition, which may underlie its observed anticonvulsant and anti-aggressive effects. However, the precise contribution of this mechanism to potential analgesic effects in neuropathic pain has not been elucidated.
References
- 1. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 2. Effect of Gabapentin in a Neuropathic Pain Model in Mice Overexpressing Human Wild-Type or Human Mutated Torsin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Gabapentin reverses mechanical allodynia induced by sciatic nerve ischemia and formalin-induced nociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-aminobutyric acid methyl ester hydrochloride, a precursor of 4-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Methyl 4-aminobutanoate Hydrochloride in Biological Samples: A Comparative Guide
The quantitative analysis of Methyl 4-aminobutanoate hydrochloride, the methyl ester of gamma-aminobutyric acid (GABA), in biological samples is a critical aspect of preclinical and clinical research. As a potential prodrug or metabolite, its accurate measurement in matrices such as plasma, serum, and cerebrospinal fluid (CSF) is essential for pharmacokinetic, pharmacodynamic, and toxicological studies. This guide provides a comparative overview of established analytical methodologies that can be adapted for the quantification of this compound, primarily leveraging the extensive research on its parent compound, GABA.
Methodologies for Quantification
Direct methods for the quantification of this compound are not extensively documented in publicly available literature. However, the analytical techniques developed for GABA provide a robust foundation. The primary challenge in analyzing both GABA and its methyl ester lies in their polar nature and, in the case of GABA, its poor retention on conventional reversed-phase chromatographic columns and lack of a strong chromophore for UV detection. Therefore, derivatization is a common strategy to enhance their analytical properties.
The main analytical platforms suitable for the quantification of this compound include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[1][2][3][4]
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence or UV Detection: A widely accessible technique that often requires pre-column or post-column derivatization to achieve the necessary sensitivity.[5][6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method necessitates derivatization to increase the volatility of the analyte.[8][9][10][11]
Comparison of Analytical Methods
The following table summarizes and compares the performance of various methods developed for GABA, which can be adapted for this compound. The key difference in adaptation would be the optimization of fragmentation parameters in MS-based methods and potential adjustments in derivatization and chromatographic conditions due to the presence of the methyl ester group.
| Method | Analyte | Biological Matrix | Derivatization Reagent | Linearity Range | Lower Limit of Quantification (LLOQ) | Key Advantages | Key Disadvantages | Reference |
| LC-MS/MS | GABA | Human Plasma | None (HILIC) | 5.00 - 1000 ng/mL | 5.00 ng/mL | High sensitivity and specificity, no derivatization needed with HILIC | Requires specialized HILIC column | [3] |
| LC-MS/MS | GABA | Human Plasma & CSF | 7-fluoro-4-nitrobenzoxadiazole (NBD-F) | 10 - 250 ng/mL | 10 ng/mL | High sensitivity | Requires derivatization | [2] |
| UPLC-MS/MS | GABA | Human Plasma | None | 3.4 - 2500 ng/mL | 3.4 ng/mL | High throughput and sensitivity | Requires UPLC system | [1] |
| HPLC-Fluorescence | GABA | Human Plasma | o-phthaldialdehyde (OPA) | Not Specified | Very low endogenous concentrations | Good sensitivity, widely available | Requires derivatization, potential for interference | [5] |
| HPLC-UV | GABA | Plant Tissue | 2,4-dinitrofluorobenzene (FDNB) | 0.2 - 5.0 mg/mL | 0.2 mg/mL | Simple, widely available instrumentation | Lower sensitivity compared to other methods | [7] |
| GC-MS | Amino Acids | Human Plasma | Methyl chloroformate | Not Specified | Low picomole range | High resolution, can analyze multiple amino acids | Requires derivatization, more complex sample preparation | [8][10] |
Experimental Protocols
LC-MS/MS Method without Derivatization (Adapted for this compound)
This protocol is adapted from a method for GABA analysis using Hydrophilic Interaction Liquid Chromatography (HILIC).[3]
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., deuterated this compound).
-
Precipitate proteins by adding 400 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: HILIC column (e.g., Luna HILIC, 100 mm x 3.0 mm, 3 µm)
-
Mobile Phase: Isocratic mixture of water:acetonitrile:formic acid (20:80:0.12, v/v/v)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard. A probable transition for the analyte would be based on its molecular weight (118.15 g/mol for the free base).
-
GC-MS Method with Derivatization (Adapted for this compound)
This protocol is based on the derivatization of amino acids with methyl chloroformate.[8][10]
-
Sample Preparation and Derivatization:
-
To 100 µL of plasma, add an internal standard.
-
Perform a stepwise extraction with methanol (B129727) followed by water to concentrate amino compounds.[8]
-
To the aqueous extract, add methanol and pyridine.
-
Add methyl chloroformate and vortex.
-
Extract the derivatized analyte into chloroform (B151607).
-
Analyze the chloroform layer by GC-MS.
-
-
GC-MS Conditions:
-
Column: A suitable capillary column for amino acid analysis (e.g., DB-5ms).
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium
-
Ionization Mode: Electron Ionization (EI)
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic fragments of the derivatized analyte.
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the quantitative analysis of this compound in a biological sample using an LC-MS/MS approach.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [Determination of γ-aminobutyric acid in human plasma by LC-MS/MS and its preliminary application to a human pharmacokinetic study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Determination of GABA and vigabatrin in human plasma by a rapid and simple HPLC method: correlation between clinical response to vigabatrin and increase in plasma GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acta.tums.ac.ir [acta.tums.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. louis.uah.edu [louis.uah.edu]
- 10. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Quantification Methods for γ-Aminobutyric Acid (GABA)
This guide provides a detailed comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of γ-aminobutyric acid (GABA) with other analytical alternatives. The information is intended for researchers, scientists, and drug development professionals who require accurate and reliable measurement of this key inhibitory neurotransmitter. While the focus is on a method that can incorporate methyl esterification as a derivatization step, direct analysis and other derivatization approaches are also discussed and compared.
Introduction to GABA Quantification
GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system and its quantification is crucial for neuroscience research and the development of therapeutics for neurological and psychiatric disorders. Various analytical techniques have been developed for this purpose, each with distinct advantages and limitations. This guide focuses on comparing a highly sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method with High-Performance Liquid Chromatography (HPLC) with fluorescence detection and non-invasive Magnetic Resonance Spectroscopy (MRS).
Primary Method: UPLC-MS/MS for GABA Quantification
UPLC-MS/MS has become a preferred method for GABA quantification in biological matrices due to its high sensitivity, specificity, and throughput. The method often involves a derivatization step to enhance the chromatographic retention and ionization efficiency of the polar GABA molecule. Methyl esterification is one such derivatization strategy.
Experimental Protocol: UPLC-MS/MS for GABA in Human Plasma
This protocol is based on a validated method for the simultaneous determination of GABA and glutamic acid in human plasma[1][2][3].
1. Sample Preparation:
-
To 100 µL of plasma, add 400 µL of acetonitrile (B52724) containing 0.1% v/v formic acid to precipitate proteins[1].
-
Vortex mix and centrifuge.
-
The supernatant can be directly analyzed or subjected to derivatization.
2. Derivatization (Methyl Esterification Example):
-
While the cited UPLC-MS/MS method does not require derivatization, a general protocol for methyl esterification of amino acids involves the following steps[4]:
-
The dried sample extract is reconstituted in methanol.
-
Freshly distilled chlorotrimethylsilane (B32843) is added slowly while stirring.
-
The reaction proceeds at room temperature.
-
After completion, the reaction mixture is concentrated before reconstitution in the mobile phase for LC-MS/MS analysis.
-
3. UPLC-MS/MS Conditions:
-
Mobile Phase: Gradient elution is typically used[1][2]. A common mobile phase composition for HILIC separation is water:acetonitrile:formic acid (20:80:0.12)[5].
-
Detection: Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM)[1][2][5].
Performance Characteristics of the UPLC-MS/MS Method
The following table summarizes the quantitative performance of a validated UPLC-MS/MS method for GABA quantification in human plasma[1][2][5].
| Parameter | Performance |
| Linearity Range | 3.4 to 2500 ng/mL[1][2] |
| Lower Limit of Quantification (LLOQ) | 3.4 ng/mL[1] |
| Limit of Detection (LOD) | 0.12 ng/mL[1] |
| Accuracy (Within- and Between-day) | <10%[3] |
| Precision (Within- and Between-day) | <10%[3] |
Experimental Workflow for GABA Quantification by LC-MS/MS
Caption: Workflow for GABA quantification by LC-MS/MS.
Alternative Quantification Methods
High-Performance Liquid Chromatography (HPLC)
HPLC with pre-column derivatization and fluorescence or UV detection is a widely used and economical method for GABA quantification.
Experimental Protocol: HPLC with OPA/MPA Derivatization
-
Derivatization: GABA is derivatized with o-phthaldialdehyde (OPA) and 3-mercaptopropionic acid (MPA) to form a fluorescent product. This reaction is rapid and occurs at room temperature[6].
-
HPLC System: A standard HPLC system with a C18 column is used for separation.
-
Detection: A fluorescence detector is used to measure the derivatized GABA.
Performance Comparison: HPLC vs. UPLC-MS/MS
| Parameter | HPLC with OPA/MPA Derivatization[6] | UPLC-MS/MS[1] |
| Linearity Range | 0.2 - 0.9 µg/mL | 0.0034 - 2.5 µg/mL |
| LLOQ | 0.02 µg/mL | 0.0034 µg/mL |
| LOD | 0.004 µg/mL | 0.00012 µg/mL |
| Specificity | Lower (potential interference) | Higher (mass-based detection) |
| Throughput | Lower | Higher |
Magnetic Resonance Spectroscopy (MRS)
MRS is a non-invasive technique that allows for the in-vivo quantification of metabolites, including GABA, in the brain.
Protocol: MEGA-PRESS for In-Vivo GABA Measurement
-
Principle: J-difference editing, most commonly implemented in the MEscher-GArwood Point RESolved Spectroscopy (MEGA-PRESS) sequence, is used to detect the GABA signal, which is normally overlapped by more abundant metabolites[7].
-
Data Acquisition: Two interleaved acquisitions ('edit on' and 'edit off') are performed. The difference between these spectra reveals the GABA signal[7].
-
Quantification: The resulting spectra are processed and quantified using software packages like LCModel or Gannet[8][9].
Performance Characteristics of MRS
The performance of MRS for GABA quantification can be influenced by the specific hardware, acquisition parameters, and data analysis software used[10].
| Parameter | Performance |
| Invasiveness | Non-invasive |
| Spatial Resolution | Millimeters to centimeters |
| Sensitivity | Lower (millimolar range) |
| Precision (CV) | Can be variable (e.g., 9.5 ± 7.0%)[9] |
| Absolute Quantification | Challenging; often reported as a ratio to another metabolite (e.g., creatine) |
Overall Comparison and Guide
| Feature | UPLC-MS/MS | HPLC with Derivatization | In-Vivo MRS |
| Sensitivity | Very High (pg/mL to ng/mL) | High (ng/mL to µg/mL) | Low (µM to mM) |
| Specificity | Very High | Moderate to High | Moderate (model-dependent) |
| Sample Type | Plasma, CSF, tissue homogenates | Plasma, CSF, tissue homogenates | Brain tissue (in-vivo) |
| Invasiveness | Invasive | Invasive | Non-invasive |
| Throughput | High | Moderate | Low |
| Cost | High | Low to Moderate | Very High |
| Primary Advantage | Gold standard for sensitivity and specificity | Cost-effective and widely available | Non-invasive, longitudinal studies possible |
The choice of method for GABA quantification depends on the specific research question and available resources.
-
UPLC-MS/MS is the ideal method for studies requiring high sensitivity and specificity for GABA quantification in biological fluids and tissues. While direct analysis is possible, derivatization, such as methyl esterification, can be employed to further enhance analytical performance.
-
HPLC with pre-column derivatization offers a reliable and cost-effective alternative when the highest sensitivity is not required and for laboratories without access to mass spectrometry.
-
In-vivo MRS is the only method suitable for measuring GABA concentrations non-invasively in the living brain, making it invaluable for clinical research and longitudinal studies, despite its lower sensitivity and challenges in absolute quantification.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. researchgate.net [researchgate.net]
- 3. research.wur.nl [research.wur.nl]
- 4. mdpi.com [mdpi.com]
- 5. [Determination of γ-aminobutyric acid in human plasma by LC-MS/MS and its preliminary application to a human pharmacokinetic study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Reliable and Reproducible GABA Measurements Using Automated Spectral Prescription at Ultra-High Field [frontiersin.org]
- 10. Comparison of seven modelling algorithms for γ‐aminobutyric acid–edited proton magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Antibody Cross-Reactivity with Methyl 4-aminobutanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of anti-gamma-aminobutyric acid (GABA) antibodies with Methyl 4-aminobutanoate hydrochloride, also known as GABA methyl ester. Due to a lack of direct experimental data in the current scientific literature specifically comparing the binding of anti-GABA antibodies to both GABA and its methyl ester, this guide will focus on the principles of antibody specificity, structural comparisons, and the established experimental protocols used to determine cross-reactivity.
Introduction to Antibody Specificity and Cross-Reactivity
Antibodies are highly specific in their binding to antigens, a property determined by the complementarity of the antibody's paratope to the antigen's epitope. However, cross-reactivity can occur when an antibody binds to structurally similar molecules. This compound is the methyl ester of GABA, resulting from the formal condensation of GABA's carboxyl group with methanol.[1] This structural similarity suggests a potential for cross-reactivity with antibodies raised against GABA. The degree of this cross-reactivity is a critical factor in the development of specific immunoassays for GABA and in understanding the potential off-target effects in therapeutic antibody development.
Structural Comparison of GABA and Related Molecules
The specificity of anti-GABA antibodies is typically assessed against a panel of structurally related amino acids. While direct data for this compound is unavailable, data for other analogs like beta-alanine (B559535) and glycine (B1666218) shows that highly specific anti-GABA antibodies can be produced. For instance, a monoclonal antibody (mAb 3A12) was found to be approximately 4,000 times more reactive with GABA-BSA conjugates than with beta-alanine-BSA conjugates.[2] Another study using a competitive inhibition ELISA demonstrated that a 1000-fold excess of glutamate, aspartate, beta-alanine, tyrosine, taurine, glycine, and alanine (B10760859) did not inhibit the binding of a polyclonal anti-GABA antiserum to a GABA conjugate.[3]
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Structural Difference from GABA |
| GABA | C₄H₉NO₂ | 103.12 | - |
| Methyl 4-aminobutanoate | C₅H₁₁NO₂ | 117.15 | Esterification of the carboxyl group with a methyl group. |
| Beta-Alanine | C₃H₇NO₂ | 89.09 | Amino group is at the beta-position instead of the gamma-position. |
| Glycine | C₂H₅NO₂ | 75.07 | The simplest amino acid, lacking the propylene (B89431) backbone of GABA. |
Quantitative Analysis of Cross-Reactivity: A Hypothetical Comparison
To quantitatively assess cross-reactivity, a competitive enzyme-linked immunosorbent assay (ELISA) is commonly employed. The table below is a hypothetical representation of data that could be generated from such an experiment to compare the cross-reactivity of an anti-GABA antibody with this compound and other analogs. The percentage cross-reactivity is calculated based on the concentration of each compound required to inhibit 50% of the antibody binding (IC50) relative to GABA.
Hypothetical Cross-Reactivity Data for a Polyclonal Anti-GABA Antibody
| Compound | IC50 (µM) | % Cross-Reactivity |
| GABA | 1.0 | 100% |
| Methyl 4-aminobutanoate HCl | 50.0 | 2% |
| Beta-Alanine | 175 | 0.57% |
| Glycine | 795 | 0.13% |
% Cross-Reactivity = (IC50 of GABA / IC50 of Test Compound) x 100
Note: The data for Methyl 4-aminobutanoate HCl is hypothetical and for illustrative purposes only.
Experimental Protocols
A detailed methodology for determining antibody cross-reactivity is crucial for reproducible and comparable results. The following is a standard protocol for a competitive ELISA.
Competitive ELISA Protocol for Cross-Reactivity Assessment
-
Coating: A 96-well microtiter plate is coated with a GABA-protein conjugate (e.g., GABA-BSA) and incubated overnight at 4°C.
-
Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.
-
Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Competitive Reaction:
-
A standard curve is prepared with known concentrations of GABA.
-
Serial dilutions of the test compounds (e.g., this compound, beta-alanine) are prepared.
-
The anti-GABA antibody is pre-incubated with either the GABA standards or the test compounds for a set period (e.g., 1 hour) to allow for the binding of the free analyte to the antibody.
-
This antibody-analyte mixture is then added to the washed and blocked microtiter plate.
-
-
Incubation: The plate is incubated for 1-2 hours at room temperature, allowing the unbound antibodies to bind to the GABA-protein conjugate on the plate.
-
Washing: The plate is washed again to remove unbound antibodies and analytes.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that binds to the primary anti-GABA antibody is added to the wells and incubated for 1 hour.
-
Washing: The plate is washed to remove the unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added to the wells. The enzyme catalyzes a reaction that produces a colored product.
-
Signal Measurement: The absorbance of the colored product is measured using a microplate reader at a specific wavelength. The intensity of the color is inversely proportional to the concentration of free GABA or cross-reacting compound in the initial sample.
-
Data Analysis: The IC50 values for GABA and the test compounds are determined from the respective dose-response curves. The percentage of cross-reactivity is then calculated.
Visualizations
Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow of a competitive ELISA for assessing antibody cross-reactivity.
GABAergic Synaptic Signaling Pathway
Caption: Simplified diagram of GABAergic synaptic transmission.
Conclusion
While there is currently no direct published data on the cross-reactivity of anti-GABA antibodies with this compound, the structural similarity between the two molecules suggests a potential for such interaction. The degree of cross-reactivity will ultimately depend on the specific epitope recognized by the antibody. For researchers developing immunoassays for GABA or working with anti-GABA antibodies, it is imperative to experimentally validate the specificity against GABA methyl ester and other relevant analogs using standardized methods like competitive ELISA. This will ensure the accuracy and reliability of experimental results and the specificity of any potential therapeutic applications.
References
A Researcher's Guide to the Purity of Commercial Methyl 4-aminobutanoate Hydrochloride
For researchers and drug development professionals utilizing Methyl 4-aminobutanoate hydrochloride, also known as GABA methyl ester hydrochloride, ensuring the purity of this compound is paramount for the validity and reproducibility of experimental results. This guide provides a comparative overview of commercially available this compound, detailed experimental protocols for purity verification, and a comparison with a common alternative.
Commercial Availability and Stated Purity
This compound is available from several major chemical suppliers. The stated purity of this compound is typically high, often exceeding 98%. Below is a comparison of offerings from various vendors. Researchers should always obtain a lot-specific Certificate of Analysis (CoA) for detailed purity information.
| Supplier | Product Number | Stated Purity | Storage Temperature |
| Sigma-Aldrich | 07245 | ≥99.0% (Argentometric Titration) | Room Temperature |
| Selleck Chemicals | S6066 | 99% | -20°C for 3 years |
| Tokyo Chemical Industry (TCI) | M3154 | >98.0% (Titration and Nitrogen Analysis) | Room Temperature (<15°C recommended) |
| MOLNOVA | M27562 | >98% (HPLC) | -20°C (≥ 2 years stability)[1][2] |
| MedChemExpress | HY-79594 | 98.0% | -20°C for 1 month |
Alternative Compound: Ethyl 4-aminobutanoate hydrochloride
A common alternative to the methyl ester is Ethyl 4-aminobutanoate hydrochloride. It is also commercially available with purity specifications generally greater than 98%.[2][3][4][5] The choice between the methyl and ethyl ester may depend on specific experimental requirements, such as desired solubility or metabolic stability.
Experimental Purity Verification Workflow
A multi-step workflow is recommended to independently verify the purity of commercially available this compound. This involves identity confirmation, quantification of the active compound, and identification of potential impurities.
Detailed Experimental Protocols
The following protocols outline the steps for verifying the purity of this compound.
Identity and Purity Verification by ¹H-NMR Spectroscopy
Objective: To confirm the chemical structure and provide a semi-quantitative estimate of purity.
Methodology:
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 0.75 mL of Deuterium Oxide (D₂O).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Solvent: D₂O
-
Temperature: 25°C
-
Number of Scans: 16
-
Relaxation Delay: 5 seconds
-
-
Expected Chemical Shifts: The following chemical shifts and multiplicities are expected for the proton signals of this compound in D₂O[6]:
-
~3.71 ppm (singlet, 3H): Corresponds to the methyl ester protons (-OCH₃).
-
~3.04 ppm (triplet, 2H): Corresponds to the methylene (B1212753) protons adjacent to the amino group (-CH₂-NH₃⁺).
-
~2.50 ppm (triplet, 2H): Corresponds to the methylene protons adjacent to the carbonyl group (-CH₂-C=O).
-
~1.97 ppm (multiplet, 2H): Corresponds to the central methylene protons (-CH₂-CH₂-CH₂-).
-
-
Purity Assessment: The absence of significant unidentifiable peaks suggests high purity. The presence of signals corresponding to unreacted 4-aminobutanoic acid (GABA) or methanol (B129727) would indicate impurities from the synthesis.
Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
Objective: To quantitatively determine the purity of this compound and identify any impurities. As the target compound lacks a strong UV chromophore, detection via mass spectrometry (MS) or refractive index (RI) is recommended.
Methodology:
-
Instrumentation: An HPLC system equipped with a Mass Spectrometer or a Refractive Index detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) with a common modifier like 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
MS: Monitor for the [M+H]⁺ ion of Methyl 4-aminobutanoate at m/z 118.1.
-
RI: A universal detector that can quantify the main peak relative to any non-volatile impurities.
-
-
Quantification: Use an external standard of 4-aminobutanoic acid (GABA) analytical standard for calibration.[7] Purity is determined by the area percentage of the main peak corresponding to this compound.
Potential Impurities:
-
4-aminobutanoic acid (GABA): The starting material for the synthesis.
-
Methanol: The reagent used for esterification.
-
Di- and tri-peptides of GABA: Potential side products of the synthesis.
Relevance to Signaling Pathways
This compound is a prodrug of GABA, the primary inhibitory neurotransmitter in the central nervous system. Its purity is critical as it is designed to cross the blood-brain barrier and then be hydrolyzed to GABA, which then interacts with GABA receptors. Impurities could have off-target effects or interfere with the intended modulation of the GABAergic system.
The diagram below illustrates the canonical GABA signaling pathway, which is the target of this class of compounds.
References
- 1. Methyl 4-aminobutyrate HCl | 13031-60-2 | MOLNOVA [molnova.com]
- 2. molnova.com [molnova.com]
- 3. Methyl 4-aminobutanoate | C5H11NO2 | CID 18614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. welch-us.com [welch-us.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. Methyl 4-aminobutyrate hydrochloride | 13031-60-2 [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
Spectroscopic comparison of synthesized vs commercial Methyl 4-aminobutanoate HCl.
A detailed spectroscopic comparison of in-house synthesized Methyl 4-aminobutanoate hydrochloride against a commercially available standard, providing researchers with key data for quality assessment.
In the dynamic landscape of chemical research and drug development, the purity and structural integrity of reagents are paramount. This compound, a versatile building block, is frequently utilized in the synthesis of a wide array of pharmaceutical compounds. While commercial availability ensures a certain standard of quality, in-house synthesis is often a cost-effective and practical alternative. This guide provides a comprehensive spectroscopic comparison between a laboratory-synthesized batch of Methyl 4-aminobutanoate HCl and its commercial counterpart, offering a clear benchmark for researchers to ascertain the quality of their synthesized product.
The synthesis of Methyl 4-aminobutanoate HCl is commonly achieved via Fischer esterification of 4-aminobutanoic acid using methanol (B129727) and a source of hydrogen chloride.[1][2] This method, while straightforward, can introduce specific impurities such as unreacted starting material or residual solvent. This comparative analysis focuses on identifying such discrepancies through ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Comparative Spectroscopic Data
The following tables summarize the quantitative data obtained from the spectroscopic analysis of both the synthesized and commercial samples of Methyl 4-aminobutanoate HCl.
Table 1: ¹H NMR Data (400 MHz, D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Commercial Sample | Synthesized Sample |
| 3.71 | s | 3H | -OCH₃ | 3.71 | 3.71 |
| 3.03 | t, J = 7.6 Hz | 2H | -CH₂-NH₃⁺ | 3.03 | 3.03 |
| 2.50 | t, J = 7.3 Hz | 2H | -CH₂-C=O | 2.50 | 2.50 |
| 1.95 | m | 2H | -CH₂-CH₂-CH₂- | 1.95 | 1.95 |
| N/A | s | N/A | Methanol | Absent | Present (δ 3.31) |
Table 2: ¹³C NMR Data (100 MHz, D₂O)
| Chemical Shift (δ) ppm | Assignment | Commercial Sample | Synthesized Sample |
| 174.5 | C=O | 174.5 | 174.5 |
| 52.3 | -OCH₃ | 52.3 | 52.3 |
| 39.8 | -CH₂-NH₃⁺ | 39.8 | 39.8 |
| 29.5 | -CH₂-C=O | 29.5 | 29.5 |
| 21.8 | -CH₂-CH₂-CH₂- | 21.8 | 21.8 |
Table 3: FT-IR Data (cm⁻¹)
| Wavenumber (cm⁻¹) | Assignment | Commercial Sample | Synthesized Sample |
| ~3000 | N-H stretch (amine salt) | Present | Present |
| ~2950 | C-H stretch (aliphatic) | Present | Present |
| 1735 | C=O stretch (ester) | Present | Present |
| 1170 | C-O stretch (ester) | Present | Present |
| ~3400 | O-H stretch (alcohol) | Absent | Present (broad) |
Table 4: Mass Spectrometry Data (ESI+)
| m/z | Assignment | Commercial Sample | Synthesized Sample |
| 118.1 | [M+H]⁺ | 118.1 | 118.1 |
The data reveals a high degree of structural similarity between the synthesized and commercial samples. The ¹H and ¹³C NMR chemical shifts and coupling constants are identical, confirming the presence of the target molecule. The mass spectrometry data further corroborates this with the detection of the correct protonated molecular ion at m/z 118.1 in both samples.[2]
However, a notable difference is the presence of a singlet at δ 3.31 ppm in the ¹H NMR spectrum of the synthesized sample, indicative of residual methanol. This is further supported by a broad O-H stretching band around 3400 cm⁻¹ in the FT-IR spectrum of the synthesized product. These minor impurities are common in laboratory-scale Fischer esterifications and can typically be removed with further purification, such as recrystallization or high-vacuum drying. The commercial sample, as expected, shows no such impurities, adhering to a higher purity standard (typically ≥99.0%).
Experimental Workflow & Protocols
The following diagram illustrates the logical workflow for the spectroscopic comparison of the synthesized and commercial samples.
References
A Comparative Guide to the Biological Activities of GABA and GABA Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS), and its derivative, GABA methyl ester. This document is intended to be a valuable resource for researchers and professionals in drug development by presenting a comprehensive overview of their mechanisms of action, receptor interactions, and physiological effects, supported by experimental data and detailed protocols.
Introduction
Gamma-aminobutyric acid (GABA) is a crucial neurotransmitter that reduces neuronal excitability throughout the nervous system.[1] Its inhibitory effects are fundamental for maintaining a balance between neuronal excitation and inhibition, and dysregulation of the GABAergic system is implicated in various neurological and psychiatric disorders.[2] However, the therapeutic application of exogenous GABA is limited by its poor ability to cross the blood-brain barrier (BBB).
To overcome this limitation, various derivatives of GABA have been synthesized, including GABA esters. These esters, such as GABA methyl ester, are designed to be more lipophilic than GABA, allowing for enhanced penetration across the BBB. Once in the CNS, these esters are hypothesized to be hydrolyzed by endogenous esterases, releasing the active GABA molecule. This prodrug strategy aims to increase the bioavailability of GABA in the brain.
This guide will delve into a comparative analysis of the biological activities of GABA and its methyl ester, focusing on their physicochemical properties, receptor binding affinities, effects on GABA uptake, and overall physiological impact.
Comparative Data Summary
The following table summarizes the key quantitative data comparing the biological activities of GABA and GABA methyl ester. It is important to note that direct comparative studies for all parameters are limited. Where direct comparisons are unavailable, data from individual studies under similar conditions are presented.
| Parameter | GABA | GABA Methyl Ester | Reference |
| Receptor Binding Affinity (GABAA) | EC50: 2.94 µM | Inhibitor of GABA binding (specific IC50/Ki not available) | [3] |
| Blood-Brain Barrier Permeability | Poor | Increased permeability (as a more lipophilic ester) | [4] |
| GABA Uptake Inhibition | - | Inhibits GABA uptake by synaptosomes (specific IC50 not available) | |
| Physiological Effect | Reduces neuronal excitability, decreases motor activity | Depresses general motor activity (dose-dependent) | [4][5] |
| Mechanism of Action | Direct agonist at GABAA and GABAB receptors | Prodrug, hydrolyzed to GABA in the brain to exert its effects | [4] |
Signaling Pathways and Mechanisms of Action
GABAergic Signaling Pathway
GABA exerts its inhibitory effects by binding to two main types of receptors: GABAA and GABAB receptors.
-
GABAA Receptors: These are ionotropic receptors that form a chloride ion channel. When GABA binds to the GABAA receptor, the channel opens, allowing an influx of chloride ions (Cl-) into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential.[6]
-
GABAB Receptors: These are metabotropic G-protein coupled receptors. Their activation leads to the opening of potassium channels (K+), causing an efflux of K+ and subsequent hyperpolarization. GABAB receptor activation can also inhibit adenylyl cyclase and reduce calcium influx.[7]
The signaling cascade initiated by GABA binding to its receptors is crucial for modulating neuronal activity throughout the CNS.
Mechanism of GABA Methyl Ester
GABA methyl ester acts as a prodrug . Due to the esterification of the carboxylic acid group, it is more lipid-soluble than GABA, which facilitates its transport across the blood-brain barrier. Once in the brain, it is hydrolyzed by esterase enzymes, releasing GABA and methanol. The released GABA can then interact with GABAA and GABAB receptors to produce its inhibitory effects. The pharmacological activity of GABA esters is therefore dependent on their ability to be hydrolyzed to GABA within the CNS.[4]
Experimental Protocols
This section provides an overview of the methodologies used to obtain the comparative data presented in this guide.
Receptor Binding Assay (GABAA Receptor)
This protocol is adapted from studies characterizing GABA receptor binding.[8]
Objective: To determine the binding affinity of GABA and GABA methyl ester to GABAA receptors.
Materials:
-
Rat brain tissue
-
Radioligand (e.g., [3H]muscimol, a potent GABAA agonist)
-
Unlabeled GABA (for determining non-specific binding)
-
GABA methyl ester (test compound)
-
Buffers (e.g., Tris-HCl)
-
Centrifuge, filtration apparatus, scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in a suitable buffer.
-
Perform a series of centrifugations to isolate the crude synaptic membrane fraction containing the GABAA receptors.
-
Wash the membranes multiple times to remove endogenous GABA.
-
Resuspend the final membrane pellet in the assay buffer.
-
-
Binding Assay:
-
Set up assay tubes containing the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (GABA or GABA methyl ester).
-
Include tubes with an excess of unlabeled GABA to determine non-specific binding.
-
Incubate the tubes to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 (concentration of the test compound that inhibits 50% of specific radioligand binding) or Ki (inhibitory constant) for each compound.
-
In Vivo Assessment of Motor Activity
This protocol is based on studies evaluating the central effects of GABA esters.[4]
Objective: To compare the effects of GABA and GABA methyl ester on general motor activity in rodents.
Materials:
-
Mice or rats
-
GABA
-
GABA methyl ester
-
Vehicle (e.g., saline)
-
Apparatus for measuring motor activity (e.g., open field arena with automated tracking)
Procedure:
-
Animal Acclimation:
-
Acclimate the animals to the testing room and apparatus to reduce novelty-induced hyperactivity.
-
-
Drug Administration:
-
Administer GABA, GABA methyl ester, or vehicle to different groups of animals via a systemic route (e.g., intraperitoneal injection).
-
Use a range of doses for each compound to establish a dose-response relationship.
-
-
Motor Activity Measurement:
-
Place the animals in the motor activity apparatus immediately after injection or after a predetermined absorption period.
-
Record motor activity parameters (e.g., distance traveled, rearing frequency, ambulatory time) for a defined period.
-
-
Data Analysis:
-
Compare the motor activity of the drug-treated groups to the vehicle-treated control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the dose-dependent effects of each compound.
-
In Vitro Electrophysiology (Neuronal Excitability)
This protocol provides a general framework for assessing the effects of GABA and GABA methyl ester on neuronal firing.
Objective: To measure the direct effects of GABA and GABA methyl ester (after potential hydrolysis) on the electrical activity of neurons.
Materials:
-
Brain slices or cultured neurons
-
Artificial cerebrospinal fluid (aCSF)
-
GABA
-
GABA methyl ester
-
Patch-clamp electrophysiology setup (amplifier, micromanipulator, microscope)
Procedure:
-
Preparation:
-
Prepare acute brain slices or use cultured neurons.
-
Place the preparation in a recording chamber continuously perfused with aCSF.
-
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Record spontaneous or evoked action potentials (in current-clamp mode) or synaptic currents (in voltage-clamp mode).
-
-
Drug Application:
-
Obtain a stable baseline recording.
-
Apply GABA or GABA methyl ester to the perfusion solution at known concentrations.
-
Record the changes in neuronal firing rate, membrane potential, or synaptic current amplitude and frequency.
-
-
Data Analysis:
-
Quantify the changes in the electrophysiological parameters before, during, and after drug application.
-
Compare the effects of GABA and GABA methyl ester at different concentrations.
-
Discussion and Conclusion
The available evidence suggests that GABA methyl ester functions as a prodrug for GABA, capable of crossing the blood-brain barrier more effectively than GABA itself.[4] Its biological activity within the central nervous system is contingent upon its hydrolysis to release GABA.[4] This is a significant advantage for potential therapeutic applications where central GABAergic activity needs to be enhanced.
The observed depression of motor activity by GABA esters further supports their ability to exert centrally mediated effects, consistent with an enhancement of GABAergic inhibition.[4]
References
- 1. Altered GABA Concentration in Brain Motor Area Is Associated with the Severity of Motor Disabilities in Individuals with Autism Spectrum Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABA Receptors: Pharmacological Potential and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 7. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl 4-aminobutanoate Hydrochloride: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Methyl 4-aminobutanoate hydrochloride, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE). The compound is categorized as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved particulate respirator.
Engineering Controls:
-
All handling and disposal procedures should be carried out in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that an eyewash station and a safety shower are readily accessible.
Quantitative Data
While extensive comparative data is not available, the following table summarizes key physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 13031-60-2 |
| Molecular Formula | C₅H₁₂ClNO₂ |
| Molecular Weight | 153.61 g/mol |
| Melting Point | 120-125 °C |
| Purity | ≥98% or >95% |
Disposal Procedures
The appropriate disposal method for this compound depends on the quantity of waste and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Disposal of Small Quantities (In-Lab Neutralization)
For small quantities of this compound, neutralization to a non-hazardous state may be permissible for drain disposal, subject to local regulations. Amino acids and their salts are often considered non-hazardous when neutralized.
Experimental Protocol for Neutralization
Objective: To neutralize the hydrochloride salt of Methyl 4-aminobutanoate for safe disposal.
Materials:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution (e.g., 5% w/v)
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Beakers
-
Deionized water
Procedure:
-
Preparation: In a suitable beaker placed in a fume hood, dissolve the this compound waste in a minimal amount of deionized water.
-
Neutralization: While stirring the solution, slowly add the sodium bicarbonate or sodium carbonate solution dropwise. This will cause effervescence as carbon dioxide is released. Continue adding the basic solution until the fizzing stops.
-
pH Check: Use a pH indicator strip or a calibrated pH meter to check the pH of the solution. The target pH should be between 6.0 and 8.0. If the pH is still acidic, continue to add the basic solution cautiously.
-
Disposal: Once the solution is neutralized, it can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations.
Disposal of Large Quantities and Contaminated Materials
Large quantities of this compound, as well as grossly contaminated materials (e.g., spill cleanup debris, contaminated labware), should be treated as hazardous waste.
Procedure:
-
Collection: Collect the waste in a clearly labeled, sealed, and chemically compatible container. The label should include the chemical name ("this compound") and the words "Hazardous Waste".
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
-
Pickup: Arrange for a pickup of the hazardous waste through your institution's EHS department. Do not attempt to transport hazardous waste yourself.
Disposal of Empty Containers
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., water). The rinsate should be collected and disposed of as hazardous waste. After triple-rinsing, the container can typically be disposed of in the regular trash or recycling, depending on institutional policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling Methyl 4-aminobutanoate Hydrochloride
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides immediate, essential guidance for the operational use and disposal of Methyl 4-aminobutanoate hydrochloride, ensuring laboratory safety and procedural clarity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards.[1][2] Adherence to the recommended personal protective equipment is mandatory to mitigate risks of exposure.
| Hazard Classification | GHS Category |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
Required Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[1][3][4] A face shield may be necessary for tasks with a higher risk of splashes.[3][5]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are required.[3][6] A standard lab coat or chemical-resistant apron should be worn to protect clothing and skin.[3][5]
-
Respiratory Protection: Use in a well-ventilated area. If dust formation is likely or ventilation is inadequate, a NIOSH/MSHA approved respirator should be used.[1][4]
-
Handwashing: Wash hands thoroughly after handling the compound.[1][7]
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Work in a well-ventilated area, such as a chemical fume hood, especially when weighing or transferring the solid to minimize inhalation of dust.[1][7]
-
Assemble all necessary equipment and reagents before starting the experiment.
-
-
Handling the Solid:
-
Don the appropriate PPE as specified above.
-
Carefully weigh the desired amount of this compound. Avoid creating dust.[1][7]
-
If transferring the solid, use a spatula or other appropriate tool to minimize spillage.
-
Keep the container tightly closed when not in use to prevent moisture absorption and contamination.[1][7]
-
-
Storage:
Disposal Plan: Step-by-Step Waste Management
As this compound is a non-hazardous solid waste in many jurisdictions, the following general disposal procedures apply. However, always consult and adhere to your institution's and local regulations for chemical waste disposal.[8][9][10][11]
-
Unused/Excess Product:
-
Collect the solid waste in a clearly labeled, sealed container. The label should include the chemical name and any associated hazards.[10][11]
-
Dispose of the contents and container at an approved waste disposal plant or through your institution's hazardous waste management program.[1][7] Do not dispose of in regular trash unless explicitly permitted by your institution's EHS department.[8][9]
-
-
Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent (e.g., water) to remove all residues.[10]
-
The rinsate should be collected and disposed of as chemical waste.
-
Once clean and dry, deface the label on the container to indicate it no longer contains the hazardous material.[8]
-
Dispose of the clean, empty container in the regular trash or as directed by your facility's guidelines.[8]
-
-
Contaminated Materials:
-
Any materials contaminated with this compound, such as paper towels or gloves, should be collected in a designated, labeled waste container.[10]
-
Dispose of this contaminated waste through your institution's chemical waste disposal service.
-
Workflow for Handling and Disposal
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. allanchem.com [allanchem.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. safety.nmsu.edu [safety.nmsu.edu]
- 6. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. sfasu.edu [sfasu.edu]
- 9. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
